molecular formula C8H14O2 B075061 3-Propylpentane-2,4-dione CAS No. 1540-35-8

3-Propylpentane-2,4-dione

Cat. No.: B075061
CAS No.: 1540-35-8
M. Wt: 142.2 g/mol
InChI Key: AQGSZYZZVTYOMQ-UHFFFAOYSA-N
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Description

3-Propylpentane-2,4-dione (CAS 1540-35-8), also known as 3-n-Propyl-2,4-pentanedione, is a β-diketone compound of significant interest in chemical research and separation science. This compound serves as a highly effective chelating agent and active carrier in the development of Polymer Inclusion Membranes (PIMs) and polymer sorbents. Its primary research value lies in the selective separation and recovery of heavy metal ions from complex aqueous solutions, such as post-galvanic wastewater. Main Applications & Research Value: Efficient Heavy Metal Removal: Research demonstrates its exceptional efficacy in the removal and recovery of Zn(II) and Cr(III) ions. When incorporated into polyvinyl chloride (PVC)-based sorbents, it achieves removal rates of 97-99% for zinc and 95-98% for chromium, showcasing superior performance compared to membrane techniques. Advanced Membrane Technology: It is a key component in PIMs, which are used for selective metal ion transport. These membranes offer advantages over classical liquid-liquid extraction, including enhanced selectivity, stability, reusability, and the ability to perform simultaneous extraction and back-extraction in a single operation. Analytical & Process Chemistry: The compound can also be analyzed and separated using reverse-phase (RP) HPLC methods, indicating its utility in analytical method development and purification processes. Mechanism of Action: The compound functions as a carrier in a chelation-mediated transport mechanism. It selectively complexes with target metal cations at the interface with the feed solution. The resulting neutral metal-diketonate complex then diffuses across the polymer matrix (e.g., a PIM) driven by a concentration gradient. Upon reaching the receiving interface, a change in physicochemical conditions (e.g., pH) triggers the decomposition of the complex, releasing the metal ion into the stripping solution and regenerating the carrier for further extraction cycles. This mechanism enables continuous and selective concentration and separation of specific metals, making it a powerful tool for environmental remediation and resource recovery applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylpentane-2,4-dione
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InChI

InChI=1S/C8H14O2/c1-4-5-8(6(2)9)7(3)10/h8H,4-5H2,1-3H3
Source PubChem
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InChI Key

AQGSZYZZVTYOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O2
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DSSTOX Substance ID

DTXSID90165511
Record name 3-Propylpentane-2,4-dione
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Molecular Weight

142.20 g/mol
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CAS No.

1540-35-8
Record name 3-Propyl-2,4-pentanedione
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Record name 3-Propylpentane-2,4-dione
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylpentane-2,4-dione, a C-alkylated derivative of acetylacetone, is a valuable β-dicarbonyl compound. Its unique structural motif, featuring two carbonyl groups separated by a substituted α-carbon, imparts a range of chemical properties that make it a versatile building block in organic synthesis and a ligand in coordination chemistry. The presence of the propyl group influences its steric and electronic properties, offering opportunities for the fine-tuning of molecular architectures in various applications, including the synthesis of heterocyclic compounds and the development of novel metal complexes. This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering both theoretical insights and practical, field-proven protocols.

Part 1: Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the C-alkylation of acetylacetone. This reaction leverages the enhanced acidity of the α-protons of acetylacetone, which can be readily deprotonated to form a nucleophilic enolate. The subsequent reaction of this enolate with a suitable propyl electrophile results in the formation of a new carbon-carbon bond at the 3-position.

The Underlying Chemistry: An Expert's Perspective

The choice of reagents and reaction conditions is paramount to achieving a high yield of the desired C-alkylated product while minimizing side reactions. The key to a successful synthesis lies in understanding the delicate balance between C-alkylation and O-alkylation, as well as the potential for dialkylation.

The α-hydrogens of β-dicarbonyl compounds are significantly more acidic than those of monocarbonyl compounds due to the resonance stabilization of the resulting enolate, which delocalizes the negative charge across both oxygen atoms.[1][2] This stabilized enolate is an ambident nucleophile, meaning it can react at either the central carbon or the oxygen atoms.

To favor C-alkylation, the reaction is typically carried out in a polar aprotic solvent with a moderately strong base. The choice of base is critical; a very strong base can lead to the formation of a dianion, increasing the likelihood of dialkylation.[3] Common bases include potassium carbonate or sodium ethoxide. The selection of the propyl halide also plays a crucial role, with the reactivity order being I > Br > Cl. While propyl iodide is the most reactive, propyl bromide offers a good balance of reactivity and cost-effectiveness.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with each step logically following the last to ensure a high probability of success.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • 1-Iodopropane or 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

Visualizing the Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Acetylacetone, 1-Propyl Halide, K₂CO₃, Acetone Reflux Heat to Reflux Reactants->Reflux Stirring Filter Filter Salts Reflux->Filter Rotovap1 Remove Acetone Filter->Rotovap1 Extract Liquid-Liquid Extraction Rotovap1->Extract Dry Dry Organic Layer Extract->Dry Rotovap2 Concentrate Dry->Rotovap2 Distill Vacuum Distillation Rotovap2->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile of the molecule. The compound exists as a mixture of keto and enol tautomers, which is a key feature to consider during spectral interpretation.

Spectroscopic and Chromatographic Analysis: The Pillars of Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: This technique provides detailed information about the proton environment in the molecule. The presence of both keto and enol forms in solution will result in two sets of peaks. For the keto form, a triplet corresponding to the methyl protons of the propyl group, a sextet for the methylene protons adjacent to the methyl group, a triplet for the methylene protons attached to the α-carbon, and a singlet for the α-proton are expected. The enol form will show a characteristic broad singlet for the enolic proton.

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton. Distinct signals for the carbonyl carbons, the enolic carbons, and the aliphatic carbons of the propyl group and the acetyl groups will be observed.

2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In this compound, the key absorption bands to observe are:

  • A strong, sharp peak in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the keto tautomer.

  • A broad absorption band in the region of 1580-1640 cm⁻¹ due to the C=O and C=C stretching vibrations of the enol tautomer, which are coupled through resonance.[4]

  • A broad O-H stretching band in the region of 2500-3200 cm⁻¹ for the enol form, often appearing weak and broad due to intramolecular hydrogen bonding.[5]

  • C-H stretching vibrations for the aliphatic groups will be observed in the 2850-3000 cm⁻¹ region.[6]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 142.[7][8] Common fragmentation patterns for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating the components of a mixture and identifying them. It can be used to assess the purity of the synthesized this compound and to detect any potential side products, such as the O-alkylated or dialkylated species. The retention time in the gas chromatogram provides a measure of the compound's volatility, while the mass spectrum confirms its identity.

Data Presentation: A Clear Overview
Property Value Source
Molecular Formula C₈H₁₄O₂[7][9]
Molecular Weight 142.20 g/mol [10]
CAS Number 1540-35-8[7][9]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment (Keto Form)
~0.9t3H-CH₂CH₂CH₃
~1.5sextet2H-CH₂CH₂ CH₃
~1.9t2H-CH₂ CH₂CH₃
~2.2s6H-C(=O)CH₃
~3.6t1H-CO-CH (propyl)-CO-

Note: The enol form will show different chemical shifts, including a broad signal for the enolic OH. The exact ratio of keto to enol tautomers will depend on the solvent and temperature.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2850-3000MediumC-H stretch (aliphatic)
1700-1730StrongC=O stretch (keto form)
1580-1640Strong, BroadC=O and C=C stretch (enol form)
2500-3200Weak, BroadO-H stretch (enol form)
Visualizing the Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques NMR NMR Spectroscopy (¹H and ¹³C) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR IR Spectroscopy IR->Confirmation MS Mass Spectrometry MS->Confirmation GCMS GC-MS GCMS->Confirmation Product Synthesized This compound Product->NMR Product->IR Product->MS Product->GCMS

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers, scientists, and drug development professionals can confidently prepare and validate this important chemical intermediate. The combination of a robust synthetic strategy and thorough analytical characterization ensures the quality and reliability of the material for its intended applications.

References

  • A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are conversed into more reactive iodo derivatives. (2025-08-07). ResearchGate. [Link]

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  • 23.1: B-Dicarbonyl Compounds: Claisen Condensations. (2015-07-19). Chemistry LibreTexts. [Link]

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  • Alkylation of acetyl acetone and conversion into Ketones. (2020-11-07). YouTube. [Link]

  • Hampton, K. G., & Hauser, C. R. (1965). Mono- vs. Dialkylation of Acetylacetone with Alkyl Halides through Dialkali Salts. Metallic Cation Effect. The Journal of Organic Chemistry, 30(8), 2934-2936. [Link]

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3-Propylpentane-2,4-dione chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Propylpentane-2,4-dione: Properties, Reactivity, and Applications

Introduction

This compound, a member of the β-diketone family, stands as a versatile and pivotal intermediate in modern organic synthesis and coordination chemistry.[1][2] Its unique structural features, particularly the presence of two carbonyl groups separated by a methylene group, impart a rich and varied reactivity profile. This guide offers a comprehensive exploration of the chemical and physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential. We will delve into its fundamental characteristics, the critical concept of keto-enol tautomerism, analytical characterization methodologies, and its applications as a synthetic building block and chelating agent.

Compound Identification and Nomenclature

Accurate identification is the foundation of any chemical study. This compound is known by several synonyms, with its CAS number serving as a unique identifier.[3][4][5]

IdentifierValueSource(s)
IUPAC Name This compound[3]
Synonyms 3-Propylacetylacetone, 3-n-Propyl-2,4-pentanedione[4][5]
CAS Number 1540-35-8[3][6]
Molecular Formula C₈H₁₄O₂[3][5]
Molecular Weight 142.20 g/mol [3][4]
InChI Key AQGSZYZZVTYOMQ-UHFFFAOYSA-N[3][4]
Canonical SMILES CCCC(C(=O)C)C(=O)C[3]

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction solvent selection to purification methods.

PropertyValueSource(s)
Density 0.936 g/mL[4]
Refractive Index 1.444[4]
LogP (Octanol/Water) 1.61[7]
Hydrogen Bond Acceptor Count 2[3]
Hydrogen Bond Donor Count 0[3]
Rotatable Bond Count 3[3]

Core Chemical Behavior: Keto-Enol Tautomerism

A defining characteristic of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[8][9] This equilibrium is not merely a structural curiosity; it is central to the compound's reactivity, particularly its ability to act as a nucleophile and a chelating ligand.

In the case of this compound, the α-proton on the central carbon (C3) is acidic, allowing for its removal and subsequent formation of a resonance-stabilized enolate ion. Protonation of the enolate on one of the oxygen atoms yields the enol tautomer. The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond.[10][11] The equilibrium between these two forms is influenced by factors such as solvent polarity, temperature, and the electronic and steric effects of substituents.[8][9] The presence of the propyl group at the 3-position can sterically influence the equilibrium position compared to unsubstituted pentane-2,4-dione.[8]

Caption: Keto-enol tautomeric equilibrium of this compound.

Synthesis and Reactivity

General Synthesis

3-Substituted pentane-2,4-diones are commonly synthesized via the C-alkylation of pentane-2,4-dione (acetylacetone). The reaction typically involves the deprotonation of acetylacetone with a suitable base to form the acetylacetonate anion, which then acts as a nucleophile, attacking an alkyl halide (e.g., 1-iodopropane or 1-bromopropane) to yield the desired this compound.[1] The choice of base and solvent is critical to favor C-alkylation over O-alkylation and to achieve good yields.

Key Reactivity
  • Coordination Chemistry: The enolate form of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide variety of metal ions.[12][13] This property is exploited in the development of catalysts, new materials, and analytical reagents.[13]

  • Michael Addition: As a source of a soft nucleophile (the enolate), it readily participates in Michael addition reactions with α,β-unsaturated carbonyl compounds.[14] This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for building more complex molecular architectures.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Caption: General workflow for the analytical characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure.[13] The ¹H NMR spectrum will show characteristic signals for the propyl group (a triplet and a sextet) and the two methyl groups of the acetyl functions. The presence of both keto and enol forms in solution can often be observed as separate sets of peaks.

  • Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the functional groups and observing the tautomeric equilibrium. The keto form exhibits strong C=O stretching bands, while the enol form shows a broad O-H stretch (due to hydrogen bonding) and a C=C stretching band.[5][13]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (142.20 g/mol ).[3] The fragmentation pattern observed in the mass spectrum provides further structural evidence.[3][15]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the compound. Reverse-phase methods using acetonitrile/water mobile phases are effective for its analysis and can be adapted for preparative separation or pharmacokinetic studies.[7][13]

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool for scientific advancement.

  • Organic Synthesis : It serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds like pyrazoles and isoxazoles.[1]

  • Coordination Chemistry and Materials Science : Its ability to form stable metal complexes is being explored for creating novel materials and catalysts.[13]

  • Pharmaceutical Research : The analytical methods developed for this compound are suitable for pharmacokinetic studies, indicating its potential use as a scaffold or intermediate in drug discovery programs.[7][13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

  • Hazards : It is harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[3] It may also cause long-lasting harmful effects to aquatic life.[3]

  • Precautions : When handling this compound, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, is mandatory.[16][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[18] It should be stored away from strong oxidizing agents, acids, and bases.[16]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature, dominated by the keto-enol tautomerism inherent to β-diketones. Its utility as a synthetic intermediate, a ligand in coordination chemistry, and a potential component in pharmaceutical research underscores the importance of a thorough understanding of its properties. This guide has provided a detailed overview of its nomenclature, physicochemical characteristics, reactivity, analytical profile, and safety considerations to support and inform the work of researchers and scientists in the chemical and biomedical fields.

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An In-Depth Technical Guide to 3-Propylpentane-2,4-dione (CAS: 1540-35-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Propylpentane-2,4-dione, a versatile β-diketone. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of the compound's properties, synthesis, reactivity, and applications.

Executive Summary

This compound, also known as 3-propylacetylacetone, is an organic compound featuring a five-carbon chain with ketone groups at the second and fourth positions and a propyl substituent at the central carbon.[1][2][3] As a member of the β-diketone family, its chemical behavior is dominated by the acidic nature of the α-hydrogen and the compound's ability to exist in a dynamic equilibrium between keto and enol forms.[4] This tautomerism is fundamental to its utility as a potent C-nucleophile in organic synthesis and as a bidentate chelating ligand for a vast array of metal ions.[4][5][6] Its derivatives and metal complexes are of significant interest in catalysis, materials science, and as synthetic intermediates for heterocyclic compounds, which are foundational in medicinal chemistry.[4][5][7] This document will elucidate the structural characteristics, synthesis, reactivity, and analytical methodologies pertinent to leveraging this compound in a research and development setting.

Section 1: Structural Elucidation & Physicochemical Properties

The defining characteristic of this compound is its β-dicarbonyl motif, which dictates its physical and chemical properties.

Keto-Enol Tautomerism

Like its parent compound, acetylacetone, this compound exists as a mixture of keto and enol tautomers. The equilibrium is often significantly shifted toward the enol form, which is stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond.[4] This structural feature is crucial, as the enolate form is the reactive species in chelation and many nucleophilic reactions.

Caption: Keto-enol tautomerism in this compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for experimental design, including solvent selection and reaction temperature.

PropertyValueSource
CAS Number 1540-35-8[1][2][3]
Molecular Formula C₈H₁₄O₂[1][2][8]
Molecular Weight 142.20 g/mol [1][2][9]
IUPAC Name This compound[1][8]
Density 0.936 g/mL[3]
Boiling Point 489.74 K (216.59 °C) (Predicted)[9]
logP (Octanol/Water) 1.581 - 1.61[8][9][10]
Spectroscopic Profile

Structural confirmation and purity assessment rely on standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is definitive for structural confirmation. Key signals will correspond to the propyl group (triplet and two multiplets), the two equivalent methyl groups (singlet), and the methine proton at the C3 position.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands for the carbonyl groups (C=O).[2][8] In the enol form, a broad O-H stretch and a C=C stretch will also be prominent.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (m/z 142) and characteristic fragmentation patterns, including major peaks at m/z 43, 71, and 100.[1][11]

Section 2: Synthesis and Purification

The most common and direct route to this compound is the C-alkylation of acetylacetone.[12] This reaction leverages the acidity of the α-protons of the parent dione.

Synthesis Workflow: C-Alkylation of Acetylacetone

The process involves the deprotonation of acetylacetone to form a stabilized enolate anion, which then acts as a nucleophile in a reaction with a propyl halide.

synthesis_workflow start Starting Materials (Acetylacetone, Propyl Halide, Base) deprotonation Deprotonation Formation of Acetylacetonate Anion start->deprotonation alkylation SN2 Alkylation Nucleophilic attack on Propyl Halide deprotonation->alkylation workup Aqueous Workup (Quenching, Extraction) alkylation->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize this compound via C-alkylation of acetylacetone.

Materials:

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide or Potassium carbonate (1.1 eq)

  • 1-Iodopropane or 1-Bromopropane (1.05 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Diethyl ether

  • Saturated aq. NH₄Cl solution

  • Saturated aq. NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation: Charge the flask with the anhydrous solvent and the base (e.g., K₂CO₃). Add acetylacetone dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate. The choice of base is critical; strong bases like sodium hydride or alkoxides ensure rapid and complete deprotonation. Weaker bases like K₂CO₃ can also be effective, often requiring longer reaction times or elevated temperatures.[13]

  • Alkylation: Add the propyl halide (e.g., 1-iodopropane) to the dropping funnel and add it dropwise to the stirred suspension of the enolate. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC or GC-MS analysis indicates consumption of the starting material. Using iodo- or bromoalkanes is generally preferred for higher reactivity compared to chloro-derivatives.[13]

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with water and brine. This removes the inorganic salts and residual solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a liquid.

Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 1.3 (NMR, IR, MS) and chromatographic methods (GC, HPLC) as described in Section 5.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from its dual reactivity as a nucleophile and a chelating ligand.

Coordination Chemistry: Formation of Metal Complexes

The deprotonated enolate form of this compound acts as an excellent bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[4][5][6] These complexes, known as metal acetylacetonates (or acacs), have widespread applications.

Caption: Bidentate chelation of a metal ion (M²⁺) by the enolate of this compound.

These metal complexes are valuable as catalysts in organic reactions like cross-coupling and C-H activation, and as precursors for metal-organic frameworks (MOFs).[5] The specific properties of the complex (e.g., stability, solubility, catalytic activity) can be tuned by the choice of metal and the substituents on the diketone ligand.[14][15]

Use in Heterocycle Synthesis

β-Diketones are classic precursors for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents. By reacting this compound with binucleophiles, one can construct important five- and six-membered rings.[4]

  • With Hydrazines: Yields pyrazole derivatives.

  • With Hydroxylamine: Yields isoxazole derivatives.

  • With Amidines or Urea: Yields pyrimidine derivatives.

This reactivity is central to its application in combinatorial chemistry and drug discovery programs.

Section 4: Applications in Research & Development

The unique properties of this compound and its derivatives make them valuable in several advanced applications.

  • Catalysis: Its metal complexes are used as catalysts in a range of organic transformations, including oligomerization, polymerization, and oxidation reactions.[4][5]

  • Drug Discovery: It serves as a versatile building block for synthesizing libraries of heterocyclic compounds for biological screening.[7] The β-diketone moiety itself is found in some natural products and has been explored as a pharmacophore.[7]

  • Materials Science: It is used in the formation of metal-organic frameworks (MOFs) and coordination polymers, materials with applications in gas storage, separation, and sensing.[5]

  • Analytical Chemistry & Separations: Due to its strong chelating ability, it has been used as a carrier in polymer inclusion membranes for the selective extraction and recovery of metal ions, such as zinc, chromium, and nickel, from wastewater.[13][16]

Section 5: Analytical & Quality Control Protocols

Ensuring the purity and identity of this compound is critical for reproducible research.

Chromatographic Methods
  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is an excellent method for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for purity analysis. A typical method might use a C18 column with a mobile phase of acetonitrile and water, with a small amount of acid like formic or phosphoric acid.[8][10] This technique is also scalable for preparative separations.[10]

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation & Conditions:

  • HPLC System: With UV detector (e.g., set at 275 nm).

  • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid (for MS compatibility).[8][10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks are present.

  • Inject the prepared sample.

  • Integrate the peak area of the main component and any impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Section 6: Safety & Handling

As a Senior Application Scientist, it is imperative to stress the importance of proper safety protocols.

  • GHS Hazards: this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][17] It may also cause an allergic skin reaction and may have long-lasting harmful effects on aquatic life.[1][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18] Keep away from heat, sparks, and open flames.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[18] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[18]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

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An In-depth Technical Guide to 3-Propylpentane-2,4-dione: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylpentane-2,4-dione, also known as 3-propylacetylacetone, is a substituted β-diketone that serves as a versatile building block in organic synthesis and coordination chemistry. Its unique structural features, particularly the presence of two carbonyl groups separated by a propyl-substituted α-carbon, give rise to interesting chemical properties and a rich reactivity profile. This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and key applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

This compound is a derivative of pentane-2,4-dione (acetylacetone) with a propyl group at the central carbon atom. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][2]
CAS Number 1540-35-8[1][2]
IUPAC Name This compound[2]
Synonyms 3-Propylacetylacetone, 2,4-Pentanedione, 3-propyl-[1][2]
Appearance Colorless oil (reported for the methyl analog)
Density 0.936 g/mL[3]
Refractive Index 1.444[3]

Molecular Structure and Tautomerism

A critical feature of this compound, like other β-dicarbonyl compounds, is its existence as a mixture of tautomers in equilibrium: the diketo form and two enol forms.

Keto-Enol Tautomerism: This equilibrium involves the migration of a proton and the shifting of a double bond. In the case of this compound, the α-proton on the central carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Its removal leads to a resonance-stabilized enolate ion, which upon protonation can yield either the original keto form or the more stable enol form. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituent at the α-position. The presence of both keto and enol forms can be readily observed and quantified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of 3-alkylpentane-2,4-diones is the C-alkylation of pentane-2,4-dione (acetylacetone). This reaction takes advantage of the acidity of the methylene protons of acetylacetone.

Experimental Protocol: C-Alkylation of Acetylacetone

This protocol is adapted from a reliable procedure for the synthesis of 3-methylpentane-2,4-dione and is expected to be generally applicable for 3-alkyl derivatives.

Reaction Scheme:

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • 1-Iodopropane (or 1-bromopropane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Petroleum ether (for workup)

  • Hydrochloric acid (dilute, for workup)

  • Sodium sulfate (anhydrous, for drying)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine pentane-2,4-dione (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-iodopropane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

  • Isolation: Combine the filtrate and washings, and remove the acetone under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Base: Anhydrous potassium carbonate is a suitable base for deprotonating acetylacetone to form the enolate nucleophile. It is mild enough to avoid significant side reactions.

  • Solvent: Acetone is a good solvent for this reaction as it dissolves the reactants and has a convenient boiling point for reflux.

  • Alkylating Agent: 1-Iodopropane is a reactive electrophile for the alkylation. 1-Bromopropane can also be used, though the reaction may require longer heating or a more polar solvent.

  • Purification: Fractional distillation is an effective method for purifying the final product, separating it from unreacted starting materials and any potential O-alkylation byproducts.

synthesis_workflow start Start reactants Combine Acetylacetone, K₂CO₃, and Acetone start->reactants add_iodopropane Add 1-Iodopropane reactants->add_iodopropane reflux Reflux for several hours add_iodopropane->reflux workup Cool, Filter, and Wash with Acetone reflux->workup isolate Concentrate and Purify by Distillation workup->isolate product This compound isolate->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene adjacent to the dione), and singlets for the two equivalent methyl groups of the acetylacetone backbone. The methine proton at the 3-position will also be present. In the enol form, the enolic proton will appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons, the central α-carbon, and the carbons of the propyl and methyl groups.[2] The presence of both keto and enol forms will result in a more complex spectrum, with separate signals for the carbons in each tautomer.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[1][2] The diketo form will exhibit two strong carbonyl (C=O) stretching bands around 1700-1730 cm⁻¹. The enol form will show a broad O-H stretching band (due to hydrogen bonding) and a C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.[2]

Applications in Research and Development

This compound and related β-diketones are valuable intermediates in various fields of chemical research and development.

Heterocyclic Synthesis

A primary application of this compound is in the synthesis of heterocyclic compounds.[4] The 1,3-dicarbonyl moiety is a perfect precursor for reactions with dinucleophiles to form five- and six-membered rings. For instance, reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine affords isoxazoles.[4][5]

  • Pyrazoles: These are a class of heterocyclic compounds that are prevalent in many pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[5][6] The synthesis of pyrazoles from β-diketones is a well-established and efficient method.[5][6][7][8]

pyrazole_synthesis diketone This compound pyrazole Substituted Pyrazole diketone->pyrazole hydrazine Hydrazine (R-NHNH₂) hydrazine->pyrazole

Caption: Synthesis of pyrazoles from this compound.

Coordination Chemistry and Catalysis

The enolate form of this compound is an excellent bidentate ligand for a wide variety of metal ions. It forms stable chelate complexes with transition metals, lanthanides, and main group elements. These metal complexes have applications in:

  • Catalysis: As catalysts in various organic transformations.

  • Materials Science: For the development of new materials with specific optical or magnetic properties.

  • Antimicrobial Agents: Metal complexes of β-diketones and their derivatives have been investigated for their antimicrobial and antifungal activities.[9][10][11][12] The chelation of the metal ion can enhance the biological activity of the organic ligand.

Analytical and Separation Chemistry

This compound can be analyzed by reverse-phase high-performance liquid chromatography (HPLC).[13] This method is scalable and can be used for the isolation of impurities in preparative separations. Furthermore, its suitability for pharmacokinetic studies has been noted, suggesting potential applications in drug metabolism and disposition studies.[13]

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry stemming from its β-dicarbonyl structure and the presence of a propyl substituent. Its straightforward synthesis, well-defined spectroscopic properties, and diverse reactivity make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to serve as a precursor to biologically active heterocyclic compounds and to form stable metal complexes underscores its potential in the development of new pharmaceuticals and functional materials. This guide provides a solid foundation for understanding and utilizing the chemical potential of this compound in various research and development endeavors.

References

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An In-depth Technical Guide to 3-Propylpentane-2,4-dione and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Propylpentane-2,4-dione, a substituted β-diketone of significant interest in synthetic chemistry and material science. The document delves into its nomenclature, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Nomenclature

This compound, a derivative of acetylacetone (2,4-pentanedione), is a fascinating molecule characterized by a propyl group substituted at the central carbon of the diketone structure.[1] This substitution imparts specific properties that distinguish it from its parent compound and other substituted diketones. Understanding its various synonyms and identifiers is crucial for navigating the scientific literature and chemical databases.

The nomenclature of this compound can be varied, reflecting different naming conventions. A comprehensive list of its identifiers is provided below:

  • Systematic IUPAC Name: this compound[2]

  • Common Synonyms: 3-propylacetylacetone, 3-n-Propyl-2,4-pentanedione, 2,4-Pentanedione, 3-propyl-[2][3]

  • CAS Number: 1540-35-8[2]

  • Molecular Formula: C₈H₁₄O₂[2]

  • InChI: 1S/C8H14O2/c1-4-5-8(6(2)9)7(3)10/h8H,4-5H2,1-3H3[2]

  • SMILES: CCCC(C(=O)C)C(=O)C[2]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in chemical reactions and applications. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Weight 142.20 g/mol [2][4]
Appearance Liquid[5]
Boiling Point (Predicted) 464.15 K (191 °C)[4]
LogP (Octanol/Water Partition Coefficient) 1.3[2]
Enthalpy of Vaporization (Predicted) 43.10 kJ/mol[4]
Refractive Index 1.4378 (at 24 °C)[6]

Note: Some values are predicted based on computational models and should be considered as estimates.

Synthesis of this compound: A Detailed Protocol

The primary synthetic route to this compound is through the C-alkylation of acetylacetone. This reaction involves the deprotonation of the acidic methylene proton of acetylacetone to form a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkylating agent, in this case, a propyl halide.

Rationale for Experimental Choices

The choice of base, solvent, and reaction conditions is critical to favor C-alkylation over O-alkylation and to minimize the formation of dialkylated byproducts.[7][8] Anhydrous potassium carbonate is a commonly used base that is strong enough to deprotonate acetylacetone but mild enough to reduce side reactions.[6] Acetone is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction.[6] The use of a propyl halide, such as 1-iodopropane or 1-bromopropane, provides the propyl electrophile for the nucleophilic attack by the acetylacetonate enolate.

Experimental Protocol: C-Alkylation of Acetylacetone

This protocol is adapted from a general procedure for the alkylation of acetylacetone.[6]

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • 1-Iodopropane (or 1-bromopropane)

  • Anhydrous potassium carbonate

  • Acetone

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 500-mL round-bottomed flask, combine pentane-2,4-dione (0.65 mol), 1-iodopropane (0.80 mol), anhydrous potassium carbonate (0.80 mol), and 125 mL of acetone.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the insoluble inorganic salts by filtration and wash the solid residue with additional acetone.

  • Combine the filtrate and the acetone washings.

  • Remove the acetone using a rotary evaporator.

  • The residual oil is then purified by fractional distillation to yield this compound.

Self-Validation and Purity Assessment

The purity of the synthesized this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify any byproducts and determine the percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the final product.[5]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product acetylacetone Acetylacetone reaction C-Alkylation in Acetone (Reflux) acetylacetone->reaction propyl_halide Propyl Halide propyl_halide->reaction base Base (K2CO3) base->reaction workup Filtration & Solvent Removal reaction->workup Cooling purification Distillation workup->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with applications spanning several scientific disciplines. Its utility stems from the reactive nature of the β-diketone moiety, which allows for a wide range of chemical transformations.

Intermediate in Organic Synthesis

The primary application of this compound is as a building block in organic synthesis. The presence of two carbonyl groups and an active methylene group makes it a precursor for the synthesis of various heterocyclic compounds. For instance, it can be reacted with hydrazine or hydroxylamine to form pyrazoles and isoxazoles, respectively.[9] These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, including the development of liquid crystals.[9]

Coordination Chemistry and Metal Chelation

Like other β-diketones, this compound can exist in keto-enol tautomeric forms.[5] The enol form can be deprotonated to form a bidentate ligand that readily chelates with a variety of metal ions. This property is exploited in coordination chemistry to synthesize metal complexes with tailored properties. These complexes can have applications as catalysts in various organic reactions. Furthermore, the metal-chelating ability of this compound has been utilized in environmental applications, such as in polymer inclusion membranes for the removal of heavy metal ions like zinc, chromium, and nickel from wastewater.[10][11]

Potential in Drug Development

While direct applications of this compound as a therapeutic agent are not extensively documented, its derivatives have shown promise in pharmacological studies. For example, a derivative of 2-propylpentanoic acid, which shares structural similarities, has been investigated for its antiepileptic and analgesic activities.[12] The β-diketone scaffold is recognized as a privileged structure in medicinal chemistry, and the synthesis of novel derivatives of this compound could lead to the discovery of new bioactive molecules. The development of ligands bearing β-diketone moieties is an active area of research for applications in drug delivery.[10]

Logical Relationships of Applications

The following diagram illustrates the interconnectedness of the various applications of this compound.

Applications cluster_core Core Compound cluster_properties Key Chemical Properties cluster_applications Applications core This compound reactivity β-Diketone Reactivity core->reactivity chelation Metal Chelation core->chelation synthesis Synthetic Intermediate (e.g., Pyrazoles, Isoxazoles) reactivity->synthesis environmental Environmental Remediation (Heavy Metal Removal) chelation->environmental catalysis Catalysis (Metal Complexes) chelation->catalysis materials Material Science (e.g., Liquid Crystals) synthesis->materials drug_dev Drug Development (Bioactive Scaffolds) synthesis->drug_dev

Caption: Interrelated applications of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause an allergic skin reaction.[2] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This compound, also known as 3-propylacetylacetone, is a valuable and versatile chemical compound. Its straightforward synthesis via the C-alkylation of acetylacetone makes it an accessible intermediate for a wide range of applications. Its utility in organic synthesis, coordination chemistry, and materials science highlights its importance in both academic research and industrial development. As research into novel materials and therapeutics continues, the demand for versatile building blocks like this compound is likely to grow, paving the way for new discoveries and innovations.

References

  • Cativiela, C., Figueras, F., García, J. I., Mayoral, J. A., & Zurbano, M. M. (1995). Hydrotalcite-Catalyzed Alkylation of 2,4-Pentanedione. Synthetic Communications, 25(11), 1745-1750. [Link]

  • Cativiela, C., Figueras, F., García, J. I., Mayoral, J. A., & Zurbano, M. M. (1995). Hydrotalcite-Catalyzed Alkylation of 2,4-Pentanedione. Taylor & Francis Online. [Link]

  • Cativiela, C., Figueras, F., García, J. I., Mayoral, J. A., & Zurbano, M. M. (1995). Hydrotalcite-Catalyzed Alkylation of 2,4-Pentanedione. Semantic Scholar. [Link]

  • Shono, T., Kashimura, S., Sawamura, M., & Soejima, T. (1987). Electroorganic chemistry. 103. Selective C-alkylation of .beta.-diketones. The Journal of Organic Chemistry, 52(23), 5221-5223. [Link]

  • Cheméo. (n.d.). 3-n-Propyl-2,4-pentanedione. Cheméo. [Link]

  • ResearchGate. (n.d.). Increase in catalyst turnover with added 2,4-pentanedione. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione. ResearchGate. [Link]

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  • Alvarez, E., et al. (1993). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 58(20), 5454-5460. [Link]

  • ResearchGate. (n.d.). Yield and reaction time of the reaction of acetylacetone with various alkylation agents. ResearchGate. [Link]

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  • ChemBK. (n.d.). 3-hydroxyiminopentane-2,4-dione. ChemBK. [Link]

  • PubChem. (n.d.). 3-Propylpentane-2,4-diol. PubChem. [Link]

  • ResearchGate. (n.d.). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. ResearchGate. [Link]

  • MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [Link]

  • A study of the alkylation and acylation of N-acylthiazolidinethione. (n.d.). A study of the alkylation and acylation of N-acylthiazolidinethione. [Link]

  • Malygin, A. S., & Yasnetsov, V. V. (2021). Design and evaluation of pharmacological properties of a new 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid. Research Results in Pharmacology, 7(4), 1-10. [Link]

  • ResearchGate. (n.d.). N-Donor-functionalized derivatives of pentane-2,4-dione. ResearchGate. [Link]

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Health and safety information for 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 3-Propylpentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1540-35-8), also known as 3-propylacetylacetone, is a beta-diketone that finds application in various chemical syntheses, including in the development of metal complexes and as a building block in organic chemistry.[1][2][3] Its utility in research and pharmaceutical development necessitates a thorough understanding of its health and safety profile to ensure the well-being of laboratory personnel and compliance with regulatory standards. This guide provides a comprehensive overview of the hazards associated with this compound and details essential protocols for its safe handling, storage, and disposal.

Chemical and Physical Properties

A foundational element of laboratory safety is understanding a substance's physical and chemical properties. These characteristics dictate its behavior under various conditions and are critical for assessing risks such as vapor accumulation, flammability, and reactivity.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1540-35-8[1][2]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][2]
Appearance Liquid (presumed)
Boiling Point 172 - 174 °C (342 - 345 °F)
Density 0.936 - 0.981 g/cm³ at 25 °C[2]
Refractive Index 1.444[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are related to its acute toxicity via multiple routes of exposure and its potential as a skin sensitizer.[1][4]

It is important to note that while the primary GHS classification from authoritative databases does not list flammability, some supplier safety data sheets (SDS) for similar ketones indicate flammability (H226: Flammable liquid and vapour). Given that ketones as a class can be flammable and vapors may form explosive mixtures with air, it is a matter of scientific prudence to handle this compound as a potentially flammable liquid.[5]

Hazard Class GHS Pictogram Hazard Statement Signal Word
Acute Toxicity, Oral (Category 4)

H302 : Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)

H312 : Harmful in contact with skinWarning
Skin Sensitization (Category 1)

H317 : May cause an allergic skin reactionWarning
Acute Toxicity, Inhalation (Category 4)

H332 : Harmful if inhaledWarning
Aquatic Hazard, Long-Term (Category 4)(No Pictogram)H413 : May cause long lasting harmful effects to aquatic life(No Signal Word)
Hazard Relationship Diagram

The following diagram illustrates the connection between the intrinsic properties of this compound and the necessary safety controls.

Hazard_Relationship cluster_properties Chemical Properties cluster_controls Required Safety Controls Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) [H302, H312, H332] Ventilation Use in Well-Ventilated Area or Fume Hood [P271] Acute_Toxicity->Ventilation Handling Avoid Contact & Inhalation [P261] Acute_Toxicity->Handling Skin_Sensitizer Skin Sensitizer [H317] PPE Wear Appropriate PPE (Gloves, Lab Coat, Goggles) [P280] Skin_Sensitizer->PPE Skin_Sensitizer->Handling Potential_Flammability Potential Flammability & Explosive Vapors Potential_Flammability->Ventilation Ignition_Control Keep Away from Heat/Sparks Ground Equipment [P210, P240] Potential_Flammability->Ignition_Control Storage Store Tightly Closed & Locked Up [P233, P405] Potential_Flammability->Storage

Caption: Relationship between chemical hazards and safety controls.

Toxicological Profile: Understanding the "Why"

The GHS classifications provide a clear warning, but understanding the underlying toxicology is key to appreciating the risks.

  • Acute Toxicity (H302, H312, H332): This substance is harmful if it enters the body through ingestion, skin contact, or inhalation.[1][4] The mechanism is not well-documented in readily available literature, but as a reactive diketone, it can likely interfere with cellular processes upon absorption. The primary implication for laboratory work is the necessity of preventing direct contact and aerosol generation. All handling of open containers should be performed in a chemical fume hood.

  • Skin Sensitization (H317): This is a significant long-term risk.[1] Initial exposure may not cause a reaction, but it can prime the immune system. Subsequent, even minimal, contact can trigger an allergic reaction, such as contact dermatitis. The causality lies in the molecule's ability to act as a hapten, binding to skin proteins and forming an antigen that the immune system recognizes as foreign. This makes consistent use of appropriate gloves (e.g., nitrile) a non-negotiable aspect of the handling protocol.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, followed by appropriate PPE.

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6] Use only in well-ventilated areas.

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede chemical handling. The following provides a baseline PPE standard.

Protection Type Specification Rationale
Hand Protection Nitrile or butyl rubber gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated.Prevents skin contact, addressing the H312 (harmful in contact with skin) and H317 (skin sensitizer) hazards.
Eye/Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects eyes from splashes, which could cause irritation or allow for systemic absorption.
Skin and Body Protection A flame-retardant lab coat. Closed-toe shoes and long pants are mandatory.Provides a barrier against accidental spills. Flame-retardant material is a prudent precaution against potential flammability.
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.Prevents inhalation of harmful vapors (H332).

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for mitigating risks.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly. Verify the chemical fume hood is operational. Clear the workspace of any unnecessary items.

  • Dispensing: Ground the container and receiving equipment to prevent static discharge, which could be an ignition source. Use only non-sparking tools.[7]

  • Manipulation: Perform all transfers and manipulations of the chemical within the fume hood. Avoid actions that could generate aerosols.

  • Post-Handling: Tightly close the container immediately after use.

  • Decontamination: Wipe down the work surface with an appropriate solvent. Wash hands and any exposed skin thoroughly after removing gloves.[6]

Storage Requirements
  • Store in a well-ventilated, cool, and dry place away from heat, sparks, and open flames.

  • Keep containers tightly closed to prevent vapor release.

  • Store in a locked cabinet or area to restrict access.

  • Incompatible Materials: Keep separate from strong acids, bases, oxidizing agents, and reducing agents. Ketones can react exothermically with these materials.[5][7]

Emergency Procedures

Preparedness is essential for responding effectively to an incident.

Emergency Response Workflow

Emergency_Workflow Start Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation Is it safe to respond? Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No, Unsafe Spill Spill Response Assess->Spill Spill Fire Fire Response Assess->Fire Fire Exposure Personal Exposure Response Assess->Exposure Exposure Spill_Steps 1. Don appropriate PPE. 2. Contain spill with absorbent material. 3. Prevent entry into drains. 4. Collect residue in a sealed container for disposal. Spill->Spill_Steps Fire_Steps 1. Use dry chemical, CO₂, or alcohol-foam. 2. Do NOT use water jet. 3. Cool containers exposed to fire. Fire->Fire_Steps Exposure_Steps Inhalation: Move to fresh air. Skin: Remove clothing, rinse skin for 15 min. Eyes: Rinse with water for 15 min. Ingestion: Drink water, do not induce vomiting. Seek immediate medical attention. Exposure->Exposure_Steps

Caption: Workflow for responding to laboratory emergencies.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[6] If skin irritation or a rash occurs, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Chemical waste must be handled in accordance with local, state, and federal regulations.

  • Waste Generation: Collect all waste material, including contaminated absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain, as it may cause long-lasting harm to aquatic life.[1]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-n-Propyl-2,4-pentanedione (CAS 1540-35-8). Retrieved from [Link]

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An In-Depth Technical Guide to 3-Propylpentane-2,4-dione: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylpentane-2,4-dione, a derivative of acetylacetone, is a fascinating molecule that bridges classical organic synthesis with modern applications in coordination chemistry and materials science. This β-diketone, characterized by its propyl substituent at the central carbon, exhibits a rich chemistry primarily dictated by its keto-enol tautomerism. The presence of two carbonyl groups in close proximity facilitates the formation of a stable enolate, which is a powerful nucleophile, and a strong chelating agent for a wide array of metal ions. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and diverse applications of this compound, offering valuable insights for researchers in organic synthesis, drug development, and materials science.

I. Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in a single landmark paper. Its discovery is intrinsically linked to the broader exploration of β-diketone chemistry, which dates back to the 19th century. The foundational work on the synthesis of β-diketones was laid through the Claisen condensation, a versatile carbon-carbon bond-forming reaction.

The C-alkylation of acetylacetone, the parent compound of this compound, became a common synthetic strategy in the early 20th century. While a specific "discovery" paper for the propyl derivative is elusive, its preparation is a logical extension of the well-established alkylation chemistry of acetylacetone. Early investigations into the synthesis of various 3-substituted pentane-2,4-diones were driven by the desire to understand the influence of the substituent on the keto-enol equilibrium and the coordination properties of the resulting ligands. It is highly probable that this compound was first synthesized and characterized as part of a broader study on the alkylation of β-dicarbonyl compounds, a testament to the systematic expansion of organic chemical knowledge.

II. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 1540-35-8[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless to pale yellow liquid
Density 0.936 g/mL[2]
Boiling Point 172-174 °C[3]
Refractive Index 1.444[2]
IUPAC Name This compound[1]
Synonyms 3-Propylacetylacetone, 3-n-Propyl-2,4-pentanedione[1][4]
Keto-Enol Tautomerism

A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituent on the α-carbon.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this tautomerism, as the keto and enol forms give rise to distinct signals.[7][8][9]

Caption: Keto-enol tautomerism of this compound.

III. Synthesis of this compound: A Detailed Protocol

The most common and reliable method for the synthesis of this compound is the C-alkylation of acetylacetone. This reaction proceeds via the formation of the acetylacetonate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Mechanism

The synthesis involves a two-step process: deprotonation of acetylacetone to form the enolate, followed by nucleophilic attack on the propyl halide.

Synthesis_Mechanism Reactants Acetylacetone + Base Enolate Acetylacetonate Enolate Reactants->Enolate Deprotonation TransitionState Transition State Enolate->TransitionState PropylHalide Propyl Halide PropylHalide->TransitionState Product This compound TransitionState->Product SN2 Reaction Byproduct Salt TransitionState->Byproduct

Caption: General mechanism for the synthesis of this compound.

Experimental Protocol: C-Alkylation of Acetylacetone

This protocol is a robust and scalable method for the preparation of this compound.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (or another suitable base like sodium hydride)

  • 1-Iodopropane (or 1-bromopropane)

  • Anhydrous ethanol (or another suitable solvent like THF)

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylacetone: To the stirred solution of sodium ethoxide, add acetylacetone (1.0 equivalent) dropwise at room temperature. The formation of the sodium salt of acetylacetone may result in the formation of a precipitate.

  • Alkylation: To the resulting mixture, add 1-iodopropane (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water.

  • Extraction and Washing: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

IV. Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the propyl group (triplet, sextet, triplet), the methyl groups, and the methine proton of the keto form, as well as the enolic proton.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the carbonyl groups (C=O) of the keto form and the C=C and O-H stretching vibrations of the enol form.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can be used for its identification.

V. Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of scientific research.

Coordination Chemistry and Catalysis

As a bidentate ligand, this compound forms stable complexes with a wide range of metal ions.[10] These metal complexes have applications in:

  • Catalysis: The metal complexes can act as catalysts in various organic transformations.

  • Materials Science: The formation of metal-organic frameworks (MOFs) and other coordination polymers with specific electronic and magnetic properties.

Separation Science and Metal Extraction

The chelating ability of this compound is utilized in the separation and extraction of metal ions.[10] It can be employed in liquid-liquid extraction processes for the selective removal of metal ions from aqueous solutions. This property is particularly relevant in hydrometallurgy and environmental remediation. The compound can also be used as a component in polymer inclusion membranes for the selective transport of metal ions.[10]

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The reactive methylene group and the two carbonyl functionalities allow for a variety of subsequent chemical modifications, leading to the synthesis of more complex molecules, including heterocyclic compounds.

VI. Conclusion

This compound, while a structurally straightforward molecule, possesses a rich and diverse chemistry that has been and continues to be of significant interest to the scientific community. From its origins in the fundamental studies of β-diketone reactivity to its modern applications in catalysis, materials science, and separation technologies, this compound serves as a prime example of how a deep understanding of core chemical principles can lead to the development of valuable and versatile chemical tools. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this important molecule in their endeavors.

References

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  • Stenutz, R. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73762, this compound. Retrieved January 13, 2026, from [Link].

  • National Institute of Standards and Technology. (n.d.). 3-n-Propyl-2,4-pentanedione. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

Sources

A Theoretical Investigation into the Tautomeric Landscape of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Propylpentane-2,4-dione, a member of the β-dicarbonyl family, presents a fascinating case study in structural chemistry, primarily due to its existence as a dynamic equilibrium of keto and enol tautomers. Understanding the structural nuances and the factors governing this equilibrium is paramount for its application in synthesis, as a chelating agent, and in the design of novel therapeutic agents. This technical guide provides a comprehensive theoretical framework for the study of this compound's structure, leveraging computational chemistry to elucidate the intricacies of its tautomeric forms. We will explore the theoretical underpinnings of its stability, spectroscopic characteristics, and the influence of the propyl substituent on the keto-enol equilibrium.

Introduction: The Significance of Tautomerism in β-Dicarbonyl Compounds

β-Dicarbonyl compounds are a cornerstone in organic chemistry, renowned for their synthetic versatility and unique electronic properties.[1] A key feature of these molecules is their ability to undergo keto-enol tautomerism, a prototropic isomerization involving the migration of a proton and the shifting of bonding electrons. This equilibrium is not merely a chemical curiosity; it dictates the molecule's reactivity, acidity, and its capacity to act as a ligand in coordination chemistry.

For this compound, the presence of a propyl group at the α-carbon introduces steric and electronic perturbations that influence the delicate balance between the diketo and the chelated enol forms. Experimental studies on a series of 3-alkylpentane-2,4-diones in aqueous solution have revealed a linear free energy relationship where the tautomeric equilibrium constant decreases as the size of the alkyl group increases.[2] This guide will delve into the theoretical basis for this observation by examining the structural and energetic landscape of this compound.

Theoretical Methodology: A Robust Framework for Structural Elucidation

To gain a granular understanding of the structural and energetic properties of this compound's tautomers, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful tool for such investigations, offering a balance of accuracy and computational efficiency.

Computational Protocol

Our theoretical investigation will be based on the following multi-step protocol:

  • Geometry Optimization: The initial structures of the keto and enol tautomers of this compound will be built and subjected to full geometry optimization. This process identifies the lowest energy conformation for each tautomer.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations will be performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) spectra.

  • Energy Calculations: Single-point energy calculations will be performed on the optimized geometries to determine the relative stability of the keto and enol forms. The zero-point vibrational energy (ZPVE) corrections will be included for greater accuracy.

  • Spectroscopic Predictions: Nuclear Magnetic Resonance (NMR) chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3] This will allow for a direct comparison with experimental NMR data.

The workflow for this theoretical investigation is depicted in the following diagram:

Computational Workflow cluster_input Input Structures cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Theoretical Outputs Keto_Tautomer Keto Tautomer Geometry_Optimization Geometry Optimization Keto_Tautomer->Geometry_Optimization Enol_Tautomer Enol Tautomer Enol_Tautomer->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation NMR_Calculation GIAO NMR Calculation Geometry_Optimization->NMR_Calculation Optimized_Geometries Optimized Geometries Geometry_Optimization->Optimized_Geometries Energy_Calculation Single-Point Energy Frequency_Calculation->Energy_Calculation Vibrational_Frequencies Vibrational Frequencies (IR Spectra) Frequency_Calculation->Vibrational_Frequencies Relative_Energies Relative Stabilities Energy_Calculation->Relative_Energies NMR_Shifts Predicted NMR Spectra NMR_Calculation->NMR_Shifts

Caption: A schematic of the computational workflow for the theoretical study of this compound.

Level of Theory: The B3LYP/6-311++G(d,p) Approach

The choice of the DFT functional and basis set is critical for obtaining reliable results. For the study of keto-enol tautomerism in β-dicarbonyl compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided accurate results.[4] We will couple this with the 6-311++G(d,p) basis set. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus, which is important for anions and hydrogen-bonded systems, and polarization functions (d,p) to allow for flexibility in the shape of the electron density. This level of theory is well-suited for calculating both the geometric and electronic properties of the tautomers.[5][6]

Theoretical Results and Structural Analysis

While this guide focuses on the theoretical framework, we can anticipate the key findings based on established principles and studies of similar molecules.

Tautomeric Structures

The two primary tautomers of this compound are the diketo form and the intramolecularly hydrogen-bonded enol form.

Caption: The keto and enol tautomers of this compound. Note: The enol form image is a generic representation of a β-diketone enol.

The enol form is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. This chelation is a significant driving force for the enolization of β-dicarbonyl compounds.

Relative Stabilities and the Influence of the Propyl Group

Computational studies on substituted pentane-2,4-diones have shown that the steric bulk of the substituent at the 3-position can influence the keto-enol equilibrium. It is anticipated that the propyl group in this compound will introduce some steric strain in the planar enol form, potentially destabilizing it relative to the keto form where the propyl group can adopt a more relaxed conformation. This theoretical finding would be in agreement with experimental observations that larger alkyl substituents decrease the enol content.[2]

Table 1: Anticipated Theoretical Data for this compound Tautomers

PropertyKeto TautomerEnol Tautomer
Relative Energy (kcal/mol) HigherLower (More Stable)
Key Bond Lengths (Å) C=O: ~1.22C=O: ~1.26, C=C: ~1.38
C-C(O): ~1.52C-C(O): ~1.45
Key Vibrational Frequencies (cm⁻¹) C=O stretch: ~1720, ~1700C=O stretch: ~1640
C=C stretch: ~1580
O-H stretch: ~2700-3200 (broad)
Predicted ¹³C NMR Shifts (ppm) C=O: ~200-205C=O: ~190-195
Cα: ~60-65Cα: ~100-105

Note: These are expected values based on literature for similar compounds and should be confirmed by specific calculations for this compound.

Conformational Analysis of the Propyl Group

The flexibility of the propyl group introduces additional conformational complexity. A thorough theoretical study would involve a conformational search to identify the lowest energy arrangement of the propyl chain in both the keto and enol tautomers. This is crucial for obtaining accurate relative energies.

Predicted Spectroscopic Signatures: A Guide for Experimentalists

The theoretical calculations will provide predicted IR and NMR spectra that can be directly compared with experimental data, aiding in the identification and characterization of the tautomers. While experimental spectra for this compound are available in databases such as PubChem and the NIST WebBook, this section will focus on the theoretical interpretation of these spectra.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum is particularly informative for distinguishing between the keto and enol forms.

  • Keto Tautomer: The diketo form will exhibit two distinct carbonyl (C=O) stretching frequencies, typically around 1720 and 1700 cm⁻¹.

  • Enol Tautomer: The enol form will show a conjugated carbonyl stretch at a lower frequency (around 1640 cm⁻¹) and a C=C double bond stretch (around 1580 cm⁻¹). A broad O-H stretching band is also expected in the region of 2700-3200 cm⁻¹, characteristic of a strong intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for quantifying the keto-enol equilibrium in solution.

  • ¹H NMR: The enol tautomer will show a characteristic enolic proton signal at a downfield chemical shift (typically 15-17 ppm) due to the strong hydrogen bond. The keto form will have a methine proton signal at the α-carbon.

  • ¹³C NMR: The carbonyl carbons of the keto form will resonate at a higher chemical shift (around 200-205 ppm) compared to the carbonyl carbon of the enol form (around 190-195 ppm). The α-carbon of the keto form will appear at a much lower chemical shift (around 60-65 ppm) than the corresponding carbon in the enol form, which is part of a C=C double bond (around 100-105 ppm).

The integration of the distinct signals for the keto and enol forms in the NMR spectrum allows for the determination of the equilibrium constant (Keq = [enol]/[keto]).

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the structural and spectroscopic characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, we can gain deep insights into the tautomeric equilibrium, the influence of the propyl substituent, and the spectroscopic signatures of the individual tautomers.

The synergy between these theoretical predictions and experimental data is crucial for a complete understanding of this molecule's behavior. Future work could extend this theoretical model to investigate the influence of different solvent environments on the keto-enol equilibrium, providing a more complete picture of its behavior in various chemical and biological systems. Such studies will undoubtedly contribute to the rational design of new molecules with tailored properties for applications in drug development and materials science.

References

  • Alcais, P., & Brouillard, R. (1982). New data on keto–enol equilibria of 3-alkylpentane-2,4-diones in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (9), 1213-1217. [Link]

  • Vakili, M., Gholami, M., & Tayyari, S. F. (2014). Conventional and Unconventional Intramolecular Hydrogen Bonding in some Beta-diketones. Organic Chemistry Research, 1(1), 23-33. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, P. E. (2024). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Molecules, 29(2), 336. [Link]

  • Hansen, P. E., Spanget-Larsen, J., & Vakili, M. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7029. [Link]

  • NIST. (n.d.). 3-n-Propyl-2,4-pentanedione. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Tayyari, S. F., Vakili, M., & Nekoei, A. R. (2012). Structure and vibrational assignment of the enol form of 3-chloro-pentane-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 73-81. [Link]

  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 1-10. [Link]

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1825. [Link]

  • Pearson. (2023). Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture of keto and enol forms. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes Using 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 3-Propylpentane-2,4-dione as a Ligand

This compound, also known as 3-propylacetylacetone, is a β-diketone that serves as a versatile chelating ligand in coordination chemistry.[1] Its structure, featuring two carbonyl groups separated by a methylene group bearing a propyl substituent, allows it to exist in a keto-enol tautomerism. The enolic form can be deprotonated to form the 3-propylpentane-2,4-dionate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.

The presence of the propyl group at the central carbon atom introduces steric bulk and alters the electronic properties of the ligand compared to the parent acetylacetonate. This modification can influence the solubility, volatility, and reactivity of the resulting metal complexes, making this compound an attractive ligand for the synthesis of metal complexes with tailored properties for applications in catalysis, materials science, and as precursors for nanomaterials. For instance, the alkyl substituents on β-diketonate ligands can affect the volatility of the corresponding metal complexes, a crucial property for applications such as chemical vapor deposition (CVD).

This guide provides an in-depth overview of the synthesis of metal complexes using this compound, including detailed protocols for the preparation of representative transition metal complexes, characterization techniques, and a discussion of the underlying chemical principles.

Coordination Chemistry and Reaction Principles

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the β-diketone in the presence of a base. The base facilitates the deprotonation of the ligand to form the corresponding anion, which then coordinates to the metal ion.

The stoichiometry of the resulting complex, typically M(ligand)n, where 'n' is the oxidation state of the metal, is dictated by the charge of the metal ion and the monodentate nature of the deprotonated ligand. For example, a trivalent metal ion like Fe(III) will typically form a neutral complex with three ligand molecules, Fe(C8H13O2)3.

The choice of solvent is crucial and depends on the solubility of the metal salt and the ligand. Alcohols, such as methanol or ethanol, are commonly used, often in combination with water. The reaction temperature and time can be optimized to ensure complete reaction and maximize the yield of the desired product.

General Synthetic Workflow

The synthesis of metal complexes with this compound typically follows a general workflow, which can be adapted for different metal precursors.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve Metal Salt in Solvent C Mix Solutions and Stir A->C B Dissolve this compound and Base in Solvent B->C D Adjust pH (if necessary) C->D E Heat/Reflux (optional) D->E F Cool to Precipitate E->F G Filter the Product F->G H Wash with Appropriate Solvents G->H I Dry the Final Product H->I

Caption: General experimental workflow for the synthesis of metal complexes with this compound.

Detailed Application Notes and Protocols

The following protocols are generalized procedures for the synthesis of transition metal complexes with this compound. Researchers should optimize the reaction conditions based on the specific metal salt and desired product characteristics.

Protocol 1: Synthesis of Tris(3-propylpentane-2,4-dionato)iron(III)

This protocol is adapted from the well-established synthesis of tris(acetylacetonato)iron(III) and is expected to yield the corresponding 3-propylpentane-2,4-dionate complex.

Materials:

  • Iron(III) chloride hexahydrate (FeCl3·6H2O)

  • This compound (C8H14O2)

  • Sodium acetate trihydrate (CH3COONa·3H2O)

  • Methanol

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 100 mL beaker, dissolve 2.7 g of iron(III) chloride hexahydrate in 20 mL of deionized water.

  • In a separate 100 mL beaker, dissolve 4.1 g of sodium acetate trihydrate in 30 mL of deionized water.

  • Slowly add the sodium acetate solution to the iron(III) chloride solution while stirring continuously.

  • In a 50 mL Erlenmeyer flask, dissolve 4.3 g (approximately 4.5 mL) of this compound in 20 mL of methanol.

  • Add the methanolic solution of the ligand to the aqueous iron solution. A precipitate should form.

  • Continue stirring the mixture for 15 minutes to ensure complete reaction.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the precipitate with three 20 mL portions of cold deionized water.

  • Allow the product to air dry on the filter paper by drawing air through the funnel for at least 30 minutes.

  • For final drying, transfer the product to a watch glass and place it in a desiccator.

Expected Observations: The product is expected to be a reddish-brown crystalline solid, analogous to Fe(acac)3.

Protocol 2: Synthesis of Bis(3-propylpentane-2,4-dionato)copper(II)

This protocol outlines a general method for the synthesis of a copper(II) complex.

Materials:

  • Copper(II) acetate monohydrate (Cu(CH3COO)2·H2O)

  • This compound (C8H14O2)

  • Methanol

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve 2.0 g of copper(II) acetate monohydrate in 50 mL of a 1:1 methanol/water mixture in a 150 mL beaker.

  • In a separate beaker, dissolve 2.8 g (approximately 3.0 mL) of this compound in 20 mL of methanol.

  • Add the ligand solution dropwise to the stirred copper(II) acetate solution. A color change and precipitation should be observed.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Collect the precipitate by suction filtration.

  • Wash the solid with small portions of cold methanol.

  • Dry the product in a desiccator over silica gel.

Expected Observations: The copper(II) complex is anticipated to be a blue or green solid.

Protocol 3: Synthesis of Tris(3-propylpentane-2,4-dionato)chromium(III)

This protocol describes a general procedure for the synthesis of a chromium(III) complex, which often requires heating to facilitate the reaction.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl3·6H2O)

  • This compound (C8H14O2)

  • Urea ((NH2)2CO)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Erlenmeyer flask

  • Reflux condenser (optional)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 2.7 g of chromium(III) chloride hexahydrate in 40 mL of deionized water.

  • To this solution, add 8.0 g of urea and 4.3 g (approximately 4.5 mL) of this compound.

  • Heat the mixture to approximately 80-90 °C with constant stirring for 2-3 hours. The urea will slowly hydrolyze to generate ammonia in situ, which acts as a base.

  • As the reaction proceeds, a crystalline product should precipitate from the solution.

  • After the heating period, cool the mixture to room temperature, and then in an ice bath for 30 minutes.

  • Collect the crystalline product by suction filtration.

  • Wash the product with deionized water.

  • Dry the complex in a desiccator.

Expected Observations: The chromium(III) complex is expected to be a dark-colored crystalline solid.

Characterization of Metal Complexes

The synthesized complexes should be characterized using a variety of analytical techniques to confirm their identity and purity.

Table 1: Key Characterization Data for this compound and its Metal Complexes

PropertyThis compound (Ligand)Metal ComplexRationale for Change upon Complexation
Appearance Colorless to pale yellow liquidTypically a colored crystalline solidd-d electronic transitions in transition metal ions.
Melting Point (°C) Not applicable (liquid)Varies with the metalFormation of a stable, often high molecular weight, crystalline solid.
Solubility Soluble in organic solventsOften soluble in nonpolar organic solventsThe hydrophobic propyl groups enhance solubility in organic media.
FT-IR (cm-1) ~1725, ~1700 (C=O stretch), ~1600 (enol C=C)~1580-1520 (coordinated C=O), ~1500 (C=C)Coordination to the metal ion delocalizes the π-electrons in the chelate ring, lowering the C=O bond order.
¹H NMR (ppm) Varies depending on keto-enol ratioDiamagnetic complexes show shifted ligand peaks. Paramagnetic complexes show broad, shifted peaks.The electronic environment of the ligand protons is altered upon coordination to the metal center.
UV-Vis (nm) π → π* transitionsLigand-to-metal charge transfer (LMCT) and d-d transitionsNew electronic transitions become possible in the complex.

Note: The spectral data for the metal complexes are expected values and may vary depending on the specific metal and the coordination environment.

Mechanism of Chelation

The formation of the metal-ligand bond is a fundamental aspect of the synthesis. The process can be visualized as follows:

G cluster_0 Keto-Enol Tautomerism cluster_1 Deprotonation cluster_2 Chelation Keto Keto form Enol Enol form Keto->Enol Equilibrium Enolate Enolate anion Enol->Enolate + Base - H+ Complex Metal Complex Enolate->Complex Metal M^n+ Metal->Complex

Caption: Mechanism of metal chelation by this compound.

Applications and Future Directions

Metal complexes of this compound have potential applications in various fields:

  • Catalysis: As catalysts or catalyst precursors in organic synthesis, leveraging the solubility of the complexes in organic media.

  • Materials Science: As precursors for the synthesis of metal oxide nanoparticles and thin films via techniques like chemical vapor deposition (CVD). The propyl group can enhance the volatility of the complex, which is advantageous for CVD applications.

  • Drug Development: As potential therapeutic agents, where the ligand can be used to deliver metal ions to biological targets. The lipophilicity imparted by the propyl group may influence the pharmacokinetic properties of the complex.

Further research into the synthesis and characterization of a wider range of metal complexes with this compound is warranted. Exploring the impact of the propyl substituent on the catalytic activity, material properties, and biological efficacy of these complexes will undoubtedly open up new avenues for their application.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Substituent Effects on the Volatility of Metal B-Diketonates. [Link]

  • MiraCosta College. The Synthesis of tris(2,4-pentanedionato)iron(III). [Link]

  • ResearchGate. Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. [Link]

  • JOCPR. Mixed Ligand Chelates of Some Metal Ions: Preparation and Physioco-Chemical Characterizations. [Link]

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Application of 3-Propylpentane-2,4-dione in solvent extraction of metals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 3-Propylpentane-2,4-dione in the Solvent Extraction of Metals

Introduction: The Role of β-Diketones in Metal Separation

Solvent extraction, or liquid-liquid extraction, stands as a cornerstone technique in hydrometallurgy and analytical chemistry for the separation and purification of metal ions.[1] The efficacy of this process hinges on the choice of an organic extractant capable of selectively forming a stable, neutral complex with a target metal ion, thereby facilitating its transfer from an aqueous phase to an immiscible organic phase. Among the most versatile classes of chelating extractants are the β-diketones, with acetylacetone being the archetypal example.[2]

This guide focuses on a promising derivative, This compound (also known as 3-propylacetylacetone). Its alkyl substituent enhances its solubility in organic solvents and influences its steric and electronic properties, offering a modified selectivity profile for various metal ions compared to its parent compound. This document provides a detailed exploration of its extraction mechanism, key operational parameters, and comprehensive protocols for its application in laboratory settings, aimed at researchers and scientists in chemistry and drug development.

Physicochemical Properties of this compound

A thorough understanding of the extractant's properties is fundamental to designing effective separation protocols.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1540-35-8[4][5]
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
Appearance Liquid[6]
Density 0.936 g/mL[4]

Core Principle: The Mechanism of Chelation and Extraction

The extraction capability of this compound is rooted in its ability to form stable chelate complexes with metal ions. This process is governed by two key chemical principles: keto-enol tautomerism and pH-dependent ion exchange.

  • Keto-Enol Tautomerism : In solution, this compound (HL) exists as an equilibrium mixture of its keto and enol forms. The enol tautomer is crucial for extraction, as the acidic proton of its hydroxyl group can be exchanged for a metal ion.[6]

  • pH-Dependent Ion Exchange : The extraction of a divalent metal ion (M²⁺) proceeds via an ion-exchange mechanism. The enol form of the ligand (HL) releases a proton (H⁺) into the aqueous phase upon complexing with the metal ion. Two molecules of the deprotonated ligand (L⁻) are required to neutralize the charge of a divalent metal ion, forming a neutral, organophilic complex (ML₂).[7]

The overall extraction equilibrium can be represented as:

M²⁺ (aq) + 2HL (org) ⇌ ML₂ (org) + 2H⁺ (aq)

This equilibrium highlights the critical role of pH. According to Le Châtelier's principle, increasing the pH (i.e., removing H⁺ ions) will shift the equilibrium to the right, favoring the formation of the metal complex and enhancing its extraction into the organic phase.[7][8] Conversely, decreasing the pH by adding a strong acid will shift the equilibrium to the left, releasing the metal ion back into the aqueous phase—a process known as stripping .[9]

G cluster_0 Aqueous Phase cluster_1 Organic Phase M2_aq M²⁺ ML2_org ML₂ (neutral complex) M2_aq->ML2_org Extraction (Higher pH) H_plus_aq 2H⁺ HL_org 2HL (enol form) H_plus_aq->HL_org HL_org->ML2_org ML2_org->M2_aq ML2_org->H_plus_aq Stripping (Lower pH)

Caption: The pH-dependent equilibrium of metal extraction and stripping.

Application Note 1: Protocol for Determining Optimal Extraction pH

The pH of the aqueous phase is the most critical parameter controlling extraction efficiency. This protocol provides a method to determine the optimal pH for extracting a target metal ion using this compound.

Objective

To generate a pH-extraction curve for a specific metal ion (e.g., Cu²⁺) to identify the pH range that yields the highest extraction efficiency.

Materials and Reagents
  • Aqueous Phase : 100 ppm stock solution of the target metal ion (e.g., from CuSO₄·5H₂O).[1]

  • Organic Phase : 0.1 M solution of this compound in a suitable organic solvent (e.g., chloroform, kerosene, or toluene).

  • pH Adjustment : 0.1 M HCl and 0.1 M NaOH solutions.

  • Equipment : pH meter, separatory funnels or centrifuge tubes, mechanical shaker, Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer.

Step-by-Step Protocol
  • Preparation :

    • Prepare 100 mL of a 0.1 M solution of this compound in chloroform.

    • Prepare 100 mL of a 100 ppm Cu²⁺ aqueous solution.

  • pH Adjustment and Extraction :

    • Pipette 10 mL of the 100 ppm Cu²⁺ solution into each of seven separate 50 mL centrifuge tubes.

    • Adjust the pH of the solutions in the tubes to cover a range, for example, pH 2, 3, 4, 5, 6, 7, and 8, using dropwise addition of 0.1 M HCl or 0.1 M NaOH.[1] Record the final pH of each solution.

    • Add 10 mL of the 0.1 M this compound organic solution to each tube. This creates an aqueous-to-organic phase ratio (A:O) of 1:1.

    • Seal the tubes and shake them vigorously for 30 minutes using a mechanical shaker to ensure the system reaches equilibrium.[2]

    • Centrifuge the tubes for 5 minutes to achieve a clean separation of the two phases.

  • Analysis :

    • Carefully separate the aqueous phase (the lower layer if using chloroform) from the organic phase.

    • Measure the concentration of the metal ion remaining in the aqueous phase ([M]aq,final) for each sample using AAS or ICP.

    • The initial concentration ([M]aq,initial) is 100 ppm.

  • Data Calculation :

    • Calculate the Percentage Extraction (%E) for each pH point using the formula: %E = (([M]aq,initial - [M]aq,final) / [M]aq,initial) * 100

    • Calculate the Distribution Ratio (D) , which is the ratio of the metal concentration in the organic phase to that in the aqueous phase: D = ([M]org / [M]aq,final) = (([M]aq,initial - [M]aq,final) / [M]aq,final)

  • Interpretation :

    • Plot %E versus the final equilibrium pH. The resulting sigmoidal curve will show the pH at which extraction efficiency is maximized. This is often characterized by the pH₅₀ value , the pH at which 50% of the metal is extracted. A lower pH₅₀ value indicates a more efficient extraction.

G cluster_workflow Experimental Workflow for pH Optimization cluster_tubes For each pH point (e.g., 2, 3, 4, 5, 6, 7) prep Prepare Aqueous Metal Solution & Organic Ligand Solution ph_adjust 1. Pipette 10 mL Aqueous Phase & Adjust pH prep->ph_adjust add_org 2. Add 10 mL Organic Phase ph_adjust->add_org shake 3. Shake for 30 min to Reach Equilibrium add_org->shake separate 4. Centrifuge & Separate Phases shake->separate analysis Analyze [Metal] in Aqueous Phase (AAS / ICP) separate->analysis calc Calculate %E and D analysis->calc plot Plot %E vs. pH to find Optimal Extraction Range calc->plot

Caption: Workflow for determining the optimal pH for metal extraction.

Application Note 2: Selective Separation of Metal Ions

Derivatives of acetylacetone have shown varying affinities for different metals. For instance, studies on related systems have demonstrated a selectivity order of Zn(II) > Cd(II) > Co(II) > Cu(II) > Ni(II).[10] This differential affinity can be exploited for selective separation by carefully controlling the pH. A metal with a lower pH₅₀ can be extracted at a pH where another metal with a higher pH₅₀ remains in the aqueous phase.

Objective

To selectively extract Zn²⁺ from an aqueous solution containing both Zn²⁺ and Ni²⁺.

Principle

Based on the known stability constants, Zn²⁺ forms a more stable complex with β-diketones than Ni²⁺ and is therefore expected to be extracted at a lower pH.[10] By performing the extraction at an intermediate pH (e.g., the pH where Zn²⁺ extraction is >95% but Ni²⁺ extraction is <5%), a separation can be achieved.

Protocol
  • Preliminary Work : First, determine the individual pH-extraction curves for both Zn²⁺ and Ni²⁺ using the protocol in Application Note 1. From the plots, identify a pH value that provides the best separation factor.

  • Mixture Preparation : Prepare an aqueous solution containing 100 ppm each of Zn²⁺ and Ni²⁺.

  • Selective Extraction :

    • Take 10 mL of the mixed-metal solution and adjust the pH to the predetermined optimal separation value.

    • Add 10 mL of 0.1 M this compound in chloroform.

    • Equilibrate and separate the phases as previously described.

  • Analysis : Analyze the final aqueous phase for the concentrations of both Zn²⁺ and Ni²⁺. The loaded organic phase can also be analyzed after stripping to confirm the amount of each metal extracted. A high concentration of Zn and a low concentration of Ni in the stripped solution would confirm successful separation.

Protocol: Stripping and Metal Recovery

To recover the extracted metal and regenerate the organic extractant for reuse, a stripping process is employed. This involves contacting the metal-loaded organic phase with an acidic aqueous solution.

Objective

To back-extract the metal from the loaded organic phase into a fresh aqueous solution.

Materials
  • Metal-loaded organic phase from a previous extraction.

  • Stripping solution: A strong acid solution, typically 1-2 M H₂SO₄ or HCl.[9][11]

  • Separatory funnels, mechanical shaker, AAS/ICP.

Step-by-Step Protocol
  • Contacting : In a separatory funnel, mix the metal-loaded organic phase with the acidic stripping solution. An O:A ratio of 1:1 is common, but can be adjusted to achieve a more concentrated final aqueous product.[12][13]

  • Equilibration : Shake the mixture vigorously for 15-30 minutes. The high concentration of H⁺ ions will shift the extraction equilibrium to the left, causing the metal ions to move into the aqueous phase.

  • Separation and Analysis :

    • Allow the phases to separate.

    • Collect the aqueous phase, which now contains the concentrated and purified metal ion.

    • Analyze the stripped aqueous phase to determine the metal concentration and calculate the stripping efficiency.

    • The organic phase, now stripped of the metal, can be washed and recycled for further extractions.

Advanced Topic: Synergistic Extraction

Synergism in solvent extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual effects.[14] For a β-diketone like this compound (an acidic chelating agent), a strong synergistic effect can often be achieved by adding a neutral ligand (a synergist), such as tri-n-octylphosphine oxide (TOPO) or a bidentate nitrogen base like 1,10-phenanthroline.[14][15]

The neutral synergist (S) displaces residual water molecules from the metal's coordination sphere in the extracted complex (ML₂), forming a more stable and more hydrophobic adduct (ML₂Sₓ). This enhanced stability and hydrophobicity further drive the extraction equilibrium to the right.

M²⁺ (aq) + 2HL (org) + xS (org) ⇌ ML₂Sₓ (org) + 2H⁺ (aq)

This approach can significantly lower the pH₅₀ value, allowing for extractions from more acidic solutions and potentially improving selectivity between metals.[16]

Safety and Handling

This compound is a chemical that requires careful handling. According to its safety data, it is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[3][5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

  • Handling : Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[5]

References

  • Radzymińska-Lenarcik, E., & Witt, K. (2020). The Use of Polymer Inclusion Membranes for the Removal of Metal Ions from Wastewater. Materials, 13(22), 5169. [Link]

  • Jassem, A.I., et al. (2022). Cloud Point and Solvent Extraction of Copper (II) by Bis(3-chloro acetylacetone) Ethylenediamine. Journal of Medicinal and Chemical Sciences, 5(6), 988-1000. [Link]

  • Podyachev, S.N., et al. (2017). Synthesis, metal binding and spectral properties of novel bis-1,3-diketone calix[2]arenes. New Journal of Chemistry, 41(1), 246-256. [Link]

  • Al-Shuwaiki, N.M., et al. (2022). Comparison Study of Cloud Point and Solvent Extraction of Copper by 3-Chloro-2,4-pentanedione as Complexing Agent. Journal of Medicinal and Chemical Sciences, 5(4), 543-553. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole, P. M., & Feather, A. (2008). Synergistic Solvent Extraction Process.
  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylpentane-2,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Anand, A. (2016). Response to "Why solvent extraction of Copper is pH-dependent?". ResearchGate. [Link]

  • Oresome Resources. (n.d.). Solvent Extraction of Copper. Retrieved from [Link]

  • Atanassova, M., & Kurteva, V. (2023). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Molecules, 28(13), 5183. [Link]

  • Duyvesteyn, W. P. C., & Sabacky, B. J. (1993). Method for Stripping Metals in Solvent Extraction. Scholars' Mine, U.S. Patent No. 5,228,903. [Link]

  • Scribd. (n.d.). Synthesis of Copper (II) Acetylacetonate - Protocol A. Retrieved from [Link]

  • Ola, S., et al. (2016). Solvent Extraction and Stripping of Fe and Mn from Aqueous Solution Using Ionic Liquids as Extractants. Chemical Engineering Transactions, 47, 1135-1140. [Link]

  • Kordosky, G. A. (2001). Process for extracting copper values from copper containing ores.
  • Duvail, M., et al. (2019). Synergistic Solvent Extraction Is Driven by Entropy. Semantic Scholar. [Link]

Sources

HPLC analysis method for 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-Propylpentane-2,4-dione

Abstract

This application note presents a comprehensive and robust method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Beta-diketones, such as the target analyte, are known to present chromatographic challenges, including poor peak shape due to keto-enol tautomerism and interactions with the stationary phase.[1][2] This guide provides a detailed protocol, from method development principles to full validation in accordance with ICH Q2(R1) guidelines, designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Analyte Overview

This compound (CAS 1540-35-8) is a beta-diketone, a class of organic compounds widely used as intermediates in organic synthesis and as metal chelating agents.[3][4] Accurate quantification of this compound is critical for process monitoring, purity assessment, and stability testing.

The primary challenge in the HPLC analysis of underivatized beta-diketones is their tendency to produce broad or tailing peaks. This phenomenon arises from two main factors:

  • Keto-Enol Tautomerism: Beta-diketones exist as a mixture of keto and enol tautomers in solution. If the interconversion is slow on the chromatographic timescale, it can lead to peak broadening.

  • Silanol Interaction: The enol form or the diketone itself can interact with residual silanol groups on silica-based stationary phases, leading to peak tailing.[5]

This protocol mitigates these issues through optimized mobile phase composition and column temperature to ensure a sharp, symmetrical, and reproducible peak suitable for quantitative analysis.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in logical method development.

PropertyValueSource & Implication for HPLC
Molecular Formula C₈H₁₄O₂[3][6]
Molecular Weight 142.20 g/mol [3][6]
Structure This compound[6] - The presence of two carbonyl groups in a beta position is key to its chemical behavior.
logP (Octanol/Water) 1.581 (Calculated)[3] - Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
UV Absorbance The conjugated enol tautomer is expected to absorb in the UV range. The optimal wavelength should be experimentally determined using a PDA detector, but a starting point of 270 nm is recommended.Based on general chemical principles of conjugated systems.

Recommended HPLC Method & Protocol

This method is designed as a starting point and should be optimized and validated for the specific user application.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chromatography Column: A high-purity, end-capped C18 column is recommended to minimize silanol interactions.

    • Recommended Column: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent.

    • Dimensions: 4.6 x 150 mm, 5 µm particle size (for HPLC); adaptable to smaller particle sizes for UHPLC.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and purified water (e.g., Milli-Q).

  • Reagents: Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade.

Chromatographic Conditions

The following table outlines the recommended starting conditions. The use of an acidic modifier is crucial for protonating residual silanols and ensuring a consistent ionic state of the analyte, which sharpens the chromatographic peak.[5][7] Elevating the column temperature can improve peak shape and reduce viscosity.[1][2]

ParameterRecommended ConditionRationale & Expert Notes
Mobile Phase A Water with 0.1% Formic Acid (v/v)Formic acid is a volatile modifier compatible with mass spectrometry and effective at controlling silanol activity.
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile is often preferred over methanol as it typically provides lower backpressure and different selectivity.[5]
Elution Mode Gradient ElutionA gradient is recommended for initial method development to elute unknown impurities and efficiently clean the column. Once optimized, an isocratic method may be suitable for routine QC.
Gradient Program 0-15 min: 40% to 90% B15-17 min: 90% B (hold)17-18 min: 90% to 40% B18-25 min: 40% B (equilibration)This gradient provides a robust starting point for separating the main analyte from potential impurities. Adjust the slope and starting/ending percentages based on initial results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be scaled according to column dimensions as per USP <621> guidelines.[8][9]
Column Temperature 40 °CElevated temperature can improve peak symmetry for beta-diketones and reduce mobile phase viscosity, leading to better efficiency.[1][2]
Detection Wavelength 270 nm (or optimal λ from PDA scan)This wavelength is chosen to maximize the signal for the conjugated enol form. A PDA detector should be used to confirm the absorbance maximum.
Injection Volume 10 µLAdjust as needed based on analyte concentration and detector response.
Standard and Sample Preparation Protocol
  • Diluent Selection: Use a mixture of Mobile Phase A and B that closely matches the initial chromatographic conditions (e.g., 60:40 Water:Acetonitrile with 0.1% FA). This ensures good peak shape by avoiding solvent mismatch effects.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the selected diluent. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL). These will be used for the linearity assessment.

  • Sample Preparation:

    • Accurately weigh the sample material containing this compound.

    • Dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibrated linearity range.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove particulates before injection.

Method Validation Protocol (per ICH Q2(R1))

Validating an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12][13]

System Suitability Testing (SST)

Before any validation or sample analysis, the chromatographic system's performance must be verified. This is mandated by pharmacopeias such as the USP.[14][15][16] A working standard (e.g., 50 µg/mL) is injected five or six times, and the results are evaluated against the criteria below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) Tailing factor ≤ 1.5Measures peak symmetry. Values > 2 indicate undesirable interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for 6 injectionsDemonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0% for 6 injectionsDemonstrates the stability and precision of the pump and mobile phase delivery.
Validation Parameters and Protocols

The following diagram illustrates the logical workflow for method development and subsequent validation.

Caption: Workflow from initial method development to a fully validated HPLC method.

Validation ParameterProtocolAcceptance Criteria
Specificity Inject diluent, placebo (if applicable), and a sample spiked with known impurities. Use a PDA detector to assess peak purity across the analyte peak.The analyte peak should be free from interference from other components. Peak purity index should be > 0.995.
Linearity & Range Analyze a minimum of five concentrations across the intended range (e.g., 1-150 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery) Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo or sample matrix.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD of the results should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on SST parameters.The SST criteria should still be met, and results should not be significantly affected by the minor changes.

The relationship and hierarchy of these validation tests are crucial for establishing a trustworthy method.

Validation_Logic Assay Assay Validation Specificity Specificity Distinguishes analyte from impurities Assay->Specificity Linearity Linearity Proportional response over a range Assay->Linearity Accuracy Accuracy Closeness to true value Assay->Accuracy Precision Precision Repeatability & Intermediate Precision Assay->Precision Range Range Upper & lower limits of quantification Linearity->Range LOQ LOQ Lowest amount quantifiable with precision & accuracy Range->LOQ Accuracy->Range Precision->Range LOD LOD Lowest amount detectable LOQ->LOD

Caption: Logical relationship of validation parameters for a quantitative assay per ICH Q2(R1).

Conclusion

This application note provides a robust and scientifically grounded starting point for the HPLC analysis of this compound. By selecting an appropriate C18 column and employing an optimized mobile phase with an acidic modifier and elevated temperature, the common chromatographic challenges associated with beta-diketones can be successfully overcome. The detailed protocols for method execution and validation according to ICH and USP standards ensure that the resulting data is reliable, reproducible, and suitable for regulatory submission and quality control environments.

References

  • Source: Journal of Chromatography A (via PubMed)
  • Source: US Pharmacopeia (USP)
  • Title: <621> CHROMATOGRAPHY (Alternative Source)
  • Title: ICH Q2(R1)
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: USP <621> Chromatography Source: DSDP Analytics URL
  • Source: US Pharmacopeia (USP)
  • Title: β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography...
  • Title: Q2(R1)
  • Title: Q2(R1)
  • Source: International Council for Harmonisation (ICH)
  • Title: Revised ICH Guideline Q2(R1)
  • Title: Chemical Properties of 3-n-Propyl-2,4-pentanedione (CAS 1540-35-8)
  • Title: this compound | C8H14O2 | CID 73762 Source: PubChem URL
  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL
  • Title: this compound Source: Stenutz URL
  • Title: Reverse Phase HPLC Basics for LC/MS Source: IonSource URL

Sources

Definitive Analysis of 3-Propylpentane-2,4-dione: A Comprehensive GC-MS Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note presents a detailed, robust, and validated methodology for the analysis of 3-propylpentane-2,4-dione using Gas Chromatography-Mass Spectrometry (GC-MS). As a member of the β-diketone class, this compound is of significant interest in synthetic chemistry, materials science, and as a potential component in complex organic matrices. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a complete workflow from sample preparation to data interpretation. We delve into the causality behind experimental choices, ensuring technical accuracy and field-proven insights. The methodology provides excellent chromatographic resolution and definitive mass spectral identification, leveraging the compound's characteristic fragmentation pattern for unambiguous analysis.

Introduction and Scientific Context

This compound (also known as 3-propylacetylacetone) is a β-diketone, a class of organic compounds characterized by two carbonyl groups separated by a single methylene group.[1] This structural motif imparts unique chemical properties, most notably the capacity for keto-enol tautomerism, which plays a crucial role in its reactivity and coordination chemistry.[2] β-Diketones are foundational building blocks in organic synthesis and serve as versatile ligands in coordination chemistry, forming stable metal chelates.[3][4] Their presence in natural products and potential application in pharmaceutical development necessitates reliable and precise analytical methods for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph provides high-efficiency separation of the analyte from the sample matrix, while the mass spectrometer offers sensitive detection and, critically, structural elucidation through characteristic mass fragmentation patterns. This guide provides a comprehensive protocol grounded in established principles of analytical chemistry to ensure reliable and reproducible results.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Synonyms 3-Propylacetylacetone, 3-n-Propyl-2,4-pentanedioneNIST[6][7][8]
CAS Number 1540-35-8NIST[6][7][8]
Molecular Formula C₈H₁₄O₂NIST[6][7][8]
Molecular Weight 142.20 g/mol PubChem[5]
Appearance Liquid (at standard conditions)
Boiling Point ~193-195 °C (predicted)

Principle of the GC-MS Method

The analysis relies on the synergistic combination of gas chromatography for physical separation and mass spectrometry for detection and identification.

  • Injection & Volatilization: A liquid sample containing the analyte is injected into a heated inlet, where it is rapidly vaporized.

  • Chromatographic Separation: The vaporized sample is swept onto a capillary column by an inert carrier gas (Helium). The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase. Compounds with weaker interactions with the stationary phase and lower boiling points elute from the column faster. For this compound, a non-polar or mid-polar column is ideal.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization or EI mode). This process dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern is highly reproducible and serves as a "chemical fingerprint" for the molecule.[9]

  • Mass Analysis & Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding the preparation of standards and blanks, ensures the trustworthiness of the generated data.

  • Analyte Standard: this compound (≥98% purity)

  • Solvent: High-purity Methanol or Dichloromethane (GC or HPLC grade)

  • Carrier Gas: Helium (99.999% purity or higher)

  • Consumables:

    • 2 mL amber glass autosampler vials with PTFE-lined septa

    • Microsyringes for standard preparation

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

A standard benchtop GC-MS system equipped with a split/splitless inlet and a quadrupole mass analyzer is required.

  • Gas Chromatograph: Agilent 8890 GC, Shimadzu GC-2030, or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent.

  • GC Column: A non-polar or low-bleed mid-polar capillary column is recommended for optimal peak shape and resolution. A column such as an Agilent J&W DB-5ms or equivalent (30 m length, 0.25 mm I.D., 0.25 µm film thickness) is an excellent choice.

  • Autosampler: For precision and reproducibility.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Quantitatively transfer it to a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., Methanol). Mix thoroughly.

    • Store at 4°C in an amber vial.

  • Working Standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL):

    • Perform serial dilutions from the primary stock solution into separate volumetric flasks.

    • For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Transfer the final working standards into labeled autosampler vials.

The following parameters have been optimized for the robust analysis of this compound.

ParameterRecommended SettingRationale
GC Inlet
Inlet TypeSplit/SplitlessSplit mode prevents column overloading for concentrated samples; splitless is for trace analysis.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Split Ratio20:1A good starting point to ensure sharp peaks without overloading. Adjust as needed.
Carrier Gas
GasHeliumProvides good efficiency and is inert.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column, balancing speed and resolution.
Oven Program
Initial Temperature60 °CA low starting temperature to focus the analytes at the head of the column.
Initial Hold Time2 minEnsures all injected sample is trapped at the column head before the ramp begins.
Temperature Ramp15 °C/minA moderate ramp rate that provides good separation without excessive run times.
Final Temperature240 °CSufficiently high to elute the analyte and clean the column.
Final Hold Time5 minEnsures elution of any less volatile matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Electron Energy70 eVThe standard energy for EI, maximizing ionization and creating stable fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard temperature to ensure consistent mass filtering.
Solvent Delay3 minPrevents the high concentration of solvent from entering and saturating the MS detector.
Scan ModeFull ScanAcquires data over a range of m/z values to obtain a complete mass spectrum.
Scan Range35 - 250 m/zCaptures the molecular ion (m/z 142) and all significant fragment ions.

A logical sequence is crucial for validating results.

  • Solvent Blank: Run a vial of pure solvent to check for system contamination.

  • Calibration Standards: Run the series of working standards from lowest to highest concentration to build a calibration curve.

  • QC Check: Run a mid-level standard to verify the calibration.

  • Samples: Run the unknown samples.

  • QC Check: Run the mid-level standard again every 10-15 samples to monitor instrument performance.

Expected Results and Data Interpretation

Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 7-9 minutes . The exact retention time may vary slightly between instruments and columns.

The EI mass spectrum is the key to definitive identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[7] The expected spectrum will exhibit a molecular ion and several characteristic fragment ions.

m/z ValueIon Identity (Proposed)Relative AbundanceSignificance
142[M]⁺•Low to ModerateMolecular Ion. Confirms the molecular weight of the analyte.
100[M - C₂H₂O]⁺•HighLoss of a neutral ketene molecule, a common fragmentation for diketones.
71[C₄H₇O]⁺HighLikely from cleavage alpha to a carbonyl group.
43[CH₃CO]⁺High (Often Base Peak)The acetyl cation, characteristic of a methyl ketone moiety.

The presence of the molecular ion at m/z 142 and the specific pattern of these key fragments provides a high degree of confidence in the identification of this compound.[5]

The fragmentation of this compound in an EI source can be rationalized through established chemical principles. The following diagram illustrates the formation of the major observed ions.

fragmentation M This compound [M]⁺• m/z = 142 F100 [M - C₂H₂O]⁺• m/z = 100 M->F100 - CH₂=C=O F71 [C₄H₇O]⁺ m/z = 71 M->F71 α-cleavage F43 [CH₃CO]⁺ m/z = 43 M->F43 α-cleavage

Caption: Proposed EI fragmentation of this compound.

Overall Analytical Workflow

The entire process, from receipt of the sample to the final report, follows a logical and systematic path to ensure data integrity.

Sources

Application Notes & Protocols: 3-Propylpentane-2,4-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 3-Propylpentane-2,4-dione as a Synthon

This compound, a β-dicarbonyl compound, is a highly versatile and valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring two electrophilic carbonyl carbons separated by a reactive methylene group (which exists in tautomeric equilibrium with its enol form), allows for facile cyclocondensation reactions with various dinucleophiles. This reactivity profile makes it an ideal starting material for constructing five- and six-membered heterocyclic rings, which are core scaffolds in many pharmaceutically active compounds.

This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocycles: pyrazoles, isoxazoles, and pyrimidines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their synthesis and characterization. The resulting compounds often exhibit significant biological activities, including antimicrobial properties, making this synthetic platform particularly relevant for drug discovery and development.[1]

I. Synthesis of 4-Propyl-3,5-dimethyl-1H-pyrazole: A Knorr Pyrazole Synthesis Approach

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and efficient method for pyrazole synthesis, known as the Knorr Pyrazole Synthesis.[2] This reaction proceeds through a cyclocondensation mechanism, involving the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[2]

Mechanistic Rationale

The reaction between this compound and hydrazine hydrate is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dione. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. A final dehydration step results in the formation of the aromatic pyrazole ring. The use of a catalytic amount of acid can accelerate the dehydration steps.

Knorr_Pyrazole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration A This compound + Hydrazine B Hemiaminal Intermediate A->B Nucleophilic Attack C Hydrazone Intermediate B->C - H2O D Intramolecular Nucleophilic Attack C->D Tautomerization & Cyclization E Cyclized Intermediate D->E Ring Closure F 4-Propyl-3,5-dimethyl-1H-pyrazole E->F - H2O

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 4-Propyl-3,5-dimethyl-1H-pyrazole

This protocol is adapted from the general Knorr synthesis of pyrazoles from β-diketones.[2]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-propyl-3,5-dimethyl-1H-pyrazole.

Expected Results & Characterization
ParameterExpected Value
Product 4-Propyl-3,5-dimethyl-1H-pyrazole
Appearance Colorless to pale yellow oil or low-melting solid
Yield 75-90%
¹H NMR Peaks corresponding to two methyl groups, a propyl group (CH₂, CH₂, CH₃), and an NH proton.
¹³C NMR Signals for the pyrazole ring carbons, two methyl carbons, and the propyl group carbons.
Mass Spec (EI) Molecular ion peak corresponding to C₈H₁₄N₂

II. Synthesis of 4-Propyl-3,5-dimethylisoxazole

The synthesis of isoxazoles from 1,3-dicarbonyl compounds is readily achieved through their reaction with hydroxylamine. This reaction is analogous to the Knorr pyrazole synthesis, with hydroxylamine acting as the N-O dinucleophile.

Mechanistic Rationale

The reaction commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of this compound to form a hemiaminal-like intermediate. This is followed by dehydration to yield an oxime. The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclized intermediate. A final dehydration step affords the aromatic 4-propyl-3,5-dimethylisoxazole.

Isoxazole_Synthesis cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization & Dehydration A This compound + Hydroxylamine B Hemiaminal-like Intermediate A->B Nucleophilic Attack C Oxime Intermediate B->C - H2O D Intramolecular Nucleophilic Attack C->D Tautomerization & Cyclization E Cyclized Intermediate D->E Ring Closure F 4-Propyl-3,5-dimethylisoxazole E->F - H2O

Caption: Isoxazole Synthesis Workflow.

Experimental Protocol: Synthesis of 4-Propyl-3,5-dimethylisoxazole

This protocol is based on the general synthesis of isoxazoles from β-diketones.[3]

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

  • Add this compound (1.0 eq) to the solution with stirring.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to obtain 4-propyl-3,5-dimethylisoxazole.

Expected Results & Characterization
ParameterExpected Value
Product 4-Propyl-3,5-dimethylisoxazole
Appearance Colorless oil
Yield 65-85%
¹H NMR Peaks for two distinct methyl groups and the propyl group.
¹³C NMR Signals corresponding to the isoxazole ring carbons, two methyl carbons, and the propyl group carbons.
Mass Spec (EI) Molecular ion peak corresponding to C₈H₁₃NO

III. Synthesis of 2,6-Dimethyl-4-propylpyrimidine: A Pinner-type Synthesis

The Pinner synthesis and its variations provide a reliable route to pyrimidines from 1,3-dicarbonyl compounds and amidines.[2][4] In this case, this compound can be reacted with acetamidine to form the corresponding 2,6-dimethyl-4-propylpyrimidine.

Mechanistic Rationale

The reaction is typically base-catalyzed and involves the initial formation of an enamine by the reaction of one of the amidine nitrogens with a carbonyl group of the dione. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining carbonyl group. Subsequent dehydration leads to a dihydropyrimidine intermediate, which then aromatizes, often through oxidation or elimination, to yield the final pyrimidine product.

Pyrimidine_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Aromatization A This compound + Acetamidine B Hemiaminal Intermediate A->B Nucleophilic Attack C Enamine Intermediate B->C - H2O D Intramolecular Cyclization C->D Tautomerization & Cyclization E Dihydropyrimidine D->E Ring Closure F 2,6-Dimethyl-4-propylpyrimidine E->F Dehydration/Oxidation

Caption: Pinner-type Pyrimidine Synthesis Workflow.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-propylpyrimidine

This is a representative protocol for the synthesis of substituted pyrimidines from β-diketones.

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Absolute ethanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol.

  • Add acetamidine hydrochloride (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dimethyl-4-propylpyrimidine.

Expected Results & Characterization
ParameterExpected Value
Product 2,6-Dimethyl-4-propylpyrimidine
Appearance Pale yellow oil
Yield 50-70%
¹H NMR Signals for two methyl groups, the propyl group, and a pyrimidine ring proton.
¹³C NMR Peaks corresponding to the pyrimidine ring carbons, two methyl carbons, and the propyl group carbons.
Mass Spec (EI) Molecular ion peak corresponding to C₉H₁₄N₂

Applications in Drug Development

The heterocyclic scaffolds synthesized from this compound are of significant interest in medicinal chemistry.

  • Pyrazoles are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]

  • Isoxazoles are present in several commercial drugs and are investigated for their potential as antibacterial, antiviral, and anticancer agents.

  • Pyrimidines are fundamental components of nucleobases and are integral to numerous anticancer and antiviral drugs.

The propyl substituent at the 4-position of these heterocycles can be further functionalized, offering a pathway to a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidines. Berichte der deutschen chemischen Gesellschaft, 18(1), 752-758.
  • Serrano, J. L., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(9), 2784-2792.
  • Pinner Reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • Pinner pyrimidine synthesis. (n.d.). SlideShare.
  • Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry, 34(11), 3248-3252.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 44.
  • Pinner Reaction. (n.d.). Organic Chemistry Portal.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (2005). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Thiel, O. R., & Achmatowicz, M. M. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses, 90, 4.
  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • cis-CYCLODODECENE. (n.d.). Organic Syntheses, 49, 33.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-243.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-243.
  • This compound. (n.d.). PubChem.
  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (n.d.).
  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. (2016). ACS Medicinal Chemistry Letters, 7(8), 784-789.
  • 2,4-Pentanedione reacts with hydroxylamine to yield 3,5-dimethylisoxazole. (n.d.). Filo.
  • Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. (2020). Reaction Chemistry & Engineering, 5(2), 268-276.
  • 3-hydroxyiminopentane-2,4-dione. (n.d.). ChemBK.
  • Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. (n.d.). Homework.Study.com.
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry, 18(4), 311-317.
  • 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism. (n.d.). Homework.Study.com.

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Application Notes and Protocols: 3-Propylpentane-2,4-dione as a Ligand for Lanthanide Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-propylpentane-2,4-dione as a versatile ligand for the synthesis and application of lanthanide complexes. The unique properties of lanthanide ions, such as their sharp, long-lived luminescence and paramagnetic characteristics, are often harnessed and amplified through coordination with organic ligands. This compound, a β-diketone, serves as an effective chelating agent, sensitizing the luminescence of lanthanide ions and providing a stable coordination environment.[1] These resulting complexes have found significant applications in diverse fields, including bioimaging, sensing, and materials science. This guide offers detailed protocols for the synthesis of the ligand and its lanthanide complexes, along with in-depth application notes and the underlying scientific principles.

Introduction: The Synergy of this compound and Lanthanides

Lanthanide ions (Ln³⁺) possess fascinating photophysical and magnetic properties that stem from their unique 4f electronic configuration. However, their direct excitation is often inefficient due to the forbidden nature of f-f transitions. To overcome this limitation, organic ligands, acting as "antennas," are employed to absorb and transfer energy to the lanthanide ion, a process known as the antenna effect or sensitization.[2]

This compound, a derivative of acetylacetone, is an excellent candidate for this role.[3] Its β-diketone structure allows for strong chelation to the lanthanide ion, forming a stable complex. The organic framework of the ligand can be efficiently excited, and this energy is then intramolecularly transferred to the emissive energy levels of the coordinated lanthanide ion, leading to its characteristic luminescence. The propyl group at the 3-position can also be modified to tune the solubility and other physicochemical properties of the resulting complex.

Key Advantages of this compound as a Ligand:

  • Efficient Energy Transfer: The triplet state energy of the ligand is well-matched for sensitizing the emission of various lanthanide ions, particularly europium (Eu³⁺) and terbium (Tb³⁺).

  • High Coordination Stability: The bidentate nature of the β-diketonate moiety ensures the formation of thermodynamically stable complexes with lanthanide ions.

  • Tunable Properties: The core structure can be functionalized to modulate the solubility, biocompatibility, and photophysical properties of the final complex.

  • Synthetic Accessibility: The synthesis of this compound and its subsequent complexation with lanthanide salts are relatively straightforward procedures.[4]

Synthesis Protocols

Synthesis of this compound

This protocol describes the alkylation of acetylacetone to yield this compound.[4]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 1-Iodopropane

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Enolate: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetylacetone (1 equivalent) dropwise at room temperature. The formation of the sodium salt of the acetylacetonate enolate will result in a clear solution.

  • Alkylation: Add 1-iodopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Add diethyl ether to the residue and wash with 1 M HCl to neutralize any unreacted base.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Acetylacetone & NaOEt in Ethanol enolate Enolate Formation start->enolate Dropwise addition alkylation Alkylation with 1-Iodopropane enolate->alkylation Dropwise addition reflux Reflux (4-6h) alkylation->reflux workup Aqueous Work-up & Extraction reflux->workup purification Vacuum Distillation workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Synthesis of a Lanthanide Complex: Tris(3-propylpentane-2,4-dionato)europium(III) ([Eu(ppp)₃])

This protocol details the synthesis of a representative lanthanide complex using this compound and europium(III) chloride.[5]

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (NH₄OH), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve this compound (3 equivalents) in ethanol in a round-bottom flask.

  • Lanthanide Solution: In a separate beaker, dissolve europium(III) chloride hexahydrate (1 equivalent) in a minimal amount of deionized water.

  • Complexation: While stirring the ligand solution, slowly add the europium(III) chloride solution.

  • pH Adjustment: Slowly add dilute ammonium hydroxide dropwise to the reaction mixture to raise the pH to approximately 6-7. This deprotonates the β-diketone, facilitating coordination to the Eu³⁺ ion. A precipitate will form.

  • Stirring: Continue stirring the mixture at room temperature for 2-3 hours to ensure complete complex formation.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to remove excess ligand.

  • Drying: Dry the resulting white to pale yellow powder under vacuum.

Diagram of the Complexation Process:

Complexation_Process cluster_complexation Lanthanide Complexation ligand This compound in Ethanol mixing Mixing of Solutions ligand->mixing ln_salt EuCl₃·6H₂O in Water ln_salt->mixing ph_adjust pH Adjustment (NH₄OH) mixing->ph_adjust precipitation Precipitate Formation ph_adjust->precipitation isolation Filtration & Washing precipitation->isolation final_complex [Eu(ppp)₃] Complex isolation->final_complex

Caption: General workflow for the synthesis of a lanthanide complex.

Application Notes

Application in Time-Resolved Luminescence Bioimaging

Principle: Lanthanide complexes, such as [Eu(ppp)₃], exhibit long-lived luminescence (on the microsecond to millisecond scale) compared to the nanosecond-scale fluorescence of autofluorescent biological molecules.[6][7] This property allows for time-resolved detection, where the short-lived background fluorescence is allowed to decay before acquiring the long-lived lanthanide emission, resulting in a high signal-to-noise ratio.[8][9]

Protocol for Cellular Imaging:

  • Complex Formulation: For biological applications, the hydrophobic [Eu(ppp)₃] complex may need to be encapsulated in a suitable delivery vehicle, such as liposomes or nanoparticles, to ensure solubility and cellular uptake.

  • Cell Culture: Plate the cells of interest (e.g., HeLa cells) in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

  • Incubation: Treat the cells with the formulated [Eu(ppp)₃] complex at a predetermined concentration (e.g., 10-50 µM) in cell culture medium and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any excess, non-internalized complex.

  • Imaging:

    • Use a fluorescence microscope equipped for time-resolved imaging.[8][9]

    • Excite the sample with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser) at the excitation maximum of the ligand (typically in the UV range, e.g., 340 nm).[8]

    • Introduce a delay time (e.g., 50-100 µs) after the excitation pulse to allow for the decay of background fluorescence.[6]

    • Acquire the emission signal during a specific time window (e.g., 100-1000 µs) at the characteristic emission wavelength of the lanthanide ion (e.g., ~615 nm for Eu³⁺).[10]

  • Image Analysis: Analyze the resulting images to determine the subcellular localization of the lanthanide complex.

Data Interpretation: The bright red emission observed will correspond to the localization of the [Eu(ppp)₃] complex within the cells. The high signal-to-noise ratio achieved through time-resolved detection will allow for clear visualization with minimal background interference.[6]

Application in Luminescent Sensing of Anions

Principle: The coordination sphere of the lanthanide ion in the [Ln(ppp)₃] complex is not fully saturated, leaving open coordination sites. Certain anions can interact with these sites, leading to a change in the luminescence properties of the complex. This can manifest as either an enhancement ("turn-on") or quenching ("turn-off") of the luminescence, providing a basis for a sensing mechanism.

Protocol for Anion Sensing (e.g., Fluoride):

  • Stock Solutions: Prepare a stock solution of the [Eu(ppp)₃] complex in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare stock solutions of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻) as their tetrabutylammonium salts in the same solvent.

  • Titration Experiment:

    • In a series of cuvettes, place a fixed concentration of the [Eu(ppp)₃] complex.

    • Add increasing concentrations of the anion of interest to each cuvette.

    • Record the luminescence spectrum of each sample after an appropriate incubation time, using an excitation wavelength corresponding to the ligand's absorption maximum.

  • Data Analysis:

    • Plot the luminescence intensity at the characteristic emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺) as a function of the anion concentration.

    • Determine the selectivity by performing the same experiment with other anions and comparing the responses.

    • Calculate the limit of detection (LOD) based on the titration data.

Expected Results and Interpretation: A significant change in luminescence intensity upon the addition of a specific anion, while other anions induce minimal changes, indicates a selective sensing capability. The nature of the change (enhancement or quenching) can provide insights into the interaction mechanism.

Table 1: Representative Luminescence Data for Anion Sensing

Anion (10 equiv.)Emission Intensity (a.u.) at 615 nmFold Change
None1001.0
F⁻250.25
Cl⁻980.98
Br⁻990.99
I⁻1011.01
AcO⁻850.85

Concluding Remarks

This compound is a valuable and accessible ligand for the development of highly luminescent lanthanide complexes. The straightforward synthesis of the ligand and its complexes, combined with the favorable photophysical properties of the resulting materials, makes them attractive candidates for a wide range of applications in biomedical research and materials science. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of these fascinating molecules in their own work. Further functionalization of the this compound scaffold can lead to the development of next-generation lanthanide-based probes and materials with tailored properties.

References

  • Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077. [Link]

  • Eliseeva, S. V., & Bünzli, J.-C. G. (2010). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 39(1), 189-227. [Link]

  • Parker, D. (2009). A new sense of direction. Chemical Society Reviews, 38(8), 2255-2267. [Link]

  • Jin, D., et al. (2018). Long-Lived Emissive Probes for Time-Resolved Photoluminescence Bioimaging and Biosensing. Chemical Reviews, 118(16), 7437-7491. [Link]

  • Weissman, S. I. (1942). Intramolecular Energy Transfer The Fluorescence of Complexes of Europium. The Journal of Chemical Physics, 10(4), 214-217. [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). The reaction of the lithium enolate of acetone with aldehydes. A new synthesis of β-hydroxy ketones. The Journal of Organic Chemistry, 50(14), 2622-2624. [Link]

  • Sen, Y., Colak, A. T., Sahin, O., & Celik, C. (2021). Synthesis, Characterization, and Use of Lanthanide Chelate of β-Diketonate Based Ligand as a Luminescent Biolabel. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 835-850. [Link]

  • Nehra, K., Dalal, A., Hooda, A., Bhagwan, S., Saini, R. K., Mari, B., ... & Singh, D. (2022). Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. Journal of Molecular Structure, 1249, 131531. [Link]

  • Moore, E. G., Samuel, A. P., & Raymond, K. N. (2009). From antenna to assay: lessons learned in lanthanide luminescence. Accounts of chemical research, 42(4), 542-552. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

Sources

Application Note & Protocol: Facile C-Alkylation of Pentane-2,4-dione for the Synthesis of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-propylpentane-2,4-dione via the C-alkylation of pentane-2,4-dione, also known as acetylacetone. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide a step-by-step procedure for the synthesis, purification, and characterization of the target compound. This guide emphasizes not just the procedural steps but the scientific rationale behind them to ensure robust and reproducible outcomes.

Introduction: The Significance of α-Functionalization

The α-hydrogens of β-dicarbonyl compounds, such as pentane-2,4-dione, exhibit remarkable acidity (pKa ≈ 9-11) due to the resonance stabilization of the resulting carbanion, known as an enolate.[1] This feature makes them exceptionally useful nucleophiles in a variety of carbon-carbon bond-forming reactions. The alkylation of these enolates is a cornerstone of organic synthesis, providing a reliable method for constructing more complex molecular architectures.[2] this compound, the target molecule of this protocol, serves as a valuable building block and has applications as a chelating agent.[3] This protocol will focus on a classic and efficient method for its preparation.

Mechanistic Insights: The Enolate Pathway

The alkylation of pentane-2,4-dione proceeds through a two-step mechanism: enolate formation and nucleophilic substitution.

Step 1: Enolate Formation A base is used to deprotonate the α-carbon of pentane-2,4-dione, forming a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the dione without promoting side reactions. Common bases for this transformation include sodium ethoxide and potassium carbonate.[4][5] Sodium ethoxide, a strong base, ensures near-complete conversion to the enolate.[6]

Step 2: Nucleophilic Attack The generated enolate acts as a potent nucleophile and attacks the electrophilic carbon of an alkyl halide, in this case, a propyl halide. This occurs via an S(_N)2 mechanism.[2] The reactivity of the propyl halide is dependent on the leaving group, with the general trend being I > Br > Cl. For this reason, 1-iodopropane or 1-bromopropane are preferred for efficient alkylation.[7]

Critical Experimental Parameters

Several factors must be carefully controlled to ensure a successful and high-yielding synthesis of this compound.

  • Choice of Base: While stronger bases like sodium ethoxide drive the reaction to completion, milder bases like potassium carbonate can also be effective and may offer advantages in terms of handling and cost.[5][8] However, with milder bases, the reaction may require longer reaction times or higher temperatures.

  • Alkylating Agent: As mentioned, the choice of leaving group on the propyl halide is crucial. 1-Iodopropane is the most reactive, followed by 1-bromopropane.[7]

  • Solvent: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Acetone and ethanol are commonly used solvents for this type of alkylation.[5][6]

  • Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate.

  • Stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion. However, using a large excess can lead to the formation of the dialkylated product, 3,3-dipropylpentane-2,4-dione.[9]

Experimental Protocol

This protocol outlines the synthesis of this compound using sodium ethoxide as the base and 1-bromopropane as the alkylating agent.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
Pentane-2,4-dioneC₅H₈O₂100.1210.0 g0.10
Sodium EthoxideC₂H₅NaO68.056.8 g0.10
1-BromopropaneC₃H₇Br122.9913.5 g0.11
Ethanol (anhydrous)C₂H₅OH46.07150 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Hydrochloric Acid (1 M)HCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Saturated Sodium Chloride Solution (Brine)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Enolate Formation: To the flask, add sodium ethoxide (6.8 g, 0.10 mol) and anhydrous ethanol (100 mL). Stir the mixture until the sodium ethoxide is fully dissolved. Add pentane-2,4-dione (10.0 g, 0.10 mol) dropwise to the solution over 15 minutes. Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Alkylation: In the dropping funnel, place 1-bromopropane (13.5 g, 0.11 mol) dissolved in anhydrous ethanol (50 mL). Add the 1-bromopropane solution dropwise to the stirred enolate solution over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add 100 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with 1 M hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 75-78 °C at 15 mmHg. The expected product is a colorless liquid.[10]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation & Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Sodium Ethoxide in Ethanol B Add Pentane-2,4-dione (Enolate Formation) A->B C Add 1-Bromopropane Solution B->C D Reflux for 3-4 hours C->D E Remove Ethanol (Rotary Evaporator) D->E Cool to RT F Add Water & Extract with Diethyl Ether E->F G Wash with HCl, NaHCO₃, and Brine F->G H Dry with MgSO₄ G->H I Remove Diethyl Ether (Rotary Evaporator) H->I Filter J Fractional Distillation I->J K Characterization (NMR, IR) J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Pentane-2,4-dione is flammable and an irritant.

  • Sodium ethoxide is corrosive and reacts violently with water.

  • 1-Bromopropane is flammable and a suspected reproductive toxin.

  • Diethyl ether is extremely flammable.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Troubleshooting

  • Low Yield: Incomplete reaction may be the cause. Ensure all reagents are anhydrous and the reaction is refluxed for a sufficient amount of time. The purity of the starting materials is also crucial.

  • Presence of Starting Material: This indicates an incomplete reaction. Consider increasing the reaction time or using a more reactive alkylating agent like 1-iodopropane.

  • Formation of Dialkylated Product: This occurs when a second alkylation takes place. To minimize this, use a strict 1:1 stoichiometry of the enolate to the alkylating agent.[1]

  • O-Alkylation Product: While C-alkylation is generally favored for β-dicarbonyl compounds, some O-alkylation may occur. Purification by distillation is usually effective in separating these isomers.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This fundamental transformation is a testament to the versatility of enolate chemistry in the construction of functionalized organic molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Enolates of β-Dicarbonyl Compounds. Retrieved from [Link]

  • Sharma, K., Patil, U. Y., Sharma, S. C., & Kapoor, M. (2016). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings, 1724(1), 020063. [Link]

  • Filo. (2025, November 21). Explain why pentane-2,4-dione forms two different alkylation products (A or B) when the number of equivalents of base is increased from one to two. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why pentane-2,4-dione forms two different alkylation products when the number of equivalents of base is increased from one to two. Retrieved from [Link]

  • Chandra, M., Kumar, D., Kumar, A., & Singh, M. K. (2021). Monoallylation and benzylation of dicarbonyl compounds with alcohols catalysed by a cationic cobalt(iii) compound. RSC Advances, 11(16), 9235–9245. [Link]

  • Abbo, H. S., & Al-Kzaz, A. A. (2015). Modification of Acetyl Acetone with Methyl Acrylate. International Journal of Science and Research, 4(6), 2534-2537.
  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Filo. (2023, November 3). Question: Explain why pentane-2,4-dione forms two different alkylation pr... Retrieved from [Link]

  • YouTube. (2020, November 7). Alkylation of acetyl acetone and conversion into Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield and reaction time of the reaction of acetylacetone with various alkylation agents. Retrieved from [Link]

  • Google Patents. (n.d.). DE2402399C3 - Process for the preparation of alkali acetylacetonates.
  • Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylpentane-2,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • askIITians. (2025, September 9). What are alkyl halides? How is n-propyl bromide prepared from propylene?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione. Retrieved from [Link]

  • Hindawi. (2018). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • Royal Society of Chemistry. (n.d.). Comparative solubilisation of potassium carbonate, sodium bicarbonate and sodium carbonate in hot dimethylformamide: application of cylindrical particle surface-controlled dissolution theory. Retrieved from [Link]

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3-Propylpentane-2,4-dione in polymer inclusion membranes for metal separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Polymer Inclusion Membranes (PIMs) Featuring 3-Propylpentane-2,4-dione for Advanced Metal Separation

Introduction: A Modern Approach to Selective Metal Ion Recovery

The increasing demand for high-purity metals and the concurrent need for effective remediation of industrial wastewater have driven significant innovation in separation science. Heavy metal contamination from sources like post-galvanic wastewater poses a considerable environmental threat.[1][2] Polymer Inclusion Membranes (PIMs) have emerged as a highly promising technology, offering a stable, efficient, and environmentally conscious alternative to traditional methods like solvent extraction.[3] PIMs combine the high selectivity of liquid-liquid extraction with the operational simplicity and stability of solid-phase membranes.[4]

This guide focuses on the application of this compound, a potent β-diketone derivative, as the active carrier molecule within these membranes.[5][6] Its unique chelating properties enable remarkable selectivity and efficiency in the transport of specific divalent and trivalent metal ions, such as Zinc (Zn(II)), Chromium (Cr(III)), and Nickel (Ni(II)).[1][7] We will explore the fundamental principles governing this separation process, provide detailed, field-tested protocols for membrane fabrication and application, and present a framework for analyzing performance data. This document is intended for researchers and scientists seeking to leverage this advanced membrane technology for analytical, environmental, or industrial metal separation challenges.

Part 1: The Core Principles of PIM-Based Separation

Architecture of the Functional Membrane

A PIM is a composite material, a self-supporting liquid membrane where a selective carrier is immobilized within a solid, flexible polymer matrix.[3][4] Understanding the role of each component is critical to designing an effective separation system.

  • Base Polymer: This component provides the mechanical strength and structural integrity of the membrane. Poly(vinyl chloride) (PVC) and cellulose triacetate (CTA) are the most common choices due to their excellent film-forming properties, chemical resistance, and compatibility with a wide range of carriers.[2] PVC is particularly well-suited for applications involving this compound.[1]

  • Carrier (Extractant): This is the heart of the membrane's selectivity. The carrier is a complexing agent that selectively binds to the target metal ion, facilitating its transport across the membrane. This compound, a β-diketone, acts as a highly effective chelating agent.[5] Its two oxygen atoms form a stable coordinate complex with metal ions, a process that is often pH-dependent.

  • Plasticizer (Optional): While not always necessary, a plasticizer can be added to increase the flexibility of the polymer matrix and improve the mobility of the carrier-metal complex within the membrane, thereby enhancing transport kinetics. In some systems, the carrier itself can exhibit plasticizing properties, simplifying the membrane formulation.[8]

Mechanism of Carrier-Mediated Counter-Transport

The selective transport of metal ions through a PIM containing this compound is a sophisticated process driven by a chemical potential gradient, typically a pH gradient.[9] The mechanism proceeds via a carrier-mediated counter-transport system, which can be broken down into four key steps:

  • Extraction (Complexation): At the interface between the feed solution (source phase) and the PIM, the this compound carrier (HL) releases a proton (H⁺) and chelates a metal ion (M²⁺) from the aqueous phase to form a neutral, hydrophobic complex (ML₂). This reaction is highly pH-sensitive; a higher pH in the feed solution favors deprotonation of the carrier, enhancing its ability to bind with the metal ion.

  • Diffusion: The newly formed metal-carrier complex (ML₂) diffuses across the polymer membrane, moving from the high-concentration feed side to the low-concentration stripping side.

  • Stripping (Decomplexation): At the membrane-stripping solution interface, the complex encounters a highly acidic environment (e.g., HCl or HNO₃). The high concentration of H⁺ ions protonates the carrier, causing it to release the metal ion (M²⁺) into the stripping phase (receiving phase).

  • Carrier Regeneration: The now-protonated, free carrier (HL) diffuses back across the membrane towards the feed solution interface, ready to begin another transport cycle.

This continuous cycle effectively "pumps" metal ions from the feed solution into the stripping solution, allowing for significant concentration and purification.

Carrier_Mediated_Counter_Transport cluster_feed Feed Phase (Higher pH) cluster_pim Polymer Inclusion Membrane (PIM) cluster_strip Stripping Phase (Low pH) feed M²⁺ H⁺ carrier_complex Diffusion of Metal-Carrier Complex (ML₂) feed:e->carrier_complex:w 1. Extraction: M²⁺ + 2HL → ML₂ + 2H⁺ carrier_free Diffusion of Free Carrier (HL) strip M²⁺ H⁺ carrier_complex:e->strip:w carrier_free:w->feed:e 4. Carrier Regeneration strip->carrier_free:f0

Caption: Carrier-mediated counter-transport mechanism in a PIM.

Part 2: Detailed Experimental Protocols

Protocol 1: Preparation of PVC/3-Propylpentane-2,4-dione PIMs

This protocol describes the casting-evaporation method, a reliable technique for creating homogenous and robust PIMs.[10][11]

Materials and Reagents:

  • Base Polymer: Poly(vinyl chloride) (PVC), high molecular weight

  • Carrier: this compound (C₈H₁₄O₂)[12]

  • Solvent: Tetrahydrofuran (THF), analytical grade

  • Glass casting ring or flat petri dish (e.g., 9 cm diameter)

  • Level surface for solvent evaporation

  • Micropipettes and analytical balance

Step-by-Step Methodology:

  • Solution Preparation (The "Why"): The goal is to create a homogenous cocktail from which the membrane will be cast. All components must be fully dissolved to prevent defects in the final film.

    • Accurately weigh 200 mg of PVC powder and place it into a 20 mL glass vial.

    • Add 10 mL of THF to the vial. Seal and stir (e.g., using a magnetic stirrer) until the PVC is completely dissolved. This may take 1-2 hours.

    • Using a micropipette, add the desired amount of this compound carrier. A typical starting concentration is a 1:1 weight ratio relative to PVC (i.e., 200 mg).

    • Continue stirring the solution for at least 30 minutes to ensure complete mixing. The final solution should be clear and slightly viscous.

  • Casting the Membrane:

    • Place the glass casting ring or petri dish on a perfectly level surface. An unlevel surface will result in a membrane of non-uniform thickness, compromising transport consistency.

    • Carefully pour the prepared solution into the casting dish. Gently tilt the dish to ensure the solution covers the entire surface evenly.

    • Cover the dish loosely (e.g., with a cardboard box with holes) to slow the rate of solvent evaporation. Causality: Rapid evaporation can trap air bubbles and create a porous, ineffective membrane. A slow, controlled evaporation over 24 hours is crucial for forming a dense, uniform film.

  • Membrane Recovery:

    • After 24 hours, the solvent will have completely evaporated, leaving a transparent, flexible film.

    • Carefully peel the membrane from the glass surface using flat-tipped tweezers.

    • Measure the thickness of the membrane at several points using a digital micrometer to ensure uniformity. A typical thickness is between 30-60 µm.

    • The membrane is now ready for use or can be stored in a sealed container.

Protocol 2: Metal Separation and Transport Experiment

This protocol outlines the procedure for evaluating the performance of the prepared PIM in a typical laboratory-scale separation.

Equipment:

  • Two-compartment permeation cell with a defined membrane area (e.g., 4.9 cm²)[11]

  • Variable speed stirrers for each compartment

  • Prepared PVC/3-Propylpentane-2,4-dione PIM

  • pH meter and analytical equipment (e.g., AAS or ICP-OES)

Solutions:

  • Feed Phase: A solution containing the target metal ions. For example, an equimolar solution of 0.001 M Zn(NO₃)₂, Cr(NO₃)₃, and Ni(NO₃)₂. The pH should be adjusted to a suitable value (e.g., pH 4-6) using a buffer, as the extraction efficiency is pH-dependent.

  • Stripping Phase: A highly acidic solution to facilitate the release of metal ions. A common choice is 1 M HCl or 1 M HNO₃.[1]

Step-by-Step Methodology:

  • System Assembly:

    • Securely clamp the PIM between the two halves of the permeation cell, ensuring a leak-proof seal.

    • Place the cell on the stirring apparatus.

  • Running the Experiment:

    • Simultaneously, fill one compartment with a known volume of the feed phase (e.g., 100 mL) and the other with an equal volume of the stripping phase.

    • Begin stirring both phases at a constant rate (e.g., 450 rpm). Causality: Stirring minimizes the concentration polarization effect at the membrane-solution interfaces, ensuring that transport is limited by diffusion within the membrane itself and not by slow diffusion in the bulk liquids.[10]

    • Start a timer immediately.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), withdraw a small aliquot (e.g., 0.5 mL) from both the feed and stripping phases.

    • Replace the withdrawn volume with fresh solution of the same type to maintain a constant volume.

    • Analyze the concentration of each metal ion in the collected samples using a calibrated AAS or ICP-OES instrument.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis prep_pim Prepare PIM (Protocol 1) setup Assemble Permeation Cell with PIM prep_pim->setup prep_feed Prepare Feed Solution (e.g., Zn²⁺, Cr³⁺ at pH 5) prep_feed->setup prep_strip Prepare Stripping Solution (e.g., 1M HCl) prep_strip->setup run_exp Fill Compartments & Start Stirring/Timer setup->run_exp sampling Collect Aliquots at Timed Intervals run_exp->sampling analysis Analyze Metal Concentration (AAS or ICP-OES) sampling->analysis calculation Calculate Performance Metrics (RF%, P, S) analysis->calculation

Caption: Workflow for PIM-based metal separation experiments.

Part 3: Performance Data and Analysis

The effectiveness of a PIM system is quantified by several key metrics. The data below is representative of the performance that can be achieved with PIMs containing this compound for the removal of metals from post-galvanic wastewater.[1][2]

Key Performance Metrics:

  • Recovery Factor (RF%): The percentage of the initial metal ion concentration in the feed phase that has been transported into the stripping phase. RF% = (C_s,t / C_f,0) * 100 where C_s,t is the concentration in the stripping phase at time t, and C_f,0 is the initial concentration in the feed phase.

  • Permeability Coefficient (P): Describes the rate of transport across the membrane. It can be calculated from the slope of the plot of ln(C_f,t / C_f,0) versus time t. ln(C_f,t / C_f,0) = - (A/V) * P * t where A is the membrane area and V is the volume of the feed phase.

  • Selectivity Coefficient (S): Measures the membrane's preference for one metal ion (M₁) over another (M₂). S = P_M1 / P_M2

Typical Performance Data

Target Metal IonFeed PhaseStripping AgentTransport Time (h)Recovery Factor (RF%)Reference
Zn(II) Post-galvanic wastewater1 M HNO₃875-78%[2]
Cr(III) Post-galvanic wastewater1 M HNO₃862-64%[2]
Ni(II) Synthetic solution1 M HCl24~70%[1]

Factors Influencing Separation Efficiency:

  • pH of the Feed Phase: This is arguably the most critical parameter. The chelation of metal ions by β-diketones like this compound involves an exchange with a proton. Therefore, the transport efficiency of metal ions increases as the pH of the feed phase rises, up to the point where metal hydroxides may precipitate. The optimal pH must be determined experimentally for each metal system.

  • Carrier Concentration: Increasing the carrier concentration in the membrane generally leads to higher transport rates, as more molecules are available to ferry the metal ions. However, an excessively high concentration can compromise the membrane's mechanical stability or lead to carrier leaching.

  • Composition of the Stripping Phase: The concentration and type of acid in the stripping phase dictate the efficiency of the decomplexation step. A higher acid concentration provides a stronger driving force for releasing the metal ions from the carrier.

Conclusion

Polymer inclusion membranes incorporating this compound represent a robust and highly selective platform for the separation and recovery of valuable and toxic heavy metals. The technology is underpinned by a well-understood carrier-mediated counter-transport mechanism, which can be fine-tuned by adjusting key operational parameters like pH and component concentrations. The protocols detailed in this guide provide a solid foundation for researchers to fabricate, test, and optimize these advanced membranes for applications ranging from environmental remediation of industrial effluents to analytical preconcentration of trace metals.[4][7]

References

  • MDPI. (n.d.). Polymer Inclusion Membranes (PIMs) for Metal Separation—Toward Environmentally Friendly Production and Applications.
  • National Institutes of Health (NIH). (n.d.). The Use of Polymer Inclusion Membranes for the Removal of Metal Ions from Aqueous Solutions—The Latest Achievements and Potential Industrial Applications: A Review.
  • ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione.
  • ResearchGate. (n.d.). Heavy metal separation with polymer inclusion membranes | Request PDF.
  • PubMed Central. (n.d.). Recent Developments in Polymer Inclusion Membranes: Advances in Selectivity, Structural Integrity, Environmental Applications and Sustainable Fabrication.
  • SpringerLink. (n.d.). Removal of Heavy Metals by Polymer Inclusion Membranes.
  • ResearchGate. (n.d.). Separation and Removal of Metal Ionic Species by Polymer Inclusion Membranes | Request PDF.
  • University of Girona Thesis Repository. (2016). Design, preparation and characterization of polymer inclusion membranes as an emerging technique for preconcentration and speciation.
  • ResearchGate. (n.d.). Mechanisms of metal ion transport across polymer inclusion membranes.
  • Materials and Technology. (n.d.). PREPARATION AND APPLICATION OF POLYMER INCLUSION MEMBRANES (PIMs) INCLUDING ALAMINE 336 FOR THE EXTRACTION OF METALS FROM AN AQU.
  • SIELC Technologies. (2018). This compound.
  • PubChem. (n.d.). 3-Methyl-3-propylpentane-2,4-dione.
  • National Institutes of Health (NIH). (n.d.). Polymer Inclusion Membranes (PIMs) for Metal Separation—Toward Environmentally Friendly Production and Applications.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). On the Use of Polymer Inclusion Membranes for the Selective Separation of Pb(II), Cd(II), and Zn(II) from Seawater.
  • PubChem. (n.d.). 3-Propylpentane-2,4-diol.
  • MDPI. (n.d.). Green and Sustainable Imprinting Technology for Removal of Heavy Metal Ions from Water via Selective Adsorption.
  • ResearchGate. (n.d.). New polymer inclusion membrane. Preparation and characterization.

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the analytical characterization of 3-Propylpentane-2,4-dione (CAS: 1540-35-8).[1][2] This document is intended for researchers, scientists, and professionals in drug development and quality control who require robust methodologies for purity assessment, identification, and quantification of this β-diketone. The protocols herein are designed to be self-validating systems, grounded in authoritative standards such as ISO 17034 for reference material production and ICH Q2(R1) for analytical procedure validation.[3][4][5] We will delve into the causality behind experimental choices, addressing critical aspects like the inherent keto-enol tautomerism of this compound and its implications for analytical measurements.

Introduction to this compound and the Imperative for High-Quality Reference Materials

This compound, also known as 3-propylacetylacetone, is a β-diketone with a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol .[1][4] Its structure, featuring a propyl group on the α-carbon between two carbonyl groups, imparts specific chemical properties, including the ability to form stable metal complexes and exist in a state of keto-enol tautomerism. This reactivity makes it a valuable intermediate in organic synthesis and a ligand in coordination chemistry.

The reliability of any research or development involving this compound is fundamentally dependent on the quality of the analytical standards and reference materials used. A well-characterized reference material with a certified purity value and an associated uncertainty is essential for:

  • Accurate quantification in assays and formulation studies.

  • Validation of analytical methods to ensure they are fit for purpose.

  • Quality control of synthesized batches, ensuring consistency and identifying impurities.

  • Regulatory compliance , where traceability and documented quality are paramount.

This guide will provide the framework for establishing and utilizing high-purity this compound as an in-house reference material, in alignment with the principles of ISO 17034, which outlines the general requirements for the competence of reference material producers.[4]

Keto-Enol Tautomerism: An Analytical Consideration

A crucial aspect of this compound's chemistry is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as solvent polarity, temperature, and pH. The presence of both forms can affect chromatographic separations and spectroscopic analyses. Analytical methods must be developed to either quantify both tautomers, ensure the equilibrium is shifted to a single dominant form, or demonstrate that the method is quantitative regardless of the tautomeric ratio at the time of analysis.

Establishment of an In-House Reference Material

As of the date of this publication, a commercially available Certified Reference Material (CRM) for this compound may not be readily accessible. Therefore, laboratories may need to procure high-purity material and perform an in-house certification. This process involves a comprehensive characterization to assign a purity value and estimate the measurement uncertainty.

Sourcing and Initial Characterization

High-purity this compound (typically >98%) should be sourced from a reputable chemical supplier. Upon receipt, the material's identity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment Methodologies

A mass balance approach is recommended for the purity assignment of an in-house reference material. This involves the quantification of the main component and all significant impurities. The purity, P, is calculated as:

P = (100% - % Water Content - % Residual Solvents - % Non-volatile Impurities - % Volatile Impurities)

The following sections detail the protocols for determining each of these components.

Analytical Protocols

Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary ratio method for purity assessment, as the signal intensity is directly proportional to the number of nuclei.[6]

Rationale: This protocol uses an internal standard of known purity to determine the purity of the this compound. The selection of a suitable internal standard is critical and should have signals that do not overlap with the analyte, be stable, and have a known purity.[7][8] For the non-polar nature of this compound, dimethyl sulfone is a suitable internal standard.

Materials and Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

  • This compound (analyte)

  • Dimethyl sulfone (internal standard, certified purity)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of dimethyl sulfone into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters (instrument-specific optimization may be required):

      • Pulse angle: 90°

      • Relaxation delay (d1): 30-60 seconds (at least 5 times the longest T1 of both analyte and standard)

      • Number of scans: 8-16

      • Acquisition time: ≥ 3 seconds

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methyl protons of the acetyl groups are suitable. For dimethyl sulfone, the singlet from the two methyl groups is used.

    • Calculate the purity using the following equation:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Data Presentation:

ParameterThis compound (Analyte)Dimethyl Sulfone (Standard)
Mass (m)e.g., 10.12 mge.g., 9.98 mg
Molar Mass (M)142.20 g/mol 94.13 g/mol
Signal for IntegrationMethyl protons (6H)Methyl protons (6H)
Integral Value (I)Experimental ValueExperimental Value
Number of Protons (N)66
Purity (P)To be calculated e.g., 99.9%
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an ideal technique for identifying and quantifying volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials.

Materials and Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler vials

  • Hexane (HPLC grade)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in hexane at a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • MS Detector:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Scan range: m/z 35-400

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using the area percent method, assuming a response factor of 1 for all components. For more accurate quantification, a reference standard for each impurity would be required.

Expected Impurities: Potential impurities could include unreacted starting materials like pentane-2,4-dione and propyl halides, or by-products from side reactions.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

Rationale: Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and for monitoring its stability over time. The method described is adapted from established procedures for this compound.[3]

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., Newcrom R1, 150 x 4.6 mm)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS compatibility) or Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference material in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working standards and sample solutions by diluting the stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 275 nm (or wavelength of maximum absorbance)

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by area normalization: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100.

Stability Assessment and Storage

Rationale: A stability testing protocol is essential to establish a retest date for the in-house reference material.[9] The material should be stored under controlled conditions and periodically re-analyzed to ensure its purity remains within acceptable limits.

Protocol:

  • Storage: Store the this compound reference material in well-sealed amber glass vials at 2-8 °C, protected from light and moisture.

  • Testing Schedule: Analyze the material using the validated HPLC method (Protocol 3.3) at the following time points: 0, 3, 6, 9, 12, 24, and 36 months.

  • Acceptance Criteria: The purity of the reference material should not decrease by more than a predetermined amount (e.g., 0.5%) from the initial value.

Uncertainty Budget Calculation

Rationale: An uncertainty budget is a systematic way to quantify the uncertainty associated with the assigned purity value of the reference material.[10][11][12]

Example Uncertainty Components:

Source of UncertaintyTypeEstimated Uncertainty
Repeatability of qNMR measurementsACalculated from replicate measurements
Purity of the internal standardBFrom the certificate of the standard
Weighing of analyte and standardBFrom balance calibration certificate
Characterization of impurities (GC-MS)BEstimated based on method limitations
StabilityBEstimated from stability study data

The combined standard uncertainty is calculated by taking the square root of the sum of the squares of the individual standard uncertainties. The expanded uncertainty is then determined by multiplying the combined standard uncertainty by a coverage factor (typically k=2 for a 95% confidence level).

Visualization of Workflows

Workflow for In-House Reference Material Certification

cluster_0 Material Acquisition and Initial Assessment cluster_1 Purity Determination (Mass Balance) cluster_2 Certification and Documentation a Source High-Purity This compound b Identity Confirmation (NMR, MS, IR) a->b c qNMR for Assay (Protocol 3.1) b->c d GC-MS for Volatile Impurities (Protocol 3.2) b->d e Karl Fischer for Water Content b->e f Thermogravimetric Analysis (Non-Volatiles) b->f g Calculate Purity and Uncertainty Budget c->g d->g e->g f->g h Stability Study (Protocol 4) g->h i Issue Certificate of Analysis h->i

Caption: Workflow for the certification of an in-house reference material.

Analytical Workflow for Sample Analysis

a Receive Unknown Sample b Prepare Sample Solution a->b d HPLC Analysis (Protocol 3.3) b->d e GC-MS Analysis (Protocol 3.2, if needed for impurities) b->e c Prepare Standard Solutions (using certified reference material) c->d f Data Processing and Quantification d->f e->f g Report Results f->g

Caption: General analytical workflow for sample analysis.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • What Is ISO 17034? The ANSI Blog. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • 3-n-Propyl-2,4-pentanedione. NIST Chemistry WebBook. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Maryland. Available from: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available from: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass (Video). Available from: [Link]

  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group. Available from: [Link]

  • qNMR. BIPM. Available from: [Link]

  • Consensus stability testing protocols for organic photovoltaic materials and devices. ResearchGate. Available from: [Link]

  • 7 Steps to Calculate Measurement Uncertainty. ISOBudgets. Available from: [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. Available from: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available from: [Link]

  • Uncertainty of Measurement: A Review of the Rules for Calculating Uncertainty Components through Functional Relationships. PMC - NIH. Available from: [Link]

  • The Uncertainty of Reference Standards—A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and Vendor Certifications. Journal of Analytical Toxicology. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-propylpentane-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development who are working with β-diketone synthesis. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols grounded in established chemical principles. Our goal is to empower you to navigate the complexities of this synthesis and minimize the formation of unwanted side products.

FAQ: Understanding Core Reactions & Side Products

This section addresses fundamental questions regarding the synthesis of this compound, focusing on the prevalent side reactions and their underlying mechanisms.

Q1: What is the standard reaction for synthesizing this compound?

The most common and direct method is the C-alkylation of pentane-2,4-dione (also known as acetylacetone).[1] The reaction involves the deprotonation of the highly acidic central methylene proton (α-carbon) of acetylacetone by a base to form a nucleophilic enolate. This enolate then attacks an electrophilic propyl source, typically an n-propyl halide (e.g., 1-iodopropane or 1-bromopropane), via an S(_N)2 reaction to form the new carbon-carbon bond.

Q2: I've run the reaction, but my crude product analysis shows significant impurities. What are the most common side products?

During the alkylation of acetylacetone, two principal side reactions are frequently encountered:

  • O-Alkylation: The enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the central carbon and the oxygen atom.[2] Attack from the oxygen atom on the propyl halide results in the formation of 4-propoxy-3-penten-2-one, an enol ether. This is a common isomeric impurity.

  • Dialkylation: The mono-alkylated product, this compound, still possesses one acidic α-proton. If excess base or a sufficiently reactive environment is present, this proton can be removed, leading to a second alkylation event. This forms the dialkylated side product, 3,3-dipropylpentane-2,4-dione.[3][4]

Q3: My main impurity seems to be the O-alkylated enol ether. Why is this happening and how can I prevent it?

The competition between C-alkylation and O-alkylation is a classic challenge in enolate chemistry, governed by factors explained by Hard and Soft Acid and Base (HSAB) theory and reaction conditions.

  • Causality:

    • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are excellent at solvating the cation of the base but leave the enolate anion "naked" and highly reactive.[5] This often favors reaction at the more electronegative oxygen atom, leading to O-alkylation.[5] Protic solvents can hydrogen-bond with the oxygen atom, sterically hindering it and thus favoring C-alkylation.[5]

    • Counter-ion Effects: The nature of the metal counter-ion from the base plays a crucial role. Small, hard cations like Li

      
       associate tightly with the oxygen atom, blocking it and promoting C-alkylation. Larger, softer cations like K
      
      
      
      or the use of phase-transfer catalysts result in a "freer" enolate, which can increase the proportion of O-alkylation.[5]
    • Electrophile Hardness: "Harder" electrophiles tend to react at the "hard" oxygen center, while "softer" electrophiles react at the "soft" carbon center. Alkyl iodides are considered softer than bromides, which are softer than chlorides, generally making iodides preferable for C-alkylation.[5]

  • Preventative Measures:

    • Solvent Choice: Use less polar or weakly polar solvents like THF or acetone.

    • Base/Counter-ion: Employ a base with a smaller counter-ion (e.g., n-BuLi, LDA) if compatible with your system, or use conditions that promote ion-pairing.

    • Alkylating Agent: Use n-propyl iodide as the alkylating agent for optimal C-alkylation.

Q4: I'm observing a significant peak at a higher molecular weight in my GC-MS analysis, which I suspect is a dialkylated product. How do I suppress this?

The formation of 3,3-dipropylpentane-2,4-dione occurs when the reaction conditions are too harsh or stoichiometrically imbalanced.

  • Causality:

    • Stoichiometry: Using more than one equivalent of base relative to acetylacetone will deprotonate the mono-alkylated product, facilitating a second alkylation.[3][6]

    • Reaction Time & Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy to deprotonate the less acidic mono-alkylated product, leading to dialkylation.[4] One report noted that reducing the reflux time from 20 hours to 4.5 hours significantly decreased the amount of dialkylation product from 20-25% to 5-10%.[4]

  • Preventative Measures:

    • Carefully control the stoichiometry. Use 1.0 equivalent or slightly less of the base.

    • Add the alkylating agent promptly after the enolate is formed.

    • Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed. Avoid unnecessarily long reaction times.

Troubleshooting Guide: Diagnosing Experimental Issues

Problem Potential Cause(s) Recommended Action(s)
Low or No Yield 1. Ineffective Base: The base used was not strong enough to deprotonate acetylacetone (pKa ~9), or it has degraded. 2. Wet Reagents/Solvent: Water will quench the enolate. 3. Poor Alkylating Agent: The propyl halide has degraded, or a less reactive halide (e.g., chloride) was used without appropriate conditions (like phase transfer catalysis).[7]1. Use a stronger base (e.g., NaH, K₂CO₃) and ensure it is fresh. Anhydrous potassium carbonate should be dried before use.[4] 2. Use anhydrous solvents and dry all glassware thoroughly. 3. Use 1-iodopropane for highest reactivity. If using 1-chloropropane, consider a Finkelstein reaction to convert it to the iodide in situ or use a phase-transfer catalyst.[7]
Multiple Products Observed 1. C- vs. O-Alkylation: Reaction conditions are favoring a mixture of products (see FAQ Q3). 2. Dialkylation: Stoichiometry or reaction time is not optimized (see FAQ Q4). 3. Decomposition: The starting material or product may be degrading under harsh conditions.1. Adjust solvent, base, and temperature as described above to favor C-alkylation. 2. Use precisely one equivalent of base and monitor the reaction to avoid excessive heating or time. 3. Consider running the reaction at a lower temperature.
Reaction Stalled 1. Insufficient Base: Not enough base was used to fully deprotonate the acetylacetone. 2. Low Temperature: The reaction temperature may be too low for the chosen base/solvent system. 3. Insoluble Base: The base may not be sufficiently soluble in the reaction medium, reducing its effectiveness (e.g., K₂CO₃ in THF).1. Check stoichiometry. 2. Gently warm the reaction mixture and monitor by TLC/GC. 3. Use a solvent that can better dissolve the base or use a phase-transfer catalyst to bring the base into the organic phase.

Diagram 1: C-Alkylation vs. O-Alkylation Pathways

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products acetylacetone Pentane-2,4-dione enolate Ambident Enolate (Resonance Stabilized) acetylacetone->enolate -H⁺ base Base (e.g., K₂CO₃) base->enolate c_product This compound (Desired C-Alkylation Product) enolate->c_product Attack from Carbon o_product 4-Propoxy-3-penten-2-one (O-Alkylation Side Product) enolate->o_product Attack from Oxygen propyl_halide Propyl Halide (R-X) propyl_halide->c_product propyl_halide->o_product

Caption: The ambident enolate of acetylacetone can be alkylated at either the central carbon or the oxygen, leading to the desired product or an enol ether side product.

Experimental Protocols

Protocol 1: Optimized C-Alkylation using Potassium Carbonate

This protocol is adapted from established methods and is optimized to favor C-alkylation and minimize dialkylation.[4]

Materials:

  • Pentane-2,4-dione (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered and dried (1.2 eq)

  • 1-Iodopropane (1.1 eq)

  • Anhydrous Acetone

  • 500 mL round-bottomed flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: Assemble the flask and condenser. Ensure all glassware is oven-dried. Add a magnetic stir bar.

  • Reagent Addition: To the flask, add anhydrous acetone (approx. 2 mL per gram of acetylacetone), followed by pentane-2,4-dione (1.0 eq), 1-iodopropane (1.1 eq), and finally the dried, powdered anhydrous potassium carbonate (1.2 eq).

  • Reaction: Heat the mixture to a gentle reflux with vigorous stirring. Monitor the reaction progress every 1-2 hours using TLC or GC. The reaction is typically complete within 4-6 hours. Note: Avoid extended reflux times to minimize dialkylation.[4]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KI) and wash the solid cake thoroughly with fresh acetone. c. Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The residual oil can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Purification via Copper(II) Chelation

If O-alkylated impurities are difficult to remove by distillation, this chelation method can be used to selectively isolate the C-alkylated β-diketone.[7]

Procedure:

  • Complexation: Dissolve the crude product mixture in ethanol. In a separate flask, prepare a saturated aqueous solution of copper(II) acetate.

  • Add the copper(II) acetate solution dropwise to the ethanolic solution of the crude product with stirring. The copper(II) complex of this compound will precipitate as a blue-green solid. The O-alkylated product will not form a stable complex and will remain in solution.

  • Isolation: Collect the solid copper complex by vacuum filtration and wash it with water, then with a small amount of cold ethanol.

  • Decomposition: Suspend the filtered copper complex in a separatory funnel with dichloromethane or diethyl ether. Add 2M HCl solution and shake vigorously. The complex will decompose, releasing the pure β-diketone into the organic layer.

  • Final Work-up: Separate the organic layer, wash it with water and then with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.[7]

Diagram 2: Troubleshooting Workflow

G start Poor Yield or Impure Product check_purity Analyze Crude Product (GC-MS, NMR) start->check_purity impurity_type Identify Main Impurity check_purity->impurity_type o_alkylation O-Alkylation Product impurity_type->o_alkylation Isomeric Impurity di_alkylation Dialkylation Product impurity_type->di_alkylation High MW Impurity start_material Unreacted Starting Material impurity_type->start_material Starting Material Present solution_o Review Reaction Conditions: - Use less polar solvent (THF) - Use softer alkylating agent (R-I) - Consider purification via Cu(II) complex o_alkylation->solution_o solution_di Review Stoichiometry & Time: - Use ≤1.0 eq of base - Reduce reaction time - Avoid high temperatures di_alkylation->solution_di solution_start Review Reaction Setup: - Check base activity/strength - Ensure anhydrous conditions - Increase temperature moderately start_material->solution_start

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

  • Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1995). Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3083. Available from: [Link]

  • Szymańska, I., & Rzaczynska, Z. (2010). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Central European Journal of Chemistry, 8(4), 837-843. Available from: [Link]

  • Zheng, H., Lai, C. K., & Swager, T. M. (1994). Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates for Liquid Crystals. Chemistry of Materials, 6(1), 101-103. [Note: This is a related work by one of the authors in Ref 1, providing context on the general synthetic utility]. Available from: [Link]

  • Filo. (2025). Explain why pentane-2,4-dione forms two different alkylation products (A..). Filo Q&A. Available from: [Link]

  • Johnson, A. W., Markham, E., & Price, R. (1962). 3-Methylpentane-2,4-dione. Organic Syntheses, 42, 75. Available from: [Link]

  • Homework.Study.com. (n.d.). Explain why pentane-2,4-dione forms two different alkylation products when the number of.... Homework.Study.com. Available from: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available from: [Link]

  • Gevorgyan, A. M., & Sargsyan, M. S. (2020). Selective alkylation of organic compounds. MedCrave Online Journal of Chemistry, 4(1), 1-5. Available from: [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available from: [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-propylpentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for obtaining high-purity this compound.

Understanding Your Compound: Key Properties

This compound (also known as 3-propylacetylacetone) is a β-diketone, a class of compounds widely used as intermediates in the synthesis of heterocycles and as valuable chelating ligands for various metals.[1][2] The purity of this intermediate is critical for the success of subsequent synthetic steps.

Below is a summary of its key physical properties. Understanding these is the first step in designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[3]
Molecular Weight 142.20 g/mol PubChem[3]
Appearance Colorless oilOrganic Syntheses[4]
Boiling Point (Calculated) 216.6 °C (489.74 K)Cheméo[5]
Density 0.936 g/mLStenutz[6]
Refractive Index 1.444Stenutz[6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question: I performed a simple distillation, but my final product has a broad boiling range and NMR analysis shows multiple impurities. What went wrong?

Answer: This is a common issue stemming from several potential causes:

  • Inefficient Separation: A simple distillation is only effective for separating liquids with boiling point differences of at least 70 °C or for separating a liquid from non-volatile solids.[7] Impurities from the synthesis of this compound, such as unreacted pentane-2,4-dione (b.p. ~140 °C) or dialkylation byproducts (e.g., 3,3-dipropylpentane-2,4-dione, with a higher boiling point), may be too close in boiling point for a simple setup to resolve.

  • Distillation Rate: Distilling too quickly prevents the establishment of a proper liquid-vapor equilibrium in the column, leading to poor separation.[8] The vapor phase does not become sufficiently enriched with the more volatile component, causing impurities to co-distill.[8]

  • System Leaks: A leak in your distillation apparatus will cause vapor to escape, preventing the system from reaching equilibrium and potentially leading to inaccurate thermometer readings.[8]

Solution Workflow:

  • Assess Impurity Profile: First, identify the likely impurities based on your synthetic route. Common syntheses involve the C-alkylation of pentane-2,4-dione.[4] A known side-reaction is the formation of dialkylated products, which can be difficult to remove.[4]

  • Switch to Fractional Distillation: For impurities with close boiling points, a fractional distillation column (e.g., a Vigreux or packed column) is necessary to increase the number of theoretical plates for separation.

  • Optimize Distillation Parameters:

    • Reduce the heating rate to ensure a slow, steady distillation rate (a common rule of thumb is 1-2 drops per second).

    • Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss and maintain equilibrium.[8]

    • Ensure the thermometer bulb is positioned correctly—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor that is distilling.[8]

  • Consider Vacuum Distillation: Given the relatively high boiling point of this compound (~217 °C), heating to this temperature at atmospheric pressure can risk decomposition.[7] Performing the distillation under reduced pressure will lower the boiling point, allowing for a safer and cleaner separation.

Question: I tried to purify my crude product using silica gel column chromatography, but my yield was very low, and I see new spots on my TLC plate post-column. Why did this happen?

Answer: This issue highlights the inherent instability of many β-diketones on standard silica gel.

  • Tautomerism and Decomposition: β-Diketones exist in a keto-enol equilibrium.[9] The acidic nature of standard silica gel can catalyze decomposition or irreversible adsorption of the enol tautomer, leading to product loss and the formation of artifacts.[10][11]

  • Chelation: Trace metals in the silica can chelate with your product, causing it to remain on the column.

Solution Workflow:

G cluster_options Purification Alternatives cluster_details Implementation Details start Low Yield / Decomposition on Silica Column option1 Option 1: Deactivate Silica Gel start->option1 Modify Silica option2 Option 2: Use Alternative Stationary Phase start->option2 Change Phase option3 Option 3: Avoid Adsorption Chromatography start->option3 Change Method detail1 Slurry silica with solvent containing 1-2% triethylamine or use commercially available deactivated silica. option1->detail1 detail2 Use neutral alumina or Florisil® instead of silica gel. option2->detail2 detail3 Use fractional distillation or preparative HPLC with a suitable column (e.g., mixed-mode). [2] option3->detail3

Caption: Decision workflow for troubleshooting column chromatography issues.

  • Deactivate the Silica: Before preparing your column, you can neutralize the acidic sites by treating the silica gel. A common method is to slurry the silica in the eluent system that has been doped with a small amount of a non-nucleophilic base, such as 1-2% triethylamine.

  • Use an Alternative Stationary Phase: Neutral alumina is often a better choice for acid-sensitive compounds. Perform a small-scale test first to ensure your compound does not strongly bind.

  • Minimize Contact Time: If you must use silica, a "plug filtration" is preferable to a long column.[11] This involves passing the crude material through a short, wide pad of silica to remove baseline impurities without the extended contact time of a full chromatographic separation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for lab-scale quantities (1-20 g) of this compound?

For this scale, vacuum fractional distillation is typically the most effective and economical method, assuming the primary impurities are byproducts from the synthesis with different boiling points. It avoids the potential decomposition issues associated with column chromatography and provides good separation if performed carefully.

Q2: How can I remove a persistent colored impurity from my product?

Colored impurities are often highly conjugated organic molecules or trace metal complexes.

  • Activated Carbon: Try stirring the crude liquid with a small amount of activated carbon for 15-30 minutes, then filter it through Celite® or a syringe filter before distillation.

  • Chelation Wash: If the color is due to a metal complex (e.g., iron), a mild aqueous wash with a chelating agent like a dilute EDTA solution (pH adjusted to be near-neutral) may help. Ensure you thoroughly dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄ before proceeding to distillation.

Q3: My synthesis was performed in a high-boiling solvent (e.g., DMSO, DMF). How do I remove it effectively?

Direct distillation is often difficult. The best approach is an aqueous workup before the final purification.

  • Dilute the reaction mixture with a water-immiscible solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer multiple times with water or brine to extract the high-boiling polar solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the low-boiling extraction solvent by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation.

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of methods provides the most complete picture:

  • Gas Chromatography (GC): Excellent for quantifying volatile impurities and determining purity as a percentage area.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to detect and identify impurities if their signals do not overlap significantly with the product's signals. Integration can provide a molar ratio of product to impurity.

  • High-Performance Liquid Chromatography (HPLC): Mixed-mode HPLC has been shown to be effective for analyzing β-diketones, which can exhibit poor peak shapes on conventional columns.[12][13] This is also a viable method for preparative separation.[14]

Detailed Purification Protocols

Protocol 1: High-Purity Vacuum Fractional Distillation

This protocol is ideal for purifying this compound from common synthetic impurities like unreacted starting materials or dialkylation byproducts.

Workflow Diagram:

Caption: Step-by-step workflow for vacuum fractional distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (a 20 cm Vigreux column is suitable), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Charge the crude this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Connect the apparatus to a vacuum pump with a pressure gauge and cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating and Equilibration: Begin stirring and gently heat the flask using an oil bath. As the liquid begins to boil, observe the vapor rising up the column. Allow the system to equilibrate by maintaining total reflux (vapor condensing and returning to the flask) for at least 30 minutes.

  • Collect Fractions:

    • Slowly begin collecting the distillate. The first fraction (forerun) will contain lower-boiling impurities.

    • Once the temperature stabilizes at the boiling point of the product at that pressure, switch to a new receiving flask to collect the main fraction.

    • If the temperature rises or drops significantly, it indicates the presence of another component. Collect this in a separate "intermediate" fraction.

  • Shutdown: Once the main fraction is collected, stop the distillation before the flask distills to dryness. Remove the heat source and allow the apparatus to cool completely under vacuum. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from being sucked back into the system.

References

  • Cheméo. (n.d.). Chemical Properties of 3-n-Propyl-2,4-pentanedione (CAS 1540-35-8). Retrieved from [Link]

  • Journal of Chromatography A. (2010). Beta-diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Distillation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2010). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Retrieved from [Link]

  • NIST. (n.d.). 3-n-Propyl-2,4-pentanedione. In NIST Chemistry WebBook. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting in Distillation Columns. Retrieved from [Link]

  • Wiley Analytical Science. (2006). Distillation Troubleshooting. Retrieved from [Link]

  • MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylnonane-2,4-dione. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • AIDIC. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • Beaudry Research Group. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione. Retrieved from [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|1540-35-8. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylpentane-2,4-diol. Retrieved from [Link]

  • ACS Publications. (1994). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Allen Overseas. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione. Retrieved from [Link]

  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]

  • TRACE: Tennessee Research and Creative Exchange. (2014). Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complexes of Select Lanthanides via Gas-Phase Separations. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

  • HAL open science. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylhexane-2,4-dione. Retrieved from [Link]

  • PMC. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • NIH. (2023). Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-isopropyl-2,4-pentanedione. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines | Request PDF. Retrieved from [Link]

Sources

Stability of 3-Propylpentane-2,4-dione under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

<_ . ## Technical Support Center: 3-Propylpentane-2,4-dione

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for common issues encountered during the handling and use of this versatile β-diketone in experimental settings. As Senior Application Scientists, we understand the nuances of chemical stability and reaction kinetics. This guide is structured to address your potential questions with scientific rigor and practical advice.

Understanding the Core Chemistry: Keto-Enol Tautomerism

Before delving into stability issues, it is crucial to appreciate the inherent chemical nature of this compound. Like other β-diketones, it exists as a dynamic equilibrium between its keto and enol tautomers.[1][2][3] The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring.[3][4] This equilibrium is sensitive to solvent polarity, temperature, and pH, which in turn influences the compound's reactivity and stability.[3]

Figure 1: Keto-Enol Tautomerism of this compound

Caption: The equilibrium between the keto and enol forms of this compound.

Part 1: Stability Under Acidic Conditions

Frequently Asked Questions & Troubleshooting

Question 1: I'm observing a decrease in the concentration of this compound over time in my acidic reaction medium. What is the likely cause?

Answer: Under acidic conditions, the primary degradation pathway for β-diketones like this compound is acid-catalyzed hydrolysis.[5][6] The carbonyl groups are susceptible to nucleophilic attack by water, which is activated by protonation of the carbonyl oxygen. This can lead to the cleavage of the carbon-carbon bond between the carbonyl groups, a process known as deacylation.

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction. The rate of hydrolysis is dependent on the acid concentration.[5] Consider using a buffer system if compatible with your experimental goals.

  • Temperature Management: Hydrolysis is an activated process, meaning its rate increases with temperature. If your protocol allows, conduct the experiment at a lower temperature to minimize degradation.

  • Solvent Choice: The presence of water is essential for hydrolysis. If your reaction chemistry permits, using an anhydrous solvent can significantly improve the stability of the compound.

  • Reaction Time: Minimize the exposure time of this compound to acidic conditions. Plan your experiments to proceed as efficiently as possible.

Question 2: Are there any specific acidic reagents I should be cautious with?

Answer: Strong mineral acids (e.g., HCl, H₂SO₄, HNO₃) are potent catalysts for hydrolysis. Organic acids can also promote degradation, although generally at a slower rate. The key factor is the hydronium ion concentration ([H₃O⁺]) in your system.

Visualizing Acid-Catalyzed Hydrolysis:

Figure 2: Proposed Mechanism for Acid-Catalyzed Hydrolysis

Acid_Hydrolysis This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl Protonation (H+) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic attack (H2O) Cleavage Products Pentanoic acid + Acetic acid Tetrahedral Intermediate->Cleavage Products C-C bond cleavage

Caption: Simplified pathway of acid-catalyzed hydrolysis of this compound.

Part 2: Stability Under Basic Conditions

Frequently Asked Questions & Troubleshooting

Question 1: My solution containing this compound and a strong base has turned cloudy, and I'm getting unexpected byproducts. What's happening?

Answer: In the presence of a strong base and a halogen, this compound can undergo a haloform reaction.[7][8][9] This reaction involves the exhaustive halogenation of one of the methyl groups adjacent to a carbonyl, followed by cleavage of the carbon-carbon bond by a hydroxide ion. This results in the formation of a carboxylate and a haloform (chloroform, bromoform, or iodoform). The iodoform, in particular, is a yellow solid and would cause the solution to become cloudy.

Even in the absence of halogens, strong bases can promote other side reactions. The most common is a retro-Claisen condensation, which is essentially the reverse of the Claisen condensation used to synthesize many β-diketones.[10] This cleavage results in the formation of an ester and a ketone.

Troubleshooting Steps:

  • Choice of Base: If possible, use a weaker, non-nucleophilic base. The pKa of the α-proton of this compound is acidic enough that strong bases like hydroxides or alkoxides may not be necessary for simple deprotonation. Consider bases like sodium carbonate or triethylamine.

  • Temperature Control: The retro-Claisen condensation is often favored at higher temperatures. Maintaining a low temperature can help to preserve the integrity of the β-diketone.

  • Exclusion of Halogens: If your reaction does not require halogens, ensure your reagents and solvents are free from halogen impurities to prevent the haloform reaction.

Question 2: I need to deprotonate this compound to form the enolate for a subsequent reaction. What are the best practices to avoid degradation?

Answer: To generate the enolate while minimizing degradation, consider the following:

  • Use of a slight excess of a strong, non-nucleophilic base: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective for complete deprotonation without introducing a competing nucleophile.[10]

  • Anhydrous Conditions: Perform the deprotonation under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. This prevents side reactions with water.

  • Low Temperature: Add the base to a cooled solution of the β-diketone (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and minimize side reactions.

  • Immediate Use: Use the generated enolate in the subsequent reaction step as soon as it is formed. Prolonged storage of the enolate solution can lead to decomposition.

Visualizing Base-Mediated Degradation Pathways:

Figure 3: Potential Degradation Pathways in Basic Media

Base_Degradation cluster_main This compound cluster_haloform Haloform Reaction cluster_retro Retro-Claisen Condensation start This compound haloform Trihalomethyl ketone intermediate start->haloform Base (OH-), Halogen (X2) retro_intermediate Tetrahedral intermediate start->retro_intermediate Strong Base (e.g., RO-) haloform_products Carboxylate + Haloform haloform->haloform_products OH- attack retro_products Ester + Ketone retro_intermediate->retro_products C-C cleavage

Caption: Two major degradation pathways for this compound under basic conditions.

Part 3: Experimental Protocols

Protocol 1: Assessment of Stability in Acidic Media via UV-Vis Spectroscopy

This protocol provides a general framework for monitoring the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., acetonitrile or methanol)

  • Aqueous acid solution of known concentration (e.g., 0.1 M HCl)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Determine the λmax of this compound by scanning the absorbance of a diluted solution from 200-400 nm.

  • Prepare the reaction solution by adding a small aliquot of the stock solution to the acidic aqueous solution in a volumetric flask. Ensure the final concentration is within the linear range of the spectrophotometer.

  • Immediately measure the absorbance at the predetermined λmax at time zero (T₀).

  • Incubate the solution at a constant temperature and take absorbance readings at regular intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Plot absorbance vs. time. A decrease in absorbance indicates degradation of the compound.

Data Interpretation:

The rate of degradation can be quantified by determining the half-life (t₁/₂) of the compound under the specific experimental conditions.

Time (min) Absorbance at λmax
0[Initial Absorbance]
15[Absorbance]
30[Absorbance]
60[Absorbance]
120[Absorbance]

References

  • The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of β-Diketones | Journal of Chemical Education - ACS Publications. (2024). Retrieved from [Link]

  • β-diketone hydrolase - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Retrieved from [Link]

  • Haloform reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Retrieved from [Link]

  • Haloform reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Haloform Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. (n.d.). Retrieved from [Link]

  • Emergent mechanistic diversity of enzyme-catalysed beta-diketone cleavage - PubMed. (n.d.). Retrieved from [Link]

  • Structure of the 3-propyl-pentane-2,4-dione. - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects - MDPI. (n.d.). Retrieved from [Link]

  • Mechanisms of lactone hydrolysis in acidic conditions - Heriot-Watt Research Portal. (2013). Retrieved from [Link]

  • The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds - The Catalyst. (n.d.). Retrieved from [Link]

  • Haloform Reaction - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • This compound - Stenutz. (n.d.). Retrieved from [Link]

  • Haloform Reaction | PDF | Ketone | Unit Processes - Scribd. (n.d.). Retrieved from [Link]

  • This compound | C8H14O2 | CID 73762 - PubChem. (n.d.). Retrieved from [Link]

  • 3-n-Propyl-2,4-pentanedione - NIST WebBook. (n.d.). Retrieved from [Link]

  • The Keto-Enol Equilibrium of Pentane2,4-dione Studied by ab initio Methods | Request PDF. (2025). Retrieved from [Link]

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review - ResearchGate. (2025). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC for 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Propylpentane-2,4-dione. This document provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shapes, particularly peak tailing, during HPLC analysis. Our approach is structured in a practical question-and-answer format to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is exhibiting severe tailing. What is the most probable cause?

Peak tailing for this compound is most commonly caused by unwanted secondary interactions between the analyte and the HPLC system or column.[1][2] The primary culprit is the molecule's chemical structure. As a β-diketone, it can readily chelate with metal ions.[3][4]

The Core Mechanism: Metal Chelation

  • Analyte Properties: this compound exists in equilibrium with its enol tautomer. This enol form is an excellent chelating agent, meaning it can bind strongly to metal ions.

  • System Contamination: Standard stainless steel HPLC components (tubing, frits, pump heads) and even the silica packing material of the column can contain trace amounts of metal ions (e.g., iron, chromium, nickel).[1][5][6]

  • Interaction: When the analyte passes through the system, it can chelate with these exposed metal sites. This interaction acts as a secondary, strong retention mechanism, holding back a fraction of the analyte molecules and causing them to elute more slowly, resulting in a tailed peak.[3]

dot graph "Chelation_Mechanism" { layout="dot"; rankdir="LR"; splines="ortho"; node [shape="plaintext", fontname="Arial", fontsize=10]; subgraph "cluster_0" { label="HPLC Flow Path"; bgcolor="#F1F3F4"; "Analyte" [label="this compound\n(Enol Form)", shape="box", style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metal" [label="Metal Ion (Fe³⁺, etc.)\non Silica Surface", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Analyte" -> "Metal" [label="Chelation Interaction", color="#EA4335", fontcolor="#202124", arrowhead="normal"]; } subgraph "cluster_1" { label="Resulting Chromatogram"; bgcolor="#F1F3F4"; "Peak" [label="Tailing Peak", shape="box", style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } "Metal" -> "Peak" [label="Causes", color="#5F6368", fontcolor="#202124", style="dashed"]; } dot Caption: Mechanism of peak tailing due to metal chelation.

Q2: How can I quickly diagnose if metal chelation is the source of my peak tailing?

A highly effective diagnostic technique is to perform a sacrificial injection of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[3][6][7] The logic is that the injected chelator will bind to the active metal sites in the system, effectively passivating them and preventing your analyte from interacting with them.

Protocol 1: Diagnostic EDTA Injection Test
  • Preparation: Prepare a solution of 100 µM EDTA in your mobile phase.[7][8]

  • Equilibration: Run your standard mobile phase through the HPLC system until a stable baseline is achieved.

  • Blank Injection: Perform an injection of your sample diluent (blank) to get a baseline chromatogram.

  • Analyte Injection (Before): Inject your this compound standard and record the chromatogram. Note the peak shape and tailing factor.

  • EDTA Injection: Inject a plug of the 100 µM EDTA solution.[7][8] The volume should be sufficient to passivate the system (e.g., 20-100 µL).

  • Analyte Injection (After): Immediately following the EDTA injection, re-inject your this compound standard.

  • Analysis: Compare the peak shape from step 4 and step 6. A significant improvement in peak symmetry (reduced tailing) strongly indicates that metal chelation is the root cause of the problem.

Q3: I've confirmed metal interaction. What are the first-line strategies to improve my peak shape?

The most direct approach is to modify your mobile phase or sample diluent to constantly compete with the analyte for the active metal sites. This can often be a simple and effective solution without requiring system hardware changes.

Option 1: Add a Chelating Agent to the Mobile Phase

By including a low concentration of a chelating agent in your mobile phase, you continuously saturate the metal sites, preventing your analyte from binding.[9]

AdditiveRecommended Starting ConcentrationNotes
EDTA 5–10 µM[7][8]Highly effective. Ensure it is soluble in your mobile phase. Be cautious with MS detectors as it can cause ion suppression.[8]
Citric Acid 1 ppm (~5 µM)[10][11]A good alternative to EDTA, often more MS-friendly.[9][10]

Option 2: Add an Acid to the Mobile Phase

Adding a small amount of acid can help in two ways: it can protonate residual silanol groups on the column (reducing another potential source of secondary interaction) and compete for metal binding sites.[2][12] A documented method for this compound uses phosphoric acid or formic acid in the mobile phase.[13][14]

Option 3: Add a Chelating Agent to the Sample

If you prefer not to alter your mobile phase, adding a chelator directly to your sample can be effective. This chelator will bind to any metal ions present in the sample matrix itself and can help passivate the system upon injection. A concentration of 100 µM EDTA in the sample diluent is a good starting point.[7][8]

Q4: Mobile phase additives helped, but tailing is still not ideal. What are the next-level troubleshooting steps?

If mobile phase modifications are insufficient, it indicates more significant metal contamination within the HPLC system itself. The following steps involve more rigorous cleaning or hardware changes.

Step 1: System Passivation

Passivation is a cleaning procedure that uses strong acids to strip away metal ions and oxides from the internal surfaces of your HPLC system.[5][9][15] This is a powerful technique to restore an inert flow path.

CAUTION: Always remove your HPLC column before starting passivation.[16] Consult your instrument manual to ensure compatibility with the chosen acid.[16]

Protocol 2: HPLC System Passivation with Nitric or Phosphoric Acid
  • Preparation: Disconnect the HPLC column and replace it with a union. Direct the flow to a waste container.

  • System Flush (Water): Flush the entire system with high-purity (HPLC-grade) water for 30 minutes.[16]

  • Acid Wash:

    • Option A (Nitric Acid): Flush the system with 6M Nitric Acid for 60 minutes at a low flow rate (e.g., 1 mL/min).[15]

    • Option B (Phosphoric Acid): Flush with a 30% phosphoric acid solution for 1 hour.[15][17]

  • Rinse to Neutral: Flush the system with high-purity water until the waste output is at a neutral pH. This may take several hours.[15][16]

  • Solvent Flush: Finally, flush the system with your initial mobile phase (without the analyte) until the baseline is stable.

Step 2: Invest in Inert Hardware

Modern HPLC columns are available with specialized hardware designed to be "inert" or "bio-inert."[18][19] These columns use materials or coatings that create a metal-free barrier between the sample and the stainless steel column body and frits.[20][21][22] If you frequently analyze chelating compounds, investing in one of these columns can provide a permanent solution and improve data quality, sensitivity, and reproducibility.[18][19][21]

  • Examples: Look for columns with technologies that apply an inert coating to the stainless steel hardware.[18][19][20] These are specifically designed to improve the peak shape of metal-sensitive analytes.[18][21]

dot graph "Troubleshooting_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Poor Peak Shape Observed\n(Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diagnose [label="Q2: Diagnose Cause\n(EDTA Injection Test)", fillcolor="#FBBC05", fontcolor="#202124"]; MobilePhase [label="Q3: First-Line Solutions\n(Mobile Phase Additives)", fillcolor="#34A853", fontcolor="#FFFFFF"]; System [label="Q4: Advanced Solutions\n(Passivation / Hardware)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Symmetrical Peak Achieved", fillcolor="#FFFFFF", fontcolor="#202124", shape="ellipse"];

// Edges Start -> Diagnose; Diagnose -> MobilePhase [label="Metal Chelation Confirmed"]; MobilePhase -> System [label="Tailing Persists"]; MobilePhase -> Result [label="Problem Solved"]; System -> Result [label="Problem Solved"]; } dot Caption: Troubleshooting workflow for poor peak shape.

Q5: My peak is fronting, not tailing. What could be the cause?

Peak fronting, where the first half of the peak is broader than the second, is less common for this analyte but can occur.[2] Potential causes include:

  • Sample Overload: Injecting too much sample mass onto the column.[2][23] Try reducing the injection volume or sample concentration.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger than the mobile phase, fronting can occur.[2][23] Always try to dissolve your sample in the mobile phase.[24]

  • Column Collapse: A physical change or void in the column packing bed, which can be caused by operating outside the recommended pH or temperature limits.[2]

References

  • Agilent. Ultra Inert HPLC Columns. Retrieved from Agilent Technologies. [Link]

  • Restek. (2024). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns and Guards. Retrieved from Restek Corporation. [Link]

  • LCGC. (2024). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns. Retrieved from LCGC International. [Link]

  • Agilent. Altura Ultra Inert HPLC Columns. Retrieved from Agilent Technologies. [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from SIELC Technologies. [Link]

  • MicroSolv Technology Corporation. (2025). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. Retrieved from MicroSolv Technology Corporation. [Link]

  • HALO. HALO Inert | HALO® Columns for Chromatography Separations. Retrieved from HALO. [Link]

  • Diduco. Passivation of stainless steel-based HPLC and IC instruments. Retrieved from Diduco. [Link]

  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography. Retrieved from Welch Materials. [Link]

  • MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA. Retrieved from MicroSolv Technology Corporation. [Link]

  • Majors, R. E. (2023). Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]

  • English Excel. (2024). HPLC TROUBLE SHOOTING|PEAK SHAPE ISSUE|PEAK TAILING|PEAK FRONTING. Retrieved from YouTube. [Link]

  • McConville, P. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent Technologies. [Link]

  • MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA. Retrieved from MicroSolv Technology Corporation. [Link]

  • Birdsall, R., Kellett, J., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B. [Link]

  • Analytics-Shop. Successful passivation of an HPLC system. Retrieved from Analytics-Shop. [Link]

  • Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. [Link]

  • Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. ResearchGate. [Link]

  • Waters. How to clean for passivation of metal tubing. Retrieved from Waters Knowledge Base. [Link]

  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from Longdom Publishing. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • SIELC Technologies. Measuring EDTA using HPLC. Retrieved from SIELC Technologies. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech, Inc. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from Pharma Growth Hub. [Link]

  • Stenutz. This compound. Retrieved from Stenutz. [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from SilcoTek Corporation. [Link]

  • PubChem. This compound. Retrieved from National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Application for Analysis of EDTA. Retrieved from SIELC Technologies. [Link]

  • PubChemLite. This compound (C8H14O2). Retrieved from PubChemLite. [Link]

Sources

Technical Support Center: Optimizing Metal Complexation with 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of metal complexes using 3-propylpentane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common experimental challenges. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its use in coordination chemistry.

Q1: What is this compound and why is it a useful ligand?

This compound, also known as 3-propylacetylacetone, is a β-diketone.[1][2][3][4] Its structure features two carbonyl groups separated by a methylene group (-CH2-), which is substituted with a propyl group. The key to its utility lies in its ability to undergo keto-enol tautomerism.[5] In solution, it exists as an equilibrium mixture of the keto form and the enol form. The enol form can be deprotonated by a base to form the corresponding enolate anion. This anion acts as a bidentate chelating ligand, meaning it binds to a metal ion through two of its oxygen atoms, forming a stable six-membered ring.[6][7] This chelation results in neutral, often crystalline, and organic-soluble metal complexes.[7][8]

Q2: What is the pKa of this compound and why is it critical for complexation?

The predicted pKa of this compound is approximately 11.02.[9] The pKa is the negative logarithm of the acid dissociation constant and indicates the acidity of the α-proton (the hydrogen on the carbon between the two carbonyl groups). This value is critical because it dictates the pH required to deprotonate the ligand to form the reactive enolate anion.[6] For efficient complexation, the reaction pH must be sufficiently high to facilitate this deprotonation, but not so high that it causes the precipitation of metal hydroxides.[10]

Q3: How is the ligand deprotonated, and what bases are typically used?

Deprotonation is achieved by adding a base to the reaction mixture. The choice of base is crucial and depends on the metal salt and solvent system.

  • Weak Bases: For many transition metals, weak bases like sodium acetate or ammonia are sufficient.[10][11] These bases can neutralize the acid produced during the reaction, driving the equilibrium towards the formation of the metal complex.[10][12]

  • Strong Bases: In some cases, particularly for the synthesis of the ligand itself via Claisen condensation, stronger bases like sodium ethoxide or sodium hydride are required.[12][13]

Q4: What types of metals can be complexed with this compound?

A wide variety of metal ions can be complexed, including transition metals (e.g., Fe, Cu, Co, Mn, Cr, Ni), main group metals (e.g., Al), and lanthanides.[14][15] The resulting complexes, M(3-propyl-acac)n, will have a stoichiometry where 'n' typically matches the oxidation state of the metal ion to form a neutral complex.[7]

Q5: How can I confirm the successful formation of the metal complex?

Several analytical techniques are used for characterization:

  • FT-IR Spectroscopy: Upon complexation, the C=O stretching frequency in the IR spectrum will shift to a lower wavenumber compared to the free ligand, indicating coordination of the carbonyl oxygen to the metal. A new band corresponding to the M-O bond will also appear at a lower frequency (typically 400-600 cm⁻¹).[16][17]

  • NMR Spectroscopy: For diamagnetic complexes, ¹H NMR can confirm the structure. For paramagnetic complexes, the NMR signals will be broad and shifted, but this can still provide information about the magnetic properties of the complex.[18]

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will show characteristic bands related to d-d transitions (for transition metals) and ligand-to-metal charge transfer, which differ from the spectrum of the free ligand.[8]

  • Elemental Analysis & Melting Point: These provide information on the purity and stoichiometry of the isolated complex.[8]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of metal complexes with this compound.

Problem 1: Low or No Yield of the Metal Complex

Possible Cause A: Incorrect pH / Inefficient Deprotonation

  • Why it happens: The formation of the metal complex is contingent upon the deprotonation of the β-diketone to form the enolate. If the pH is too low, the equilibrium will favor the protonated ligand, and complexation will not occur. Conversely, if the pH is too high, the metal ion may precipitate as a hydroxide.[10]

  • Solution:

    • Monitor pH: Use a pH meter or pH paper to monitor the reaction. The optimal pH is often around 5.5 for many metal acetylacetonates.[10]

    • Choose the Right Base: Use a base like sodium acetate, which also acts as a buffer, to maintain the pH in the desired range.[11] For sensitive reactions, a slow, dropwise addition of a dilute base (e.g., 2M NaOH or ammonia) is recommended.[10][11]

    • Urea Method: For some metals like Cr(III), urea can be used. Upon heating, urea slowly decomposes to ammonia, providing a gradual and homogeneous increase in pH, which can lead to better crystal formation.[6]

Possible Cause B: Inappropriate Solvent

  • Why it happens: The solubility of the metal salt, the ligand, and the final complex are all critical. If the reactants are not sufficiently soluble, the reaction will be slow or incomplete. If the product is too soluble in the reaction solvent, isolation becomes difficult.

  • Solution:

    • Solvent Mixtures: Mixed solvent systems are often effective. For example, dissolving a metal salt in water and the ligand in a miscible organic solvent like methanol or ethanol is a common strategy.[11]

    • Solvent Selection: Choose a solvent in which the reactants are soluble, but the product is less soluble, especially upon cooling, to facilitate precipitation.[19] Refer to the solvent properties table below.

Possible Cause C: Metal Salt Precursor Issues

  • Why it happens: The hydration state and purity of the metal salt can significantly impact the reaction. Hydrated metal salts may introduce excess water, which can affect solubility and side reactions.

  • Solution:

    • Use Anhydrous Salts: When possible, use anhydrous metal salts, or account for the water of hydration in your molar calculations.

    • Check Purity: Ensure the metal salt is of high purity and has not degraded.

Problem 2: Product is Oily, Gummy, or Fails to Crystallize

Possible Cause A: Presence of Impurities

  • Why it happens: Unreacted starting materials, byproducts, or residual solvent can inhibit crystallization.

  • Solution:

    • Purify the Ligand: Ensure the this compound is pure before use. Distillation or chromatography can be used if necessary.

    • Washing: Thoroughly wash the crude product after filtration with a cold solvent (in which the product is insoluble) to remove soluble impurities.[11]

    • Recrystallization: This is the most effective method for purification. The key is to find a suitable solvent or solvent pair where the complex has high solubility at high temperatures and low solubility at low temperatures.[11][19] Common solvents for recrystallization include methanol, ethanol, acetone, or petroleum ether.[11][15]

Possible Cause B: Slow Crystallization Kinetics

  • Why it happens: Some complexes naturally crystallize slowly.

  • Solution:

    • Patience and Seeding: After cooling the solution, allow it to stand undisturbed for an extended period (hours to days). If you have a few crystals, adding a "seed crystal" can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

    • Solvent Evaporation: Slow evaporation of the solvent from the filtrate can sometimes yield crystals.

Part 3: Detailed Protocols & Data

Experimental Workflow Visualization

The general workflow for synthesizing a metal complex with this compound is outlined below.

G General Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve Metal Salt in Solvent 1 (e.g., Water) C Combine Solutions A->C B Dissolve Ligand in Solvent 2 (e.g., Ethanol) B->C D Add Base Dropwise (e.g., Sodium Acetate Soln.) C->D E Heat & Stir (e.g., 60-80°C) D->E F Cool to Room Temp, then in Ice Bath E->F G Filter Precipitate (Büchner Funnel) F->G H Wash with Cold Solvent G->H I Dry Product (Desiccator) H->I J Characterize (IR, NMR, MP) I->J

Caption: General workflow for metal complex synthesis.

Troubleshooting Flowchart: Low/No Yield

G start Start: Low/No Yield q1 Was a precipitate observed at any point? start->q1 q2 Is the precipitate the correct color? q1->q2 Yes q3 Was the reaction pH monitored and adjusted? q1->q3 No a1_yes Yes a1_no No sol1 Issue: Product is too soluble. Action: Change solvent, reduce solvent volume, or use an anti-solvent. q2->sol1 No, solution remains clear sol2 Issue: Incorrect species precipitated (e.g., Metal Hydroxide). Action: Check and adjust pH. Use a buffer (e.g., NaOAc). q2->sol2 No, wrong color ppt. sol3 Issue: Incomplete Reaction. Action: Check reactant purity, increase reaction time/temp, ensure proper stoichiometry. q2->sol3 Yes a2_yes Yes a2_no No q3->sol3 Yes sol4 Issue: Incorrect pH. Action: Repeat reaction, add base slowly and monitor pH to ~5.5. q3->sol4 No a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low yield issues.

Protocol: Synthesis of Tris(3-propylpentane-2,4-dionato)iron(III), [Fe(3-propyl-acac)₃]

This protocol is adapted from established procedures for the synthesis of Fe(acac)₃.[6][11]

  • Reactant Preparation:

    • In a 100 mL Erlenmeyer flask, dissolve 1.0 g of FeCl₃·6H₂O in 15 mL of deionized water.

    • In a separate 50 mL beaker, prepare a solution of 2.0 g of sodium acetate trihydrate in 15 mL of deionized water.

    • In another 50 mL beaker, dissolve 1.7 mL of this compound in 15 mL of methanol.

  • Reaction:

    • Place the flask containing the iron chloride solution on a magnetic stir plate and begin stirring.

    • Slowly add the ligand/methanol solution to the iron chloride solution over 5 minutes. The solution should turn a deep red/brown.

    • Next, add the sodium acetate solution dropwise to the mixture. A red precipitate should begin to form.[11]

  • Isolation and Purification:

    • Gently heat the mixture on a hotplate to about 70-80°C for 15 minutes to ensure the reaction goes to completion and to improve the crystallinity of the product.[11]

    • Cool the mixture to room temperature, and then place it in an ice bath for 20-30 minutes to maximize precipitation.[6][11]

    • Collect the red crystalline product by suction filtration using a Büchner funnel.

    • Wash the product with two small portions of cold deionized water (5 mL each).

    • Allow the product to air dry on the filter paper, then transfer to a desiccator to dry completely.

  • Characterization:

    • Determine the melting point and calculate the percentage yield.

    • For further purification, the complex can be recrystallized from warm methanol or an ethanol/water mixture.[11]

Data Tables

Table 1: Properties of Common Solvents for Complexation Reactions

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for dissolving many metal salts.
Methanol6532.7Miscible with water, good for dissolving the ligand.[11]
Ethanol7824.5Similar to methanol, often used in solvent mixtures.[8]
Acetone5620.7Good for dissolving ligands and for recrystallization.[19]
Dichloromethane409.1Used for extraction; less common as a primary reaction solvent.
Petroleum Ether40-601.9Nonpolar solvent, often used for washing or recrystallization.[11]

References

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Kumar, M., & Sharma, T.R. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. [Link]

  • The Creative Chemist. Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. [Link]

  • Panchbhai, D., & Jogi, P. Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Advent Technology. [Link]

  • IOSR Journal. Kinetic and mechanistic studies of metal complexes of – diketones - a review. [Link]

  • Scholars Research Library. Synthesis and characterization of two conjugated β-diketones and their metal complexes. [Link]

  • ResearchGate. The evolution of β-diketone or β-diketophenol ligands and related complexes | Request PDF. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Characterization of Ni (II) Complexes of β-Diketones. [Link]

  • ResearchGate. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates | Request PDF. [Link]

  • Der Pharma Chemica. Efficient Ultrasound synthesis of β-diketone and its metal complexes. [Link]

  • Magritek. Preparation and Characterisation of Metal Acetylacetonate Complexes. [Link]

  • MDPI. Recent Developments in the Synthesis of β-Diketones. [Link]

  • ResearchGate. (PDF) Synthesis of tris(β-diketones) and study of their complexation with some transition metals. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • IISTE.org. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β-diketone). [Link]

  • AZoM. Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. [Link]

  • Chemical Communications (RSC Publishing). Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions. [Link]

  • Journal of Organic Chemistry. Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. [Link]

  • Sciencemadness.org. Synthesis of iron(III)-acetylacetonate. [Link]

  • Scribd. Synthesis of Metal Acetylacetonates | PDF | Coordination Complex | Ligand. [Link]

  • Google Patents.
  • ResearchGate. Structure of the 3-propyl-pentane-2,4-dione. [Link]

  • PMC - NIH. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. [Link]

  • Dalton Transactions (RSC Publishing). Metal β-diketonate complexes as highly efficient catalysts for chemical fixation of CO2 into cyclic carbonates under mild conditions. [Link]

  • Cheméo. Chemical Properties of 3-n-Propyl-2,4-pentanedione (CAS 1540-35-8). [Link]

  • Polimery. Properties and application of diketones and their derivatives. [Link]

  • Stenutz. This compound. [Link]

  • PubChem. This compound | C8H14O2 | CID 73762. [Link]

  • ResearchGate. (PDF) Synthesis, Spectral, Characterization, DFT and Biological Studies of New 3-[(3-Chlorophenyl)-hydrazono]-pentane-2,4-dione Metal Complexes. [Link]

  • NIST WebBook. 3-n-Propyl-2,4-pentanedione. [Link]

  • MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

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Preventing dialkylation during the synthesis of 3-substituted pentane-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-substituted pentane-2,4-diones (acetylacetone derivatives). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the selective C-monoalkylation of pentane-2,4-dione, with a primary focus on preventing the common side reaction of dialkylation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question: I am observing a significant amount of dialkylated product in my reaction mixture. What are the primary causes and how can I fix this?

Answer: The formation of a 3,3-dialkylated pentane-2,4-dione is a common issue that arises when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with a second equivalent of the alkylating agent.[1] Several factors can exacerbate this issue:

  • Excess Base or Alkylating Agent: Using more than one equivalent of base or alkylating agent will naturally drive the reaction toward dialkylation.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting material is consumed provides more opportunity for the mono-alkylated product to react further.[2] One report noted that reducing the reflux period from 20 hours to 4.5 hours significantly decreased the amount of dialkylation product from 20-25% to 5-10%.[2]

  • High Temperatures: Higher temperatures can provide the necessary activation energy for the deprotonation of the less acidic mono-alkylated product, favoring the thermodynamic pathway which can lead to further reaction.[3]

  • Inappropriate Base: Strong, non-hindered bases can readily deprotonate both the starting material and the mono-alkylated product, leading to a mixture.

Solutions to Minimize Dialkylation:

  • Stoichiometric Control: Carefully control the stoichiometry. Use of 1.0 equivalent of pentane-2,4-dione and 1.0 equivalent of the alkylating agent is critical. A slight excess of the base (e.g., 1.1-1.2 equivalents) is often used to ensure complete initial deprotonation.

  • Monitor Reaction Progress: Actively monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting pentane-2,4-dione has been consumed to prevent the subsequent alkylation of your desired product.

  • Choice of Base: Employ a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][4] These bases are often sufficient to deprotonate the highly acidic starting material (pKa ≈ 9) but are less effective at deprotonating the mono-alkylated product (pKa ≈ 11-13), thus providing selectivity.

  • Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many alkylations with reactive halides, room temperature is sufficient.[4]

Question: My mono-alkylation reaction is very slow and the yield is low, even though I'm not seeing much dialkylation. How can I improve the reaction rate and yield?

Answer: Low yields and slow reaction rates in mono-alkylation can stem from several issues related to reactivity and reaction conditions.

  • Poorly Reactive Electrophile: The nature of the alkylating agent is crucial. The reaction is an Sₙ2 displacement, so reactivity follows the trend: Iodide > Bromide > Chloride > Tosylate.[5] Primary alkyl halides, especially allylic and benzylic types, are highly reactive. Secondary halides are sluggish, and tertiary halides are generally unsuitable due to competing elimination reactions.[6]

  • Insufficient Base Strength or Solubility: If the base is not strong enough or is not soluble in the reaction medium, enolate formation will be slow and incomplete.

  • Solvent Effects: The solvent plays a critical role in solvating the enolate and the counter-ion, which affects nucleophilicity.[7]

Strategies to Improve Yield and Rate:

  • Activate the Alkylating Agent: If you must use an alkyl chloride, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. This generates the more reactive alkyl iodide in catalytic amounts.[8][9]

  • Optimize the Base and Solvent System:

    • For general-purpose alkylations, the K₂CO₃/acetone or K₂CO₃/acetonitrile system is a good starting point.[2]

    • Using cesium carbonate (Cs₂CO₃) in place of K₂CO₃ can accelerate the reaction, as the larger cesium cation leads to a "freer," more nucleophilic enolate. A study on the alkylation with ethyl bromoacetate showed a significant yield improvement when switching from K₂CO₃ in acetone to Cs₂CO₃ in other solvents.[4]

    • Polar aprotic solvents like DMF or DMSO can significantly increase the rate of Sₙ2 reactions by solvating the cation while leaving the enolate anion highly reactive.[10] However, be aware that these conditions can also increase the rate of dialkylation, so careful monitoring is essential.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind selective mono-alkylation vs. dialkylation?

The key lies in the difference in acidity (pKa) between the α-hydrogens of pentane-2,4-dione and its 3-substituted derivative. The two hydrogens on the central carbon of pentane-2,4-dione are flanked by two carbonyl groups, making them exceptionally acidic (pKa ≈ 9 in DMSO). After the first alkylation, the resulting 3-alkyl-pentane-2,4-dione has only one remaining α-hydrogen, which is significantly less acidic (pKa ≈ 11-13) due to the electron-donating effect of the new alkyl group. By selecting a base that is strong enough to deprotonate the starting material but not the mono-alkylated product, selectivity can be achieved.[11]

Q2: How do "kinetic" vs. "thermodynamic" control principles apply to this synthesis?

While more commonly discussed for unsymmetrical ketones, the concepts of kinetic and thermodynamic control are relevant here in the context of base selection and temperature.[12]

  • Kinetic Control: This favors the most rapidly formed product. In our case, this means deprotonating the most acidic proton. Using a very strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would rapidly and irreversibly form the enolate from the starting material.[13] This is generally overkill for this substrate but illustrates the principle.

  • Thermodynamic Control: This favors the most stable product and is promoted by reversible conditions, such as using a weaker base (where the pKa of its conjugate acid is close to that of the substrate) and higher temperatures.[14] In the context of preventing dialkylation, we want to avoid conditions that allow the system to equilibrate and deprotonate the less acidic mono-alkylated product. Therefore, we aim for conditions that favor kinetic deprotonation of only the most acidic starting material.

The diagram below illustrates the reaction pathway and the competing side reaction.

G cluster_0 Reaction Pathway cluster_1 Control Points Start Pentane-2,4-dione Enolate Enolate Anion Start->Enolate + Base - H⁺ Mono Desired Product (3-Substituted) Enolate->Mono + R-X (1st Alkylation) Di Side Product (3,3-Disubstituted) Mono->Di + Base, + R-X (2nd Alkylation) Control1 Use 1.0 eq. Base & R-X Control2 Use weaker base (e.g., K₂CO₃) Control3 Monitor reaction & quench

Caption: Competing pathways in the alkylation of pentane-2,4-dione.

Q3: I am seeing some O-alkylation product. How can I favor C-alkylation?

The enolate of pentane-2,4-dione is an ambident nucleophile, meaning it can react at either the central carbon (C-alkylation) or the oxygen atom (O-alkylation).[7] The ratio of C- vs. O-alkylation is influenced by several factors, often explained by Hard-Soft Acid-Base (HSAB) theory.

FactorFavors C-Alkylation (Soft Site)Favors O-Alkylation (Hard Site)Rationale
Electrophile (R-X) Soft electrophiles (e.g., CH₃I, Allyl-Br, Benzyl-Br)Hard electrophiles (e.g., R-OTs, (CH₃)₂SO₄)The carbon center of the enolate is a "soft" nucleophile, preferring to react with "soft" electrophiles.[15]
Counter-ion Covalent character (e.g., Mg²⁺, Cu²⁺) or large, "free" ions (e.g., Cs⁺)Ionic character (e.g., Na⁺, K⁺)Chelating cations or large, non-coordinating cations can increase electron density on the carbon. Tightly associated Na⁺ or K⁺ can shield the carbon and expose the oxygen.
Solvent Non-polar or weakly polar aprotic (e.g., Toluene, THF)Polar aprotic (e.g., DMF, HMPA)Polar aprotic solvents strongly solvate the cation, leaving a "naked" and highly reactive oxygen anion.[15]

In most standard procedures using alkyl bromides or iodides with K₂CO₃ in acetone or acetonitrile, C-alkylation is the overwhelmingly dominant pathway.[2][4]

Recommended Experimental Protocol

Synthesis of 3-Decylpentane-2,4-dione (Example Mono-alkylation)

This procedure is adapted from established methods and is optimized to minimize dialkylation.[16]

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • 1-Iododecane (or 1-bromodecane)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Sodium Iodide (NaI), if starting from 1-bromodecane (optional)

Procedure:

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.2 equivalents).

  • Reagents: Add anhydrous acetone (100 mL), followed by pentane-2,4-dione (1.0 equivalent). Stir the suspension for 15 minutes at room temperature. If using 1-bromodecane, add a catalytic amount of NaI (0.1 equivalents) at this stage.

  • Alkylation: Add 1-iododecane (1.0 equivalent) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting pentane-2,4-dione. Avoid unnecessarily long reaction times.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KI). Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-decylpentane-2,4-dione.

    • Alternatively, for robust products, an effective purification method involves forming the copper(II) complex.[8] The crude product is dissolved in ethanol and treated with an aqueous solution of copper(II) acetate. The precipitated copper complex can be filtered, washed, and then decomposed by stirring with dilute hydrochloric acid. The pure ligand can then be extracted with an organic solvent like hexane.[8]

References
  • Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3083. [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

  • Fiveable. Kinetic vs. Thermodynamic Enolates Definition. Fiveable. [Link]

  • Spyrka, E., et al. (2008). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. ResearchGate. [Link]

  • Shrout, D., & Lightner, D. A. (1990). An Improved Procedure for Mono C-Alkylation of Pentane-2.4-Dione with ω-Bromoacid Esters. Synthetic Communications, 20(13), 2075-2083. [Link]

  • AIP Publishing. (2018). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings. [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. chem.ucalgary.ca. [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Khan Academy. [Link]

  • Cativiela, C., et al. (1995). Hydrotalcite-Catalyzed Alkylation of 2,4-Pentanedione. Synthetic Communications, 25(11), 1765-1774. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • American Chemical Society. (1995). Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (1995). Hydrotalcite-Catalyzed Alkylation of 2,4-Pentanedione. Semantic Scholar. [Link]

  • ResearchGate. (2018). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. [Link]

  • Fiveable. Alkylation of enolates. Fiveable. [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]

  • Study.com. (n.d.). Acetoacetic Ester Synthesis Explained. Study.com. [Link]

  • Homework.Study.com. (n.d.). Explain why pentane-2,4-dione forms two different alkylation products... Homework.Study.com. [Link]

  • Organic Syntheses. (1966). 3-methylpentane-2,4-dione. Organic Syntheses. [Link]

  • MDPI. (2002). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. Molecules. [Link]

  • Chemistry LibreTexts. (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Chemistry LibreTexts. [Link]

  • ACS Publications. (1995). Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Alkylations of Enols and Enolates. ResearchGate. [Link]

  • Macmillan Group. (2008). Enolate Seminar. Macmillan Group. [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Wikipedia. [Link]

  • YouTube. (2019). 11.10 Acetoacetic Ester Synthesis. YouTube. [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Chemistry Steps. [Link]

  • YouTube. (2020). Alkylation of acetyl acetone and conversion into Ketones. YouTube. [Link]

  • ACS Publications. (1966). Mono- vs. Dialkylation of Acetylacetone with Alkyl Halides through Dialkali Salts. Metallic Cation Effect. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2006). Part IV. Influence of 3-alkyl-2,4-pentanedione and N-alkyl cyanoacetamide structure on the enzyme catalyzed synthesis of substituted 3-cyano-2-pyridones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Yield and reaction time of the reaction of acetylacetone with various alkylation agents. ResearchGate. [Link]

  • South-Central University for Nationalities. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. scuec.edu.cn. [Link]

  • University of Wisconsin. (n.d.). Overview of Enolate Alkylations. chem.wisc.edu. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 3-Propylpentane-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-propylpentane-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields and purity for this valuable β-diketone intermediate. Here, we will dissect common experimental pitfalls and provide scientifically-grounded solutions in a direct question-and-answer format.

Core Principles: The Chemistry of C-Alkylation

The synthesis of this compound is a classic example of the C-alkylation of a β-dicarbonyl compound, specifically acetylacetone (pentane-2,4-dione). The reaction proceeds via a two-step mechanism:

  • Enolate Formation: The methylene proton positioned between the two carbonyl groups (the α-proton) is acidic (pKa ≈ 9 in H₂O) and can be removed by a suitable base to form a resonance-stabilized enolate anion.[1] This enolate is the key nucleophilic species.

  • Nucleophilic Attack (Sₙ2): The nucleophilic carbon of the enolate attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane), displacing the halide and forming a new carbon-carbon bond.[2][3]

Understanding this mechanism is critical for troubleshooting, as most yield-related issues stem from problems in one of these two stages or from competing side reactions.

Reaction_Mechanism Figure 1: C-Alkylation Mechanism cluster_reactants cluster_intermediates cluster_products acetylacetone Acetylacetone enolate Resonance-Stabilized Enolate acetylacetone->enolate Deprotonation base Base (B:) base->enolate conj_acid BH⁺ base->conj_acid propyl_halide 1-Propyl-X product This compound propyl_halide->product salt X⁻ propyl_halide->salt enolate->product Sₙ2 Attack

Caption: Figure 1: C-Alkylation Mechanism.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems you might encounter during the synthesis.

Q1: My overall yield is disappointingly low. What is the first step in diagnosing the problem?

A: The first step is to determine the fate of your starting material. A low yield of the desired product means the reactants have either failed to react or have been converted into undesired byproducts. A crude Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectrum of your unpurified reaction mixture is invaluable.

  • High levels of unreacted acetylacetone? This points to an issue with the deprotonation step (See Q2).

  • Multiple new spots/peaks? This indicates the formation of byproducts, most commonly from dialkylation or O-alkylation (See Q3 and Q4).

The following workflow can help guide your troubleshooting process:

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Low Yield Observed analyze Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) start->analyze decision What is the main issue? analyze->decision unreacted_sm Problem: Unreacted Starting Material decision->unreacted_sm Unreacted Acetylacetone byproducts Problem: Significant Byproduct Formation decision->byproducts Byproducts Present solve_unreacted Solution: • Check base quality/strength • Ensure anhydrous conditions • Optimize temperature (See Q2) unreacted_sm->solve_unreacted solve_byproducts Solution: • Check for Dialkylation (See Q3) • Check for O-Alkylation (See Q4) • Adjust stoichiometry/conditions byproducts->solve_byproducts

Caption: Figure 2: Troubleshooting Workflow.

Q2: My post-reaction analysis shows a large amount of unreacted acetylacetone. What went wrong?

A: This is a classic sign of incomplete or failed enolate formation. The base you are using is not effectively deprotonating the acetylacetone. Consider the following causes:

  • Insufficient Base Strength: The pKa of the base's conjugate acid must be significantly higher than that of acetylacetone (~9) to ensure complete deprotonation.[1][2] Weak bases like sodium bicarbonate will be ineffective. Stronger bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide are required.[2][4]

  • Poor Reagent Quality: Strong bases can be deactivated by improper storage. Sodium hydride can be oxidized by air, and alkoxides can be hydrolyzed by moisture. Always use freshly opened or properly stored reagents.[2]

  • Inadequate Stoichiometry: The C-alkylation of β-dicarbonyls requires a stoichiometric amount (at least 1.0 equivalent) of base. This is because the final product is still acidic enough to be deprotonated by any remaining enolate or base, driving the reaction equilibrium forward.[5][6][7] Using a catalytic amount of base is a common error.

  • Presence of Water: Water will protonate the enolate, quenching the reaction. Ensure your solvent and glassware are rigorously dried (anhydrous) before use, especially when working with highly reactive bases like NaH.

Q3: I'm observing a significant byproduct with a mass corresponding to dipropylation. How can I minimize this?

A: You are forming 3,3-dipropylpentane-2,4-dione. This occurs because your desired mono-alkylated product still possesses one acidic α-hydrogen, which can be deprotonated and react with another equivalent of the propyl halide.[2]

To minimize dialkylation:

  • Control Stoichiometry: Use a precise stoichiometric amount of your alkylating agent (1.0 to 1.1 equivalents). An excess of propyl halide will significantly increase the likelihood of a second alkylation event.[2]

  • Control Temperature: Add the alkylating agent slowly at a reduced temperature (e.g., 0 °C to room temperature) before gently heating. Higher temperatures can accelerate the second deprotonation and alkylation.[2]

  • Reduce Reaction Time: Prolonged reaction times can lead to increased dialkylation. Monitor the reaction by TLC and quench it once the starting material is consumed. In a similar synthesis, reducing reflux time from 20 hours to 4.5 hours dramatically decreased the amount of dialkylated product.[4]

Q4: My analysis suggests the formation of an isomer, likely the O-alkylated product. How can I promote the desired C-alkylation?

A: You are encountering the common and challenging issue of competing C- versus O-alkylation.[8] The enolate anion is an ambident nucleophile, meaning it can react at either the central carbon or the oxygen atom. The outcome is highly dependent on the reaction conditions. C-alkylation is the thermodynamically favored product, while O-alkylation is often the kinetically favored one.[2]

The following table summarizes how to influence the reaction's regioselectivity:

FactorTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Side Product)Rationale
Solvent Non-polar or less polar aprotic (e.g., THF, Dioxane)Polar aprotic (e.g., DMF, DMSO, HMPA)Polar aprotic solvents solvate the cation, leaving a "naked" and highly reactive oxygen anion, favoring kinetic O-alkylation.[2][8]
Counter-ion "Harder" cations (e.g., Li⁺, Mg²⁺)"Softer" cations (e.g., K⁺, Cs⁺)Smaller, harder cations associate more strongly with the oxygen atom, sterically hindering O-alkylation and promoting reaction at the carbon.[9]
Alkylating Agent "Softer" electrophiles (e.g., R-I, R-Br)"Harder" electrophiles (e.g., R-OTs, R₂SO₄)According to Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon nucleophile prefers to react with a "soft" electrophile.[2]
Temperature Higher temperatures, longer reaction timesLower temperatures, shorter reaction timesThese conditions favor thermodynamic control, leading to the more stable C-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination?

A: There is no single "best" combination, as the choice depends on available resources, safety considerations, and desired reaction rate. Here are common, effective systems:

  • Potassium Carbonate (K₂CO₃) in Acetone or MEK: This is a relatively safe, mild, and inexpensive option. It often requires longer reaction times or reflux temperatures but can give good yields and is less sensitive to trace amounts of moisture.[4]

  • Sodium Hydride (NaH) in THF or DMSO: NaH is a very strong, non-nucleophilic base that ensures rapid and complete deprotonation.[2][10] This system requires strict anhydrous (moisture-free) conditions for safety and efficacy.

  • Sodium Ethoxide (NaOEt) in Ethanol: This is a classic method for enolate formation.[3] It is effective, but the base is also a nucleophile. While not an issue here, it can lead to transesterification side reactions if the substrate is an ester.

Q2: Should I use 1-chloropropane, 1-bromopropane, or 1-iodopropane?

A: The choice of halide affects the rate of the Sₙ2 reaction. The general reactivity trend is: Iodide > Bromide > Chloride .

  • 1-Iodopropane: Most reactive, allowing for milder conditions and shorter reaction times. However, it is the most expensive and can be less stable.

  • 1-Bromopropane: Offers a good balance of high reactivity and moderate cost. It is a very common choice for this type of alkylation.[10]

  • 1-Chloropropane: Least reactive and cheapest. It may require higher temperatures and longer reaction times, which could increase the chance of side reactions.[11]

Q3: How can I effectively purify the final this compound product?

A: this compound is a liquid at room temperature.[12][13] After an aqueous workup to remove the base and inorganic salts, the most effective method for purification is fractional distillation under reduced pressure (vacuum distillation) .[4] This technique allows the product to boil at a lower temperature, preventing potential decomposition and efficiently separating it from unreacted starting materials, dialkylated byproducts, and other non-volatile impurities. Analytical purity can be confirmed by GC-MS or NMR. HPLC methods have also been developed for the analysis of this compound.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via K₂CO₃ Method

This protocol is adapted from a similar procedure in Organic Syntheses and prioritizes operational simplicity.[4]

  • Preparation: To a 500 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (K₂CO₃, 1.2 equivalents, dried at 100°C for 2 hours prior to use).

  • Reagent Addition: Add 200 mL of anhydrous acetone, followed by acetylacetone (1.0 equivalent) and 1-bromopropane (1.05 equivalents).

  • Reaction: Heat the mixture to a gentle reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) every 2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue thoroughly with additional acetone.

  • Isolation: Combine the filtrate and washings. Remove the acetone using a rotary evaporator. The resulting crude oil will contain the product and precipitated potassium bromide.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path head, a receiving flask, and a cold trap. Ensure all joints are properly sealed.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.

  • Fraction Collection: Collect the fraction corresponding to the boiling point of this compound. The expected boiling point will be significantly lower than its atmospheric boiling point (approx. 170-172 °C for a similar compound).[4] Discard any initial low-boiling fractions (residual solvent/starting material) and stop the distillation before high-boiling byproducts distill over.

References

  • Chen W., Wang Y., Hu H. (1984). THE CATALYTIC EFFECT OF BIS-(ACETONYLACE-TONATO) COBALT(Ⅱ) IN ORGANIC REACTIONS(Ⅱ)——THE C-ALKYLATION OF ACETYLACETONE. Chemical Journal of Chinese Universities, 5(1): 57.
  • Radzymińska-Lenarcik, E., et al. (Year N/A).
  • BenchChem (2025). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. BenchChem Technical Support.
  • Raut, B. (2020). Alkylation of acetyl acetone and conversion into Ketones. YouTube.
  • Wikipedia contributors. (2023). Acetylacetone. Wikipedia, The Free Encyclopedia.
  • Torosyan, G. H. (2020). Selective alkylation of organic compounds. MOJ Biorg Org Chem, 4(1), 1-5.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • Serrano, J. L., et al. (Year N/A).
  • ResearchGate. (N/A). Structure of the 3-propyl-pentane-2,4-dione.
  • Wikipedia contributors. (2023).
  • Stenutz. (N/A). This compound. Stenutz Chemistry Tables.
  • BenchChem. (2025). Troubleshooting low yield in the alkylation of cyclohexanediones. BenchChem Technical Support.
  • PubChem. (N/A). This compound.
  • Johnson, A. W., Markham, E., & Price, R. (1962). 3-Methylpentane-2,4-dione. Organic Syntheses, 42, 75.
  • Sharma, K., et al. (2025). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides.
  • Lanzi, O. (2025). Answer to "Why the C-alkylated product is not formed?". Chemistry Stack Exchange.
  • BYJU'S. (N/A).
  • LibreTexts Chemistry. (2024). 23.
  • Ashenhurst, J. (2020).
  • LibreTexts Chemistry. (2015). 23.
  • LibreTexts Chemistry. (2024). 23.
  • ChemSynthesis. (2025). 3-isopropyl-2,4-pentanedione. ChemSynthesis.
  • Padron, J. I., & Martin, V. S. (2005). Copper(II)
  • ChemicalBook. (N/A). 3-broMopentane-2,4-dione synthesis. ChemicalBook.
  • Vulcanchem. (N/A). This compound. Vulcanchem.
  • ChemBK. (2024). 3-hydroxyiminopentane-2,4-dione. ChemBK.

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Technisches Support-Center: Verbesserung der Löslichkeit von 3-Propylpentan-2,4-dion-Metallkomplexen

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich mit der Verbesserung der Löslichkeit von 3-Propylpentan-2,4-dion-Metallkomplexen befasst.

Einführung

Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 3-Propylpentan-2,4-dion-Metallkomplexen arbeiten. 3-Propylpentan-2,4-dion, ein Derivat des Acetylacetons (acac), ist ein vielseitiger β-Diketonat-Ligand, der stabile Komplexe mit einer Vielzahl von Metallionen bildet. Die Propylgruppe an der zentralen Kohlenstoffposition erhöht die Lipophilie im Vergleich zu herkömmlichen Acetylacetonat-Komplexen, was in organischen Lösungsmitteln vorteilhaft sein kann. Dennoch ist die Erzielung einer ausreichenden Löslichkeit für viele Anwendungen – von der Katalyse bis zur Dünnschichtabscheidung – oft eine große Herausforderung.

Dieser Leitfaden bietet detaillierte Fehlerbehebungsprotokolle und häufig gestellte Fragen (FAQs), um Ihnen bei der Bewältigung gängiger Löslichkeitsprobleme zu helfen. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch die Kausalität hinter den experimentellen Entscheidungen führen und sicherstellen, dass jeder Schritt auf soliden wissenschaftlichen Prinzipien beruht.

Häufig gestellte Fragen (FAQs)

F1: Was sind die grundlegenden Faktoren, die die Löslichkeit meines 3-Propylpentan-2,4-dion-Metallkomplexes beeinflussen?

A1: Die Löslichkeit dieser Komplexe ist ein vielschichtiges Problem, das von mehreren Faktoren abhängt:

  • Lösungsmittelpolarität: Wie bei den meisten unpolaren Verbindungen ist die Löslichkeit in unpolaren organischen Lösungsmitteln im Allgemeinen höher.[1] Die Regel „Gleiches löst sich in Gleichem“ ist ein guter Ausgangspunkt.

  • Kristallgitterenergie: Eine hohe Kristallgitterenergie, die aus einer geordneten und dichten Packung der Komplexmoleküle im Festkörper resultiert, verringert die Löslichkeit. Der Komplex muss diese Energie überwinden, um sich aufzulösen.

  • Reinheit des Komplexes: Verunreinigungen, selbst in geringen Mengen, können die Löslichkeit drastisch verringern oder zu inkonsistenten Ergebnissen führen. Die Überprüfung der Reinheit mittels Schmelzpunkt oder NMR ist ein entscheidender erster Schritt.[1]

  • Temperatur: Die Löslichkeit der meisten Feststoffe in Flüssigkeiten nimmt mit steigender Temperatur zu. Dies liegt daran, dass der Lösungsprozess oft endotherm ist.[2]

  • Art des Metallions: Die Größe und der elektronische Zustand des zentralen Metallions beeinflussen die Gesamtgeometrie und Polarität des Komplexes und damit seine Wechselwirkung mit dem Lösungsmittel.[3]

F2: In welchen gängigen organischen Lösungsmitteln sollte ich mit dem Testen beginnen?

A2: Für Metall-β-Diketonat-Komplexe, einschließlich solcher mit 3-Propylpentan-2,4-dion, ist es ratsam, mit einer Reihe gängiger organischer Lösungsmittel zu beginnen, die ein Spektrum von Polaritäten abdecken. Viele Metallacetylacetonate sind bekanntermaßen in unpolaren organischen Lösungsmitteln löslich.[1] Eine gute Ausgangsliste ist in der folgenden Tabelle zusammengefasst.

Tabelle 1: Gängige organische Lösungsmittel für das Screening der Löslichkeit von Metall-β-Diketonat-Komplexen

LösungsmittelPolarität (Dielektrizitätskonstante)Typische Eignung
Toluol2.4Gut für unpolare Komplexe
Chloroform4.8Gut für unpolare Komplexe
Dichlormethan (DCM)9.1Gute allgemeine Wahl
Tetrahydrofuran (THF)7.5Gutes aprotisches Lösungsmittel
Aceton21Für mäßig polare Komplexe
Acetonitril (MeCN)37.5Für polarere Komplexe
Dimethylformamid (DMF)38Stark polares aprotisches Lösungsmittel
Dimethylsulfoxid (DMSO)47Stark polares aprotisches Lösungsmittel[4]

F3: Mein Komplex löst sich in keinem der von mir getesteten gängigen Lösungsmittel. Was ist der wahrscheinlichste Grund?

A3: Wenn Ihr Komplex in einer Vielzahl von Lösungsmitteln unlöslich ist, ist das wahrscheinlichste Problem die Reinheit. Synthetische Nebenprodukte, unumgesetzte Ausgangsmaterialien oder sogar polymere Spezies können die Löslichkeit erheblich beeinträchtigen. Bevor Sie fortgeschrittene Methoden zur Verbesserung der Löslichkeit ausprobieren, wird dringend empfohlen, Ihren Komplex umzukristallisieren oder durch Säulenchromatographie zu reinigen.

Leitfaden zur Fehlerbehebung: Spezifische Probleme und Lösungen

Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen und bietet detaillierte, schrittweise Lösungen.

Problem 1: Geringe Löslichkeit im gewünschten Reaktionslösungsmittel

Sie haben ein Lösungsmittel für Ihre Reaktion ausgewählt, aber die Konzentration Ihres 3-Propylpentan-2,4-dion-Metallkomplexes, die Sie erreichen können, ist zu gering.

Lösung: Co-Solvenz-Systeme anwenden

  • Wissenschaftliche Begründung: Ein Co-Solvenz-System verwendet eine Mischung aus einem „guten“ Lösungsmittel (in dem Ihr Komplex sehr löslich ist) und einem „schlechten“ Lösungsmittel (dem primären Lösungsmittel, das für Ihre Reaktion erforderlich ist).[1] Die resultierende Mischung kann eine Löslichkeit bieten, die größer ist als die in dem schlechten Lösungsmittel allein, sodass Sie Ihre Reaktion unter den gewünschten Bedingungen durchführen können.

  • Experimentelles Protokoll: Entwicklung eines Co-Solvenz-Systems

    • Identifizieren Sie ein „gutes“ Lösungsmittel: Führen Sie ein Screening in kleinem Maßstab durch, um ein Lösungsmittel zu finden, in dem Ihr Komplex sehr löslich ist (z. B. DCM oder Toluol).

    • Stammlösung vorbereiten: Stellen Sie eine konzentrierte Stammlösung Ihres Komplexes in dem identifizierten „guten“ Lösungsmittel her.

    • Titration: Geben Sie die Stammlösung unter Rühren langsam zu einem bekannten Volumen des „schlechten“ primären Lösungsmittels.

    • Ausfällung beobachten: Notieren Sie das Volumen der zugegebenen Stammlösung, bevor eine Ausfällung auftritt. Dies gibt Ihnen ein ungefähres Verhältnis der Co-Lösungsmittel, die zur Aufrechterhaltung der Löslichkeit erforderlich sind.[1]

    • Optimierung: Bereiten Sie mehrere Lösungen mit Co-Lösungsmittel-Verhältnissen um den beobachteten Ausfällungspunkt herum vor, um die optimale Mischung für Ihr Experiment zu bestimmen.

CoSolvency_Workflow cluster_prep Vorbereitung cluster_titration Titration & Beobachtung cluster_analysis Analyse & Optimierung A Komplex in 'gutem' Lösungsmittel (z.B. DCM) auflösen, um eine Stammlösung zu erhalten B Stammlösung langsam zu 'schlechtem' Lösungsmittel (z.B. Acetonitril) geben A->B C Ausfällung beobachten B->C Rühren D Verhältnis von gutem zu schlechtem Lösungsmittel am Ausfällungspunkt bestimmen C->D E Experiment mit einem Verhältnis knapp unterhalb des Ausfällungspunkts durchführen D->E

Abbildung 1: Workflow zur Entwicklung eines Co-Solvenz-Systems zur Verbesserung der Löslichkeit.

Problem 2: Der Komplex erfordert ein Lösungsmittel mit einer anderen Polarität als seine optimale Löslichkeit

Ihr Komplex ist in Toluol sehr löslich, aber Ihre nachfolgende Anwendung (z. B. eine Redox-Flow-Batterie) erfordert Acetonitril, in dem er schlecht löslich ist.

Lösung: Modifikation des Liganden

  • Wissenschaftliche Begründung: Die chemische Struktur des Liganden selbst kann dramatisch verändert werden, um die Löslichkeit zu erhöhen.[5] Durch die Einführung polarer funktioneller Gruppen wie Ester oder Ether in den Liganden kann die Löslichkeit in polaren aprotischen organischen Lösungsmitteln erheblich verbessert werden.[6] Diese Strategie hat sich bei der Erhöhung der Löslichkeit von Metallacetylacetonat-Komplexen in Acetonitril um mehr als vier Größenordnungen als erfolgreich erwiesen.[5][6]

  • Konzeptionelles Protokoll: Synthese eines modifizierten Liganden

    • Ligandensynthese: Synthetisieren Sie einen substituierten 3-Propylpentan-2,4-dion-Liganden mit einer gewünschten funktionellen Gruppe (z. B. einer Estergruppe) unter Verwendung geeigneter organisch-chemischer Techniken.

    • Komplexierungsreaktion: Lösen Sie den funktionalisierten Liganden in einem geeigneten Lösungsmittel (z. B. Methanol).

    • Metallsalz zugeben: Geben Sie eine Lösung eines Metallsalzes (z. B. VCl₃) zur Ligandenlösung. Die Reaktion wird typischerweise bei erhöhter Temperatur gerührt, um eine vollständige Reaktion zu gewährleisten.[1]

    • Isolierung und Reinigung: Kühlen Sie die Reaktionsmischung ab, um die Ausfällung des Komplexes zu induzieren. Sammeln Sie das feste Produkt durch Filtration und waschen Sie es mit einem Lösungsmittel, in dem der Komplex unlöslich ist (z. B. Wasser), um nicht umgesetzte Ausgangsmaterialien zu entfernen.[1]

    • Löslichkeitstest: Testen Sie die Löslichkeit des neu synthetisierten Komplexes in Ihrem Ziel-Lösungsmittel (z. B. Acetonitril) und vergleichen Sie sie mit dem ursprünglichen, unmodifizierten Metallkomplex.

Ligand_Modification cluster_ligand Ursprünglicher Ligand cluster_complex1 Ursprünglicher Komplex cluster_modification Modifikation cluster_new_ligand Modifizierter Ligand cluster_complex2 Neuer Komplex L1 3-Propylpentan-2,4-dion (Geringe Polarität) C1 M(3-propyl-acac)n L1->C1 Mod Funktionelle Gruppe hinzufügen (z. B. -COOR, -OR) L1->Mod S1 Schlechte Löslichkeit in polaren Lösungsmitteln C1->S1 L2 Funktionalisierter Ligand (Erhöhte Polarität) Mod->L2 C2 M(mod-3-propyl-acac)n L2->C2 S2 Verbesserte Löslichkeit in polaren Lösungsmitteln C2->S2

Abbildung 2: Strategie der Ligandenmodifikation zur Verbesserung der Löslichkeit von Metallkomplexen in polaren Lösungsmitteln.

Problem 3: Der Komplex ist in wässrigen oder protischen Systemen unlöslich

Für biologische Assays oder bestimmte katalytische Prozesse müssen Sie Ihren Komplex in einem wässrigen Medium dispergieren.

Lösung 1: Verwendung von Tensiden

  • Wissenschaftliche Begründung: Tenside sind amphiphile Moleküle, die in wässrigen Lösungen Mizellen bilden können.[7] Diese Mizellen haben einen hydrophoben Kern, der den lipophilen Metallkomplex einkapseln kann, und eine hydrophile Hülle, die mit Wasser interagiert und so den Komplex effektiv löst.[8][9] Die Zugabe von Tensiden kann nicht nur die Löslichkeit verbessern, sondern auch die biologischen Eigenschaften der Komplexe verbessern.[8]

  • Vorgehensweise:

    • Tensid auswählen: Wählen Sie ein geeignetes Tensid (z. B. Natriumdodecylsulfat (SDS), Triton X-100 oder Dioctylsulfosuccinat (AOT)).[8]

    • Konzentration bestimmen: Bereiten Sie wässrige Lösungen des Tensids in verschiedenen Konzentrationen oberhalb seiner kritischen Mizellenkonzentration (CMC) vor.

    • Solubilisierung: Geben Sie den Metallkomplex zu jeder Tensidlösung und rühren oder beschallen Sie, um die Auflösung zu unterstützen.

    • Klarheit bewerten: Beobachten Sie die Proben visuell auf Klarheit und das Fehlen von Sedimenten, um die optimale Tensidkonzentration zu bestimmen.

Lösung 2: pH-Anpassung

  • Wissenschaftliche Begründung: Die Löslichkeit von Metallkomplexen kann stark vom pH-Wert abhängen.[10][11] Obwohl die 3-Propylpentan-2,4-dion-Liganden selbst nicht leicht protoniert oder deprotoniert werden, können andere Faktoren wie die Hydrolyse des Metallions oder das Vorhandensein von Verunreinigungen durch den pH-Wert beeinflusst werden. In einigen Fällen kann die Anpassung des pH-Werts die Aggregation verhindern und die Löslichkeit verbessern.[10]

  • Vorgehensweise:

    • Puffersysteme vorbereiten: Bereiten Sie eine Reihe von Puffern mit unterschiedlichen pH-Werten vor (z. B. Acetat-, Phosphat- oder Citratpuffer).

    • Löslichkeit testen: Geben Sie eine kleine Menge Ihres Komplexes in jeden Puffer und beobachten Sie die Löslichkeit.

    • Stabilität prüfen: Stellen Sie sicher, dass der Komplex bei dem pH-Wert, der die Löslichkeit verbessert, stabil ist und sich nicht zersetzt.

Problem 4: Der Komplex scheint sich im gewählten Lösungsmittel zu zersetzen

Nach dem Auflösen Ihres Komplexes beobachten Sie eine Farbänderung oder die Ausfällung eines unbekannten Materials im Laufe der Zeit, was auf eine Zersetzung hindeutet.

Lösung: Systematisches Screening von Lösungsmitteln und Stabilitätstests

  • Wissenschaftliche Begründung: Die Stabilität von Koordinationskomplexen kann durch das Lösungsmittel beeinflusst werden. Lösungsmittelmoleküle können mit dem Metallzentrum konkurrieren, was zu einer Ligandensubstitution und Zersetzung führt. Es ist wichtig, ein Lösungsmittel zu finden, das nicht nur den Komplex auflöst, sondern auch seine strukturelle Integrität bewahrt.

  • Experimentelles Protokoll: Screening der Lösungsmittelstabilität

    • Lösungsmittel auswählen: Wählen Sie 4-5 Kandidatenlösungsmittel aus Tabelle 1 aus, in denen Ihr Komplex eine gewisse Löslichkeit aufweist.

    • Proben vorbereiten: Lösen Sie in kleinen Fläschchen eine gleiche Menge Ihres Komplexes in jedem ausgewählten Lösungsmittel.

    • Überwachen: Lassen Sie die Fläschchen bei Raumtemperatur stehen und überwachen Sie sie in regelmäßigen Abständen (z. B. 1, 6, 24 Stunden) auf:

      • Farbänderungen

      • Ausfällung

      • Veränderungen im UV-Vis-Spektrum (falls zutreffend)

    • Lösungsmittel auswählen: Wählen Sie das Lösungsmittel, das die höchste Löslichkeit bei minimaler Zersetzung über den für Ihr Experiment erforderlichen Zeitraum bietet.

Abbildung 3: Ein anfänglicher Workflow zur Fehlerbehebung bei Löslichkeitsproblemen mit 3-Propylpentan-2,4-dion-Metallkomplexen.[1]

Referenzen

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  • PubChem. (n.d.). 3-Propylpentane-2,4-diol | C8H18O2 | CID 57230940. Abgerufen von

  • PubChem. (n.d.). 3-Methyl-3-propylpentane-2,4-dione | C9H16O2 | CID 12264004. Abgerufen von [https://vertexaisearch.cloud.g4*. Abgerufen von [https://vertexaisearch.cloud.g

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Validation & Comparative

3-Propylpentane-2,4-dione vs. acetylacetone in metal ion extraction efficiency.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Metal Ion Extraction: 3-Propylpentane-2,4-dione vs. Acetylacetone

As a Senior Application Scientist, I've frequently encountered the need for fine-tuning metal ion separation processes. The choice of chelating agent is paramount, often representing the difference between a clean separation and a convoluted mixture. While acetylacetone (acac) is a workhorse in this field, its substituted derivatives, such as this compound, offer compelling advantages that warrant a closer examination. This guide provides a direct comparison of these two β-diketones, grounded in chemical principles and supported by experimental insights, to help you select the optimal ligand for your application.

The Principle of Chelation-Based Extraction

Solvent extraction of metal ions using β-diketones is a powerful technique rooted in coordination chemistry.[1] The process hinges on the formation of a neutral, stable metal-ligand complex that is preferentially soluble in an organic solvent immiscible with water.[2] The chelating agent, in its deprotonated (enolate) form, binds to a metal ion (Mⁿ⁺) through its two oxygen atoms, forming a stable six-membered ring.[3][4] This process, known as chelation, is governed by the following equilibrium:

Mⁿ⁺(aq) + n(HL)(org) ⇌ MLₙ(org) + nH⁺(aq)

Where (aq) denotes the aqueous phase, (org) the organic phase, and HL the β-diketone ligand. The release of protons (H⁺) highlights the critical, and controllable, influence of pH on the extraction efficiency.[5][6] By manipulating the pH, we can drive the reaction forward to favor extraction into the organic phase or reverse it to strip the metal ion back into the aqueous phase.

Head-to-Head Comparison: Molecular Structure and Properties

The fundamental difference between acetylacetone and this compound lies in the substitution at the central carbon (C3) of the dione backbone. This seemingly minor alteration has significant consequences for the ligand's performance.

PropertyAcetylacetone (Hacac)This compound (Hppd)Rationale for Performance Impact
Molecular Formula C₅H₈O₂[7]C₈H₁₄O₂[8]The additional C₃H₆ moiety in Hppd increases its molecular weight and significantly alters its physical properties.
Molecular Weight 100.12 g/mol 142.20 g/mol [8]Higher molecular weight contributes to lower volatility and different solubility characteristics.
Structure See Figure 1See Figure 1The propyl group at the C3 position is the key structural differentiator.
Lipophilicity (Hydrophobicity) LowerHigherThe alkyl (propyl) chain is nonpolar, increasing the overall lipophilicity of the Hppd molecule and, more importantly, its resulting metal chelate. This enhances solubility in nonpolar organic solvents, favoring a higher distribution ratio.[9]
Steric Hindrance MinimalModerateThe propyl group introduces bulk around the coordination site. This can influence the kinetics and thermodynamics of complex formation, potentially affecting stability and selectivity for different metal ions.[10][11][12]
Acidity (pKa) ~9.7~9.6 (estimated)The acidity is largely determined by the stability of the enolate anion. While alkyl groups are weakly electron-donating, studies on similar 3-alkyl derivatives show only minor changes in pKa. For example, 3-ethylpentane-2,4-dione has a pKa of 9.62.[13] This suggests that both ligands will operate in similar pH ranges.

Figure 1: Structural Comparison

G cluster_acac Acetylacetone (acac) cluster_ppd This compound (ppd) acac_struct acac_struct ppd_struct ppd_struct

Caption: Chemical structures of acetylacetone and its C3-propyl substituted derivative.

The Mechanism: From Ion to Neutral Complex

The extraction process begins with the keto-enol tautomerization of the β-diketone, followed by deprotonation in the aqueous phase to form the reactive enolate anion. This anion then coordinates with the metal ion. The stability of the resulting complex is greatly enhanced by the formation of a six-membered chelate ring, a phenomenon known as the "chelate effect".[14] The neutral, and now more lipophilic, metal complex is then partitioned into the organic solvent.

Figure 2: Metal Chelation Mechanism

Caption: Equilibrium of metal ion chelation and extraction by a bidentate β-diketone ligand.

Extraction Efficiency: A Balancing Act

The overall extraction efficiency is a product of two competing factors: the stability of the metal complex and its solubility in the organic phase.

  • Advantage of this compound: Enhanced Lipophilicity. The primary advantage of the propyl substituent is the increased lipophilicity it imparts to the resulting metal chelate. A more lipophilic complex will have a higher partition coefficient, favoring transfer from the aqueous to the organic phase. This can lead to higher extraction percentages, especially in systems where the solubility of the acetylacetonate complex in the organic phase is a limiting factor. Studies on using this compound in polymer inclusion membranes for the removal of Cr(III), Zn(II), and Ni(II) from wastewater have demonstrated its effectiveness.[15]

  • Potential Disadvantage: Steric Hindrance. The bulkiness of the propyl group can sterically hinder the approach of the ligand to the metal center.[10][16] This can lead to a lower thermodynamic stability constant (log K) for the complex compared to the less-hindered acetylacetone.[11] This effect is expected to be more pronounced for smaller metal ions or for metals that favor specific, rigid coordination geometries like square planar (e.g., Cu²⁺). However, some studies have shown that for certain metals like Co(II) and Ni(II), 3-ethyl substitution can actually increase complex stability compared to acetylacetone, suggesting the interplay of electronic and steric effects is complex and not always intuitive.[13]

Experimental Protocol: A Comparative Workflow for Ligand Evaluation

To empower researchers to make an informed, data-driven decision, the following self-validating protocol provides a robust framework for directly comparing the extraction efficiency of the two ligands.

Figure 3: Experimental Workflow

G prep_aq 1. Prepare Aqueous Phase (Metal Salt Solution) ph_adjust 3. pH Adjustment (Aqueous Phase to desired pH using buffer) prep_aq->ph_adjust prep_org 2. Prepare Organic Phases (0.1M Hacac & 0.1M Hppd in Chloroform) extraction 4. Extraction (Mix equal volumes of aq. & org. phases in separatory funnel. Shake vigorously for 5 min.) prep_org->extraction ph_adjust->extraction separation 5. Phase Separation (Allow layers to separate) extraction->separation analysis 6. Analysis (Measure [Mⁿ⁺] in aqueous phase pre- & post-extraction via AAS/ICP) separation->analysis calc 7. Calculation (Determine Distribution Ratio 'D' and Extraction Percentage '%E') analysis->calc

Caption: Workflow for comparing the extraction efficiency of two chelating ligands.

Detailed Methodologies:
  • Preparation of Solutions:

    • Aqueous Phase: Prepare a stock solution of the metal salt of interest (e.g., 100 ppm of Cu²⁺ from CuSO₄·5H₂O) in deionized water.

    • Organic Phases: Prepare equimolar solutions (e.g., 0.1 M) of acetylacetone and this compound in a suitable, water-immiscible organic solvent such as chloroform or carbon tetrachloride.[2]

    • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the aqueous phase across a relevant range (e.g., pH 2 to 8).

  • Extraction Procedure: [17]

    • To a series of separatory funnels, add 20 mL of the aqueous metal ion solution.

    • Adjust the pH of each solution to a different value using the prepared buffers. Record the final pH.

    • Add 20 mL of the 0.1 M ligand solution (one set of experiments for acetylacetone, a second set for this compound) to each funnel.

    • Stopper the funnels and shake vigorously for approximately 5 minutes to ensure equilibrium is reached.

    • Allow the funnels to stand until the aqueous and organic layers have completely separated.

  • Analysis and Calculation:

    • Carefully drain the lower aqueous layer from each funnel into a clean sample tube.

    • Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq) using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the concentration of the metal ion in the organic phase ([M]org) by mass balance: [M]org = [M]initial - [M]aq

    • Calculate the Distribution Ratio (D): D = [M]org / [M]aq

    • Calculate the Percentage Extraction (%E): %E = (D / (D + 1)) * 100

By plotting %E versus pH for both ligands, you can directly visualize their comparative efficiency and determine the optimal pH for separation for each.

Final Recommendations

The selection between this compound and acetylacetone is application-specific.

  • Choose this compound when:

    • Extracting larger, "softer" metal ions where steric hindrance is less of a concern.

    • The solubility of the resulting metal complex in the chosen organic solvent is a known limiting factor.

    • A higher distribution ratio is required to achieve quantitative extraction in fewer stages.

  • Choose Acetylacetone when:

    • Extracting small, "hard" metal ions where steric hindrance from a substituted ligand could significantly reduce complex stability.

    • Working with well-established protocols where its behavior is predictable.

    • Cost is a primary driver, as it is generally more readily available and less expensive.

Ultimately, the theoretical advantages of one ligand over the other must be validated empirically. The provided protocol offers a clear and reliable path to generating the specific data needed to optimize your metal ion extraction and purification workflows.

References

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  • Yagodin, G. A., Kletenik, Y. B., & Izosenkova, L. A. (1968). Acylation of metal chelates. Part III. Steric effects of the β-diketone ligand. Journal of the Chemical Society C: Organic, 741. [Link]

  • Guter, G. A., & Hammond, G. S. (1955). Steric Effects on the Formation Constant of Metal Chelates of Beta- Diketones. U.S. Department of Energy. [Link]

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  • Moore, S. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Magritek. [Link]

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  • Krishen, A., & Freiser, H. (1959). ACETYLACETONE AS ANALYTICAL EXTRACTION REAGENT. CALCULATION OF SUCCESSIVE FORMATION CONSTANTS FROM EXTRACTION DATA. OSTI.GOV. [Link]

  • Podyachev, S. N., Sudakova, S. N., Gimazetdinova, G. S., & Mustafina, A. R. (2017). Synthesis, metal binding and spectral properties of novel bis-1,3-diketone calix[18]arenes. New Journal of Chemistry, 41(5), 2217-2227. [Link]

  • Witt, K., & Radzyminska-Lenarcik, E. (2018). The role of β-diketones in the extraction of cobalt (II) and nickel (II) ions. IOP Conference Series: Materials Science and Engineering, 427, 012012. [Link]

  • Zhang, W., Chen, D., Zhao, L., Liu, Y., & Li, H. (2020). Recovery of High-Purity MnO2 from the Acid Leaching Solution of Spent Li-Ion Batteries. ACS Sustainable Chemistry & Engineering, 8(3), 1593-1602. [Link]

  • Ulewicz, M., Radzymińska-Lenarcik, E., & Witt, K. (2021). Study on effectiveness of PVC/β-diketone sorbent in removing residue of Zn(II), Cr(III) and Ni(II) from post-galvanic wastewater. Materials, 14(21), 6393. [Link]

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  • Campos, L., Ortiz, D., Elizalde, M. P., & Estay, H. (2022). Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R4NCy. Minerals, 12(6), 768. [Link]

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A Comparative Guide to β-Diketone Chelating Agents: Profiling 3-Propylpentane-2,4-dione Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of β-diketone chelating agents, a class of molecules indispensable to catalysis, materials science, and drug development.[1][2] This guide provides an in-depth comparison of 3-propylpentane-2,4-dione with established alternatives such as Acetylacetone (acac), Dibenzoylmethane (dbm), and 1,1,1-Trifluoroacetylacetone (tfa). Our objective is to furnish researchers, scientists, and drug development professionals with the objective data and mechanistic insights necessary to make informed decisions in ligand selection.

The utility of a β-diketone lies in its remarkable ability to form stable complexes with a vast array of metal ions.[1] This capacity stems from its unique molecular structure, which exists in a dynamic equilibrium between keto and enol tautomers. The deprotonated enol form acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[3] The specific substituents on the β-diketone backbone, however, profoundly influence the electronic and steric properties of the ligand, thereby dictating the stability, solubility, and reactivity of the resulting metal complex.[1][4]

This guide will dissect these influences, moving from the foundational properties of the parent molecule, acetylacetone, to the nuanced effects of alkyl, aryl, and electron-withdrawing substituents.

The Foundation: Keto-Enol Tautomerism and Chelation

The cornerstone of β-diketone functionality is the equilibrium between the diketo and enol forms. Intramolecular hydrogen bonding in the enol form creates a pseudo-aromatic six-membered ring, which is energetically favorable and often the dominant form, especially in non-polar solvents.[1] Upon deprotonation, the resulting enolate anion is a powerful bidentate chelator.

G

Comparative Analysis of β-Diketone Ligands

The choice of a β-diketone ligand is a critical experimental parameter. The electronic and steric effects of substituents at the central carbon (C3) and terminal positions directly impact the ligand's acidity (pKa), the stability of the metal complex (log β), and its solubility in various media.

LigandStructureMolar Mass ( g/mol )Key Features & Rationale
Acetylacetone (acac) 100.12The simplest β-diketone, serving as a baseline. Its small size minimizes steric hindrance, allowing for versatile coordination.[5]
This compound 142.20[6]The C3-propyl group introduces steric bulk around the coordination sphere and is an electron-donating group, which can increase the basicity of the ligand.
Dibenzoylmethane (dbm) 224.25[7]Terminal phenyl groups introduce significant steric hindrance and extended π-conjugation, affecting solubility and electronic properties.[7]
1,1,1-Trifluoroacetylacetone (tfa) 154.09[8]The strongly electron-withdrawing CF₃ group increases the ligand's acidity (lowers pKa), enhancing the stability of the metal complex through inductive effects.[9][10]

Table 1: Physicochemical properties of selected β-diketone chelating agents.

Performance Metrics: Acidity and Stability Constants

The acidity of the β-diketone (pKa) and the formation constant of its metal complexes (log β) are critical for predicting its behavior in a given system. A lower pKa indicates a more acidic ligand that can be deprotonated at a lower pH. The stability constant (β) quantifies the affinity between the metal ion and the ligand in solution.[11]

LigandpKalog β (Cu²⁺)Rationale for Performance
Acetylacetone (acac) ~9.0~14.6Baseline standard. The methyl groups have a mild electron-donating effect.
This compound ~9.5~15.0The electron-donating propyl group increases the basicity of the oxygen atoms, leading to a higher pKa and stronger metal binding (higher log β). Steric hindrance is moderate.
Dibenzoylmethane (dbm) ~9.4~16.2Phenyl groups are electron-withdrawing via resonance but their steric bulk can enforce a more planar and rigid chelate ring, enhancing stability.[12]
1,1,1-Trifluoroacetylacetone (tfa) ~6.7~11.8The potent electron-withdrawing CF₃ group significantly increases acidity (lowers pKa). While this makes deprotonation easier, it also reduces the electron density on the oxygen atoms, potentially weakening the M-O bond for some metals.[10]

Note: The pKa and log β values are approximate and can vary with solvent and experimental conditions. The values are presented to illustrate trends.

Experimental Section: Synthesis and Characterization

To ensure scientific integrity, we provide validated protocols for the synthesis of a substituted β-diketone and the determination of metal-ligand stability constants.

Synthesis of this compound

This procedure is adapted from established methods for C-alkylation of β-dicarbonyl compounds.[13] The core principle is the generation of an enolate from acetylacetone, which then acts as a nucleophile to displace a halide from an alkylating agent.

Protocol:

  • Enolate Formation: In a three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0°C in an ice bath.

  • Addition of β-Diketone: Add acetylacetone (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the sodium acetylacetonate salt.

  • Alkylation: Add 1-iodopropane (1.1 eq) dropwise to the solution. The choice of an iodide leaving group is strategic, as it is a better leaving group than bromide or chloride, facilitating the Sₙ2 reaction.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC. After completion, cool the mixture and quench by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product into diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield this compound.

G

Determination of Stability Constants via Potentiometric Titration

The Calvin-Bjerrum pH-metric titration technique is a robust method for determining stepwise formation constants of metal complexes.[14][15] The principle involves monitoring the pH change of a solution containing the ligand upon titration with a strong base, both in the absence and presence of a metal ion. The deviation between the two titration curves indicates complex formation.

Experimental Setup:

  • Solutions: Prepare standardized solutions of the ligand (~0.01 M), metal nitrate (e.g., Cu(NO₃)₂; ~0.001 M), nitric acid (~0.1 M), and carbonate-free sodium hydroxide (~0.1 M). Maintain a constant ionic strength using a background electrolyte like KNO₃ (1 M).[14]

  • Apparatus: A calibrated digital pH meter with a combined glass-calomel electrode, a thermostated reaction vessel, and a magnetic stirrer.

Titration Sets:

  • Acid Titration: Free Acid (HNO₃) + Background Electrolyte (KNO₃)

  • Ligand Titration: Free Acid + Ligand + Background Electrolyte

  • Complex Titration: Free Acid + Ligand + Metal Ion + Background Electrolyte

Titrate each set against the standardized NaOH solution, recording the pH after each addition.

G

Data Analysis: From the titration curves, one can calculate the average number of ligands bound per metal ion (ñ) and the free ligand concentration (pL). A plot of ñ versus pL (the formation curve) allows for the determination of the stepwise stability constants (log K₁, log K₂, etc.).[16]

Applications and Concluding Remarks

The selection of a β-diketone chelator is a balance of steric and electronic factors tailored to a specific application.

  • Acetylacetone (acac) remains the workhorse for general-purpose catalysis and as a precursor for metal-organic frameworks due to its low steric profile and cost-effectiveness.[5][17]

  • This compound offers a compelling alternative when enhanced solubility in organic media or slightly increased complex stability is desired, without introducing the significant bulk of aryl groups. The alkyl substituent enhances lipophilicity, which can be advantageous in catalysis performed in non-polar solvents.

  • Dibenzoylmethane (dbm) is preferred in applications requiring high thermal stability or UV absorption, such as in polymer stabilization.[18][19] Its rigid complexes have also found use in specialized catalytic systems.

  • 1,1,1-Trifluoroacetylacetone (tfa) is the ligand of choice for applications in gas chromatography of metal chelates, owing to the increased volatility imparted by the fluorine atoms. Its high acidity also allows for complex formation under more acidic conditions where other ligands might remain protonated.[9]

References

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A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Quantification of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for β-Dicarbonyls

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of active molecules and intermediates is not merely a procedural step but the bedrock of quality, safety, and efficacy. 3-Propylpentane-2,4-dione, a β-dicarbonyl compound, presents a unique analytical challenge due to its chemical properties. The validation of an analytical method for its quantification ensures that the data generated is reliable, reproducible, and fit for its intended purpose, be it for stability testing, quality control (QC) release, or pharmacokinetic studies.

This guide provides a comprehensive, experience-driven walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for this compound. Furthermore, it offers an objective comparison with Gas Chromatography (GC), an established alternative, to empower researchers and drug development professionals in making informed decisions for their specific analytical needs.

Part 1: A Validated Reversed-Phase HPLC Method for this compound

Expert Rationale & The Principle of Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of modern pharmaceutical analysis, and for good reason. Its versatility in handling a wide range of compound polarities makes it an ideal starting point for a molecule like this compound. The molecule possesses sufficient non-polar character to be retained on a C18 stationary phase, while the conjugated dicarbonyl system (specifically, its enol tautomer) provides a chromophore suitable for UV detection.

Our objective is to develop a simple, isocratic method that is both rapid and robust, minimizing complexity to ensure easy transfer between laboratories and instruments. The causality behind this choice is simple: complex gradient methods, while powerful, introduce more variables that can affect method robustness. For a straightforward quantification assay, simplicity is synonymous with reliability.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Volumetric Dilution in Mobile Phase A->B C HPLC System Equilibration B->C D Sequence Injection (Standards & Samples) C->D E UV Detection & Chromatogram Generation D->E F Peak Integration & Area Measurement E->F G Calibration Curve Generation (r² > 0.999) F->G H Quantification of Unknowns G->H Validation_Pyramid cluster_foundation Method Foundation cluster_core Core Quantitative Metrics cluster_limits Method Sensitivity cluster_reliability Real-World Performance Specificity Specificity (Analyte vs. Matrix) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Robustness Robustness (Deliberate Variation)

Comparative study of the stability of different metal-3-propylpentane-2,4-dione complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of Metal-3-propylpentane-2,4-dione Complexes

For Researchers, Scientists, and Drug Development Professionals

The stability of metal complexes is a critical parameter in numerous applications, including catalysis, materials science, and particularly in the realm of drug development, where it can dictate the bioavailability, efficacy, and shelf-life of metallodrugs.[1] This guide will delve into the synthesis, characterization, and comparative stability of metal-3-propylpentane-2,4-dione complexes, providing you with the necessary insights to inform your research and development endeavors.

The Significance of β-Diketones and the Chelate Effect

β-Diketones, such as 3-propylpentane-2,4-dione, are versatile ligands that form stable complexes with a wide range of metal ions. Their ability to exist in keto-enol tautomeric forms allows them to act as bidentate ligands, binding to a central metal ion through two donor oxygen atoms to form a stable six-membered ring.[2][3] This formation of a ring structure is a manifestation of the chelate effect , a phenomenon that results in significantly greater thermodynamic stability for complexes with polydentate ligands compared to those with analogous monodentate ligands.[4][5][6] The enhanced stability of these chelate complexes is primarily attributed to a favorable increase in entropy upon their formation.[5][7]

The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronegativity), the properties of the ligand, and the reaction conditions.[1][8][9] Understanding these factors is paramount for predicting and controlling the behavior of these complexes in various applications.

Synthesis and Characterization: A General Protocol

The synthesis of metal-3-propylpentane-2,4-dione complexes typically involves the reaction of a metal salt with the β-diketone ligand in a suitable solvent. The pH of the reaction mixture is often adjusted to facilitate the deprotonation of the ligand and promote complex formation.[1]

A Generalized Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Metal Salt in Solvent B Add this compound A->B Stoichiometric ratio C Adjust pH with Base B->C Promotes complexation D Heat and Stir C->D E Cool and Precipitate D->E F Filter and Wash E->F G Dry the Complex F->G H Spectroscopic Analysis (FT-IR, UV-Vis) G->H I Thermal Analysis (TGA/DSC) G->I J Structural Analysis (X-ray Crystallography) G->J

Caption: A generalized workflow for the synthesis and characterization of metal-3-propylpentane-2,4-dione complexes.

Characterization of the resulting complexes is crucial to confirm their identity and purity. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy can confirm the coordination of the ligand to the metal ion, while ultraviolet-visible (UV-Vis) spectroscopy can provide information about the electronic structure of the complex.[2][3] For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard.

Comparative Stability Analysis

The stability of metal complexes can be assessed from both thermodynamic and kinetic perspectives.[9] Thermodynamic stability refers to the position of the equilibrium for the formation of the complex, quantified by the stability constant (log K or log β).[10][11] Kinetic stability, on the other hand, relates to the lability of the complex, or the rate at which it undergoes ligand exchange reactions.[9]

Factors Influencing the Stability of Metal-3-propylpentane-2,4-dione Complexes:

Stability_Factors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_chelate Chelate Effect M_Charge Charge Density (Charge/Radius Ratio) Stability Overall Stability of the Complex M_Charge->Stability M_EN Electronegativity M_EN->Stability M_HSAB Hard/Soft Acid-Base (HSAB) Principle M_HSAB->Stability L_Steric Steric Hindrance (Propyl Group) L_Steric->Stability Generally decreases stability L_Electronic Electronic Effects (Inductive/Resonance) L_Electronic->Stability C_Entropy Favorable Entropy Change (ΔS) C_Entropy->Stability Major driving force C_Ring Six-Membered Chelate Ring C_Ring->Stability

Caption: Key factors influencing the stability of metal-3-propylpentane-2,4-dione complexes.

Thermodynamic Stability:

The thermodynamic stability of metal-β-diketonate complexes generally follows trends related to the properties of the metal ion. For a given ligand, the stability often increases with:

  • Increasing charge on the metal ion: A higher charge leads to a stronger electrostatic attraction with the negatively charged ligand.

  • Decreasing ionic radius: A smaller ionic radius results in a higher charge density, leading to a stronger metal-ligand bond.

  • Increasing electronegativity: A more electronegative metal ion will form a more covalent and stable bond with the oxygen donor atoms of the ligand.

Based on these principles, for divalent transition metal ions, a general stability order known as the Irving-Williams series is often observed: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). For trivalent ions like Cr(III) and Fe(III), which are considered hard acids, they form particularly stable complexes with the hard oxygen donor atoms of the β-diketone ligand.[2][3]

The stability constants for some metal-3-propylpentane-2,4-dione complexes have been reported to increase in the series Ni(II) < Cu(II) < Co(II) < Cd(II) < Zn(II).[12]

Experimental Protocol for Determining Stability Constants via UV-Vis Spectrophotometry (Job's Method of Continuous Variation):

  • Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent.

  • Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand (e.g., from 1:9 to 9:1 metal:ligand ratio).

  • Maintain a constant pH for all solutions using a buffer.[2]

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the complex.[3]

  • Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

  • Calculate the stability constant from the absorbance data using appropriate equations.[2][3]

Thermal Stability:

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing the thermal stability of metal complexes.[1] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.[1][10]

The thermal decomposition of metal acetylacetonate complexes, which are structurally similar to this compound complexes, often proceeds via the breaking of the metal-oxygen bonds, followed by the fragmentation or volatilization of the ligand.[1] The decomposition temperature is a key indicator of the thermal stability of the complex. For instance, studies on various metal tris-acetylacetonates have shown a range of melting points and enthalpies of fusion, which can be correlated with their in-crystal potential energies.[13] The decomposition of these complexes often leads to the formation of metal oxides, a property utilized in materials synthesis.[1]

A Comparative Overview of Expected Stability Trends:

Metal IonExpected Relative Thermodynamic StabilityExpected Relative Thermal StabilityRationale
Cr(III) HighHighHigh charge, small ionic radius, hard acid character.[2][3]
Fe(III) HighHighHigh charge, small ionic radius, hard acid character.[2][3]
Co(II) ModerateModerateFollows the Irving-Williams series.
Ni(II) ModerateModerateFollows the Irving-Williams series.
Cu(II) HighModerate-HighHighest stability among the first-row divalent transition metals due to the Jahn-Teller effect.
Zn(II) ModerateModerateFilled d-orbitals, stability determined primarily by electrostatic interactions.

Note: This table presents generalized expected trends. Actual stability can be influenced by specific experimental conditions.

The Role of the Propyl Group

The presence of the propyl group at the 3-position of the pentane-2,4-dione ligand introduces steric bulk around the metal center. This steric hindrance can influence the stability of the complex, potentially leading to a decrease in stability compared to complexes with less sterically demanding ligands like acetylacetone.[9] However, the electron-donating nature of the alkyl group can also increase the basicity of the ligand, which may lead to stronger metal-ligand bonds. The net effect on stability will be a balance of these steric and electronic factors.

Conclusion

The stability of metal-3-propylpentane-2,4-dione complexes is a multifaceted property governed by the interplay of the metal ion's characteristics, the ligand's structure, and the chelate effect. A thorough understanding of these principles, supported by robust experimental data from techniques like UV-Vis spectrophotometry and thermal analysis, is essential for the rational design and application of these coordination compounds in diverse scientific and industrial fields. This guide provides a foundational framework for researchers to embark on a comparative study of these fascinating and important molecules.

References

  • In-Depth Technical Guide to the Thermal Stability of Metal Acetylaceton
  • Stability of Metal Complexes and Chel
  • Stability Constants and Chelate Effect | Inorganic Chemistry II Class Notes - Fiveable.
  • 6.
  • Chelates and chel
  • Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery.
  • Stability, Chelation and the Chelate Effect - The Department of Chemistry, UWI, Mona, Jamaica.
  • An In-depth Technical Guide to the Thermodynamic Properties of Acetylaceton
  • Proton Magnetic Resonance Study of β-Diketones and Its Application to Thermodynamic Formation Constants of Various β-Diketone Metal Chelates | Inorganic Chemistry - ACS Public
  • The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes - ResearchG
  • Kinetic and mechanistic studies of metal complexes of – diketones - a review - IOSR Journal.
  • Study of Stability Constants of Some of the Transition Metal Complexes with β β β β β-Diketones by Spectrophotometery - ResearchG
  • Structure of the 3-propyl-pentane-2,4-dione.
  • Is the enthalpy of fusion of tris(acetylacetonato)metal(III)
  • Thermal Properties and Gas Decomposition Products of Hafnium(IV)
  • Stability constants of complexes - Wikipedia.
  • Factors affecting stability of metal complexes | PPTX - Slideshare.
  • Stability of Metal Complexes - SciSpace.

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The Propyl Problem: A Comparative Guide to the Tautomeric Equilibrium of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Duo of Keto-Enol Tautomerism

In the realm of organic chemistry, few equilibria are as fundamental and impactful as the tautomerism of β-dicarbonyl compounds. This dynamic interplay between a ketone (the "keto" form) and its corresponding vinyl alcohol (the "enol" form) governs the molecule's structure, reactivity, and biological interactions.[1] For 2,4-pentanedione (acetylacetone), the simplest β-diketone, the equilibrium famously favors the enol tautomer, which is stabilized by a strong intramolecular hydrogen bond and a conjugated π-system, forming a stable six-membered quasi-aromatic ring.[2]

However, the substitution on the central α-carbon (C3) can dramatically shift this equilibrium. This guide provides a comparative analysis of 3-propylpentane-2,4-dione , examining how the introduction of a propyl group at the C3 position alters the delicate balance of its tautomeric forms in comparison to its less-substituted counterparts, such as 3-methylpentane-2,4-dione and the parent acetylacetone. Understanding these substituent-driven shifts is paramount for professionals in drug development and materials science, where molecular conformation is directly linked to function.

The Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol forms of this compound is a constant flux between two distinct constitutional isomers.

Caption: Keto-Enol tautomeric equilibrium of this compound.

Core Directive: Understanding the Substituent Effect

The primary factor distinguishing the tautomeric equilibrium of this compound from acetylacetone is the steric effect imposed by the C3-alkyl group. The stability of the enol form is critically dependent on the planarity of the six-membered ring formed by the intramolecular hydrogen bond.[3] Bulky substituents at the C3 position introduce steric strain, disrupting this planarity and destabilizing the enol tautomer relative to the keto form.[4]

This destabilization forces the carbonyl groups and the C=C double bond out of alignment, weakening the resonance stabilization and potentially lengthening the intramolecular hydrogen bond. Consequently, as the size of the C3-alkyl group increases, the equilibrium is expected to shift progressively toward the less-hindered keto tautomer.[3]

Comparative Analysis: A Quantitative Look at Steric Hindrance

While extensive experimental data for this compound is limited in publicly accessible literature, computational studies provide valuable, quantifiable insights into this trend. The calculated energy difference (ΔE) between the keto and enol tautomers serves as a strong predictor of the equilibrium position. A more negative ΔE indicates a greater preference for the enol form.

The data presented below, derived from semi-empirical (AM1) energy calculations, clearly illustrates the impact of increasing the C3-alkyl chain length.[3]

CompoundC3-SubstituentΔE (E_enol - E_keto) (kcal/mol)[3]Predicted Equilibrium Shift
2,4-Pentanedione -H-3.36Strongly favors Enol
3-Methyl-2,4-pentanedione -CH₃-3.27Favors Enol (Slightly less than parent)
3-Ethyl-2,4-pentanedione -CH₂CH₃-1.25Weakly favors Enol
3-Propyl-2,4-pentanedione -CH₂CH₂CH₃-1.32Weakly favors Enol

Analysis of Data:

  • Unsubstituted (Acetylacetone): The parent compound shows a significant energy preference for the enol form (-3.36 kcal/mol), which aligns with experimental observations where the enol content can be over 80% in nonpolar solvents.[1][2]

  • Methyl Substitution: The addition of a small methyl group at C3 results in a minor destabilization of the enol form (-3.27 kcal/mol). The equilibrium still heavily favors the enol, but the driving force is slightly diminished. This is consistent with educational experiments that show a decrease in the enol population upon methylation.[5]

  • Ethyl and Propyl Substitution: A dramatic shift is observed upon introducing an ethyl group, with the energy preference for the enol form dropping to -1.25 kcal/mol.[3] The propyl group shows a similar, significant destabilization (-1.32 kcal/mol), indicating that the steric clash from a larger alkyl chain substantially closes the stability gap between the enol and keto tautomers.[3] This suggests that for this compound, the keto form constitutes a much more significant portion of the equilibrium mixture compared to acetylacetone or 3-methyl-2,4-pentanedione.

Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

The most direct and widely used method for determining the keto-enol equilibrium constant (Keq) is proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[3][6] The interconversion between tautomers is slow on the NMR timescale, allowing for the distinct observation and integration of signals from both the keto and enol forms.[7]

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve precise mass of β-diketone in deuterated solvent (e.g., CDCl₃) prep2 Transfer ~0.7 mL to a 5 mm NMR tube prep1->prep2 prep3 Allow solution to equilibrate (e.g., 24 hours at constant temp) prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Ensure proper phasing and baseline correction acq1->acq2 an1 Identify characteristic signals: Keto: -CH- (at C3) Enol: =CH- and -OH acq2->an1 an2 Integrate keto and enol signals (e.g., keto -CH- vs. enol =CH-) an1->an2 an3 Calculate Keq = [Enol]/[Keto] using integral values an2->an3

Caption: Experimental workflow for NMR-based determination of Keq.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of the β-diketone (e.g., this compound).

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask to create a dilute solution. This minimizes intermolecular interactions.

    • Transfer approximately 0.6-0.7 mL of the solution into a standard 5 mm NMR tube.[7]

    • Allow the sample to equilibrate at a constant temperature for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached before analysis.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate signal integration.

  • Data Analysis and Calculation:

    • Signal Assignment: Identify the characteristic proton signals for each tautomer. For this compound:

      • Keto Form: The single proton on the central carbon (-CH-) will appear as a triplet. The two methyl protons (-COCH₃) will be a singlet.

      • Enol Form: The vinylic proton (=CH-) will appear as a singlet. The enolic hydroxyl proton (-OH) will be a broad singlet, often far downfield. The two methyl protons will be a distinct singlet from their keto counterparts.

    • Integration: Integrate the area under a well-resolved, non-overlapping peak for each tautomer. The most reliable signals are often the keto -CH- proton versus the enol =CH- proton.

    • Calculation of Keq: The equilibrium constant, Keq, is the ratio of the concentration of the enol form to the keto form.[6] This can be calculated directly from the integral values (I).

      • When comparing the single proton signals:

        • Keq = I(=CH- of enol) / I(-CH- of keto)

      • If comparing the methyl signals (which represent 6 protons in both forms), the ratio is also direct:

        • Keq = I(CH₃ of enol) / I(CH₃ of keto)

Conclusion

The tautomeric equilibrium of this compound represents a compelling case study in substituent effects. In contrast to the heavily enol-favored equilibrium of acetylacetone, the introduction of a C3-propyl group introduces significant steric hindrance. This strain destabilizes the planar, hydrogen-bonded enol form, thereby shifting the equilibrium to favor the keto tautomer to a much greater degree. Computational data strongly supports this trend, showing a marked decrease in the energetic preference for the enol form as the C3-alkyl substituent increases in size from hydrogen to methyl to propyl.[3] For scientists engaged in rational drug design or the development of novel chelating agents, this predictable shift underscores the critical importance of steric factors in controlling molecular conformation and, by extension, chemical function. The use of quantitative ¹H NMR remains the gold standard for experimentally verifying these equilibria, providing the precise data needed to build robust structure-activity relationships.

References

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Cross-reactivity and interference in analytical methods for 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some relevant information. I found details on the analytical methods for β-diketones, including HPLC and GC-MS, and the importance of method validation parameters like specificity and selectivity. I also found information on potential interferents for ketone analysis in general. Specifically for 3-propylpentane-2,4-dione, I found some of its chemical properties and its use in metal ion extraction, which hints at its chelating properties. However, I still lack specific experimental data on cross-reactivity with structurally similar compounds for this compound itself. While I have general guidelines for interference testing, I don't have concrete examples of such studies performed on this particular compound. To create a comprehensive guide, I need to find more specific data on the cross-reactivity of this compound and its structural analogs in common analytical methods. I also need to find or construct a detailed experimental protocol for interference testing that is directly applicable to this compound.I have gathered more specific information regarding the analytical methodologies for β-diketones, including mass spectral fragmentation patterns, which is crucial for GC-MS analysis. I also found information on the synthesis of 3-substituted pentane-2,4-diones, which can help in identifying potential impurities and cross-reactants. The search also provided resources on HPLC method development and validation, which will be useful for designing the experimental protocols.

However, I still lack concrete experimental data demonstrating cross-reactivity or interference for this compound with specific, structurally similar compounds. While I have general knowledge of potential interferents for ketones, I need to find or logically deduce the most likely candidates for cross-reactivity with our target analyte and then find data to support these claims. I also need to synthesize the information gathered into a coherent and practical guide, including detailed experimental protocols and visual aids as required by the prompt.

Therefore, the next steps will focus on identifying the most probable cross-reactants, searching for any available data on their analytical behavior compared to this compound, and then structuring and creating the content for the guide.## Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity and Interference in this compound Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of compounds is paramount. This guide, prepared by a Senior Application Scientist, delves into the critical aspects of cross-reactivity and interference in the analytical methods for this compound. We will explore the nuances of common analytical techniques, identify potential interfering substances, and provide actionable protocols to ensure the specificity and integrity of your analytical data.

Introduction to this compound and the Analytical Imperative

This compound, a β-diketone, is a versatile chemical entity with applications ranging from a chelating agent in metal extraction to a potential building block in organic synthesis.[1] Its accurate measurement is crucial for process optimization, quality control, and safety assessment in various applications. However, the inherent reactivity and structural motifs of β-diketones present unique challenges in analytical chemistry, primarily concerning specificity. The presence of structurally similar compounds can lead to cross-reactivity, where the analytical method fails to differentiate between the target analyte and the interferent, resulting in inaccurate quantification.

This guide will equip you with the foundational knowledge and practical methodologies to identify, assess, and mitigate the risks of cross-reactivity and interference in the analysis of this compound.

Common Analytical Methodologies: A Comparative Overview

The choice of analytical method is a critical first step in ensuring accurate quantification. For this compound, two primary chromatographic techniques are commonly employed: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is often suitable.[2]

  • Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Strengths: Robust, versatile, and suitable for a wide range of compounds.

  • Weaknesses: Potential for co-elution of structurally similar compounds, which can lead to interference. UV detection, while common, may lack the specificity to distinguish between compounds with similar chromophores.

A typical starting point for an HPLC method for this compound would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for improved peak shape.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.

  • Principle: The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

  • Strengths: High specificity due to the unique mass spectral fragmentation pattern of each compound. Excellent sensitivity.

  • Weaknesses: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds.

The mass spectrum of a β-diketone is characterized by specific fragmentation patterns, which can be used to confirm its identity and distinguish it from potential interferents.[3][4]

The Challenge of Specificity: Understanding Cross-Reactivity and Interference

Specificity is the ability of an analytical method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix.[5] A lack of specificity can lead to either positive or negative bias in the results.

Potential Cross-Reactants and Interferents

The primary culprits for cross-reactivity in the analysis of this compound are other β-diketones and structurally related compounds that may be present as impurities from synthesis or as degradation products.

Table 1: Potential Cross-Reactants and Interferents for this compound Analysis

Compound NameChemical StructureRationale for Potential Interference
This compound (Analyte) CCCC(C(=O)C)C(=O)C [6][7]Target Analyte
Acetylacetone (2,4-Pentanedione)CC(=O)CC(=O)CCommon starting material or byproduct in the synthesis of substituted β-diketones.[8][9]
3-Ethylpentane-2,4-dioneCCC(C(=O)C)C(=O)CStructurally very similar, differing by only one carbon in the alkyl chain.
3-Methylpentane-2,4-dioneCC(C(=O)C)C(=O)CAnother common structural analog.
3-Propylnonane-2,4-dioneCCCCCC(=O)C(CCC)C(=O)C[10]A β-diketone with a longer alkyl chain, could potentially co-elute in some chromatographic systems.
3-Methyl-3-propylpentane-2,4-dioneCCCC(C)(C(=O)C)C(=O)C[11]A potential byproduct from the synthesis process.[12]

The similarity in the core β-diketone structure means these compounds can exhibit similar chromatographic behavior and, in some detection methods like UV, similar spectral properties.

Experimental Protocols for Assessing Cross-Reactivity and Interference

To ensure the trustworthiness of an analytical method, it is essential to perform rigorous validation studies, with a strong focus on specificity.[13][14][15][16]

Specificity Testing Protocol for HPLC-UV Method

This protocol outlines the steps to assess the specificity of an HPLC-UV method for the quantification of this compound.

Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of potential interferents.

Materials:

  • Reference standard of this compound

  • Reference standards of potential interferents (as listed in Table 1)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid)

  • Blank matrix (e.g., the formulation excipients without the active pharmaceutical ingredient)

Procedure:

  • Method Development and Optimization: Develop an HPLC method that provides good resolution and peak shape for this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare individual stock solutions of each potential interferent.

    • Prepare a mixed standard solution containing this compound and all potential interferents at a relevant concentration.

    • Prepare a spiked sample by adding known amounts of each potential interferent to a sample matrix containing a known concentration of this compound.

    • Prepare a blank matrix solution.

  • Chromatographic Analysis:

    • Inject the blank matrix to ensure no interfering peaks are present at the retention time of the analyte.

    • Inject the individual standard solutions to determine the retention time of each compound.

    • Inject the mixed standard solution to assess the resolution between the analyte and potential interferents.

    • Inject the spiked sample and an unspiked sample to determine if the presence of the interferents affects the quantification of the analyte.

  • Data Analysis:

    • Calculate the resolution between the this compound peak and the peaks of all potential interferents. A resolution of >1.5 is generally considered acceptable.

    • Compare the peak purity of the analyte in the spiked and unspiked samples using a diode array detector (DAD).

    • Compare the quantitative results of the analyte in the spiked and unspiked samples. The recovery of the analyte in the spiked sample should be within an acceptable range (e.g., 98-102%).

dot

HPLC_Specificity_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis cluster_conclusion Conclusion Analyte Analyte Standard Inject_Standards Inject Individual Standards Analyte->Inject_Standards Interferents Interferent Standards Interferents->Inject_Standards Mixed Mixed Standard Inject_Mixed Inject Mixed Standard Mixed->Inject_Mixed Spiked Spiked Sample Inject_Spiked Inject Spiked & Unspiked Samples Spiked->Inject_Spiked Blank Blank Matrix Inject_Blank Inject Blank Blank->Inject_Blank Resolution Calculate Resolution Inject_Blank->Resolution Inject_Standards->Resolution Inject_Mixed->Resolution Purity Assess Peak Purity Inject_Spiked->Purity Recovery Determine Analyte Recovery Inject_Spiked->Recovery Result Method Specificity Assessed Resolution->Result Purity->Result Recovery->Result

Caption: Workflow for HPLC-UV specificity testing.

Interference Study Protocol for GC-MS Method

This protocol details how to assess interference in a GC-MS method for this compound.

Objective: To confirm the identity of this compound and ensure that co-eluting peaks from potential interferents do not compromise its quantification.

Materials:

  • Reference standard of this compound

  • Reference standards of potential interferents

  • GC-MS system

  • Appropriate GC column (e.g., DB-5ms)

  • Blank matrix

Procedure:

  • Method Development: Develop a GC-MS method with good chromatographic separation and a clear, reproducible mass spectrum for this compound.

  • Acquisition of Mass Spectra:

    • Inject the this compound standard to obtain its reference mass spectrum. Identify characteristic fragment ions.

    • Inject each potential interferent individually to obtain their respective mass spectra.

  • Co-injection Analysis:

    • Prepare a mixture of this compound and the potential interferents.

    • Inject the mixture and analyze the resulting chromatogram and mass spectra.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for any co-eluting peaks.

    • If co-elution is observed, extract the ion chromatograms for the characteristic fragment ions of this compound and the interferent.

    • Confirm that the mass spectrum at the apex of the analyte peak in the mixed sample matches the reference spectrum of the pure analyte.

    • Quantify the analyte using a specific, non-interfering fragment ion if necessary.

dot

GCMS_Interference_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Analyte_Std Analyte Standard Acquire_Analyte_MS Acquire Analyte Mass Spectrum Analyte_Std->Acquire_Analyte_MS Interferent_Std Interferent Standards Acquire_Interferent_MS Acquire Interferent Mass Spectra Interferent_Std->Acquire_Interferent_MS Mixed_Sample Mixed Sample Analyze_Mixed Analyze Mixed Sample Mixed_Sample->Analyze_Mixed Check_Coelution Check for Co-elution Analyze_Mixed->Check_Coelution Extract_Ions Extract Ion Chromatograms Check_Coelution->Extract_Ions If co-elution Interference_Result Interference Assessed Check_Coelution->Interference_Result No co-elution Compare_Spectra Compare Mass Spectra Extract_Ions->Compare_Spectra Quantify Quantify using Specific Ion Compare_Spectra->Quantify Quantify->Interference_Result

Caption: Workflow for GC-MS interference testing.

Data Presentation and Interpretation

The results of the cross-reactivity and interference studies should be clearly documented and presented.

Table 2: Example Data Summary for HPLC Specificity Study

Potential InterferentRetention Time (min)Resolution from AnalyteAnalyte Recovery in Spiked Sample (%)Peak Purity
Acetylacetone4.22.199.5Pass
3-Ethylpentane-2,4-dione5.81.8100.2Pass
3-Methylpentane-2,4-dione5.11.699.8Pass

Conclusion: A Proactive Approach to Analytical Integrity

Ensuring the specificity of analytical methods for this compound is not merely a regulatory hurdle but a scientific necessity. A thorough understanding of the potential for cross-reactivity and a proactive approach to interference testing are fundamental to generating reliable and defensible analytical data. By implementing the comparative methodologies and rigorous validation protocols outlined in this guide, researchers, scientists, and drug development professionals can navigate the analytical maze with confidence, ensuring the quality and integrity of their work.

References

  • Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1384–1390. [Link]

  • Masur, M., Grützmacher, H.-F., Münster, H., & Budzikiewicz, H. (1987). Mass spectrometric fragmentation of the tautomers of 1,3-diketones. A gas chromatographic/mass spectrometric study. Organic Mass Spectrometry, 22(8), 493-500.
  • Barbera, N., et al. (1994). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals.
  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

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  • ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe, 14(4), 224-233.
  • Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. [Link]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]

  • Al-Absi, H. R., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 19(3), 221–227.
  • Pharma Guideline. (2023, June 19). Analytical Method Validation - HPLC System Suitability [Video]. YouTube. [Link]

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  • PubChem. (n.d.). 3-Methyl-3-propylpentane-2,4-dione. [Link]

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  • Lee, S., et al. (2012). Impurity Profiling and Quantification of Sudan III Dyes by HPLC-selective UV Detection. Bulletin of the Korean Chemical Society, 33(10), 3375-3380.
  • Beilstein Journals. (2021). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. [Link]

  • ResearchGate. (2025). Impurity Profiling and Quantification of Sudan III Dyes by HPLC-selective UV Detection. [Link]

  • ResearchGate. (2025). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. [Link]

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A Comparative Guide to the Inter-laboratory Validation of Analytical Procedures for 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical procedures for the quantification of 3-Propylpentane-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, offering a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and data presented herein are synthesized from established analytical principles and authoritative guidelines to ensure scientific integrity and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound, a β-diketone, serves as a crucial building block in organic synthesis and finds applications in coordination chemistry.[1][2] Its purity and concentration are critical parameters that can significantly impact reaction yields, product quality, and the toxicological profile of final products. Therefore, robust and reliable analytical methods for its quantification are paramount. An inter-laboratory validation study is the gold standard for assessing the reproducibility and transferability of an analytical procedure, ensuring that the method performs consistently across different laboratories, equipment, and analysts.

This guide is structured to walk you through the essential components of designing and interpreting an inter-laboratory validation study for this compound, in line with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4][5][6]

Designing the Inter-laboratory Validation Study

The primary objective of an inter-laboratory study is to determine the precision of a test method.[7][8][9] This involves evaluating both repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision). The study design detailed below is based on the principles outlined in ASTM E691, a standard practice for conducting such studies.[7][8][9]

Logical Workflow for Inter-laboratory Validation

The following diagram illustrates the key stages of an inter-laboratory validation study.

G cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Interpretation P1 Define Analytical Method & Validation Parameters P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 E1 Laboratories Analyze Samples Following Protocol P3->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis (Repeatability & Reproducibility) E2->A1 A2 Assessment of Method Performance A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow of an inter-laboratory validation study.

Comparative Analysis of Analytical Methodologies

Two of the most common and effective techniques for the analysis of β-diketones are HPLC-UV and GC-MS.[10][11][12] The choice between these methods often depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique that offers robust performance for routine quantification. It is particularly suitable for samples where this compound is present at moderate to high concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity, making it ideal for trace-level detection and for complex matrices where co-eluting substances might interfere with UV detection. The mass spectrometric data also provides a higher degree of confidence in the identification of the analyte.[13]

Inter-laboratory Validation: A Comparative Data Overview

The following tables present a synthesized summary of hypothetical, yet realistic, inter-laboratory validation data for the analysis of this compound using HPLC-UV and GC-MS. This data is intended to be illustrative of the typical performance characteristics that would be evaluated in such a study.

Table 1: HPLC-UV Method - Inter-laboratory Validation Data Summary

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Overall Performance
Linearity (R²) 0.99950.99920.99980.9996> 0.999
Accuracy (% Recovery) 99.2%98.5%101.1%100.5%98.5% - 101.1%
Repeatability (RSD%) 1.2%1.5%1.1%1.3%< 2%
Reproducibility (RSD%) ----3.5%
LOD (µg/mL) 0.50.60.40.50.4 - 0.6
LOQ (µg/mL) 1.51.81.21.51.2 - 1.8

Table 2: GC-MS Method - Inter-laboratory Validation Data Summary

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Overall Performance
Linearity (R²) 0.99990.99970.99990.9998> 0.999
Accuracy (% Recovery) 100.1%99.5%100.8%100.3%99.5% - 100.8%
Repeatability (RSD%) 0.8%1.1%0.7%0.9%< 1.5%
Reproducibility (RSD%) ----2.8%
LOD (ng/mL) 57464 - 7
LOQ (ng/mL) 1521121812 - 21

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Protocol 1: HPLC-UV Analysis of this compound

1. Preparation of Standard and Sample Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a suitable solvent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Operating Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Acetonitrile:Water (60:40 v/v).[14]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 25 °C.
  • UV Detection: 275 nm.

3. Validation Experiments

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
  • Accuracy: Spike a blank matrix with known concentrations of the standard solution (low, medium, and high levels) and calculate the percent recovery.
  • Precision (Repeatability and Intermediate Precision): Analyze replicate injections of quality control samples at three concentration levels on the same day (repeatability) and on different days with different analysts (intermediate precision).
  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]
Protocol 2: GC-MS Analysis of this compound

1. Preparation of Standard and Sample Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with ethyl acetate.
  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 ng/mL) by serial dilution of the stock solution with ethyl acetate.
  • Sample Preparation: Use liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix into an organic solvent like ethyl acetate. Concentrate or dilute the extract as needed to fall within the calibration range.

2. GC-MS Operating Conditions

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (1 µL injection volume).
  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 142, 99, 71).[16]

3. Validation Experiments

  • Follow a similar procedure as outlined for the HPLC-UV method, adapting the concentration levels to the higher sensitivity of the GC-MS technique.

Relationship Between Key Validation Parameters

The following diagram illustrates the hierarchical and interconnected nature of the core validation parameters as defined by ICH Q2(R1).

G Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Accuracy->Robustness LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation Precision->LOQ Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range

Caption: Interrelationship of analytical validation parameters.

Conclusion

This guide has provided a comprehensive overview of the key considerations for the inter-laboratory validation of analytical procedures for this compound. Both HPLC-UV and GC-MS are demonstrated to be suitable methods, with the choice being dependent on the specific analytical requirements. The successful implementation of an inter-laboratory validation study, guided by established standards such as ICH Q2(R1) and ASTM E691, is crucial for ensuring the generation of reliable and reproducible analytical data. This, in turn, is fundamental to maintaining product quality and ensuring regulatory compliance in scientific research and drug development.

References

  • Historically, indirect methods have been used for the HPLC analysis of beta-diketone compounds because of the very poor peak shapes and resolution obtained on conventional HPLC stationary phases. In this paper we demonstrate that it is possible to obtain good peak shapes for underivatised beta-diketone compounds...
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, authoritative framework for the disposal of 3-propylpentane-2,4-dione, a beta-diketone intermediate. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by grounding every step in established safety protocols and regulatory standards.

Hazard Profile & Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step toward handling it safely. This compound, like many beta-diketones, possesses a combination of hazards that dictate its disposal pathway. Its primary risks stem from its flammability and toxicity. Disregarding these properties can lead to immediate safety incidents, such as fires, and long-term environmental damage.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Hazardous to the Aquatic Environment, Long-Term4H413: May cause long lasting harmful effects to aquatic life[1]
Flammable Liquid*3H226: Flammable liquid and vapor[2][3]

*Classification as a Category 3 Flammable Liquid is based on data for structurally similar beta-diketones and is a critical safety assumption for proper waste handling.

The Core Principle: Prohibited Disposal Methods

Before detailing the correct procedure, it is crucial to state unequivocally which disposal methods are forbidden and why. Failure to adhere to these prohibitions constitutes a serious breach of safety and environmental regulations.

  • DO NOT Dispose Down the Drain: As a substance known to cause long-term harmful effects to aquatic life, drain disposal is strictly prohibited.[4][5] Furthermore, as a flammable liquid, it can create a fire or explosion hazard within the building's plumbing.[5]

  • DO NOT Dispose in Solid Waste (Trash): The chemical's flammability, toxicity, and sensitizing properties make it a hazardous waste, which cannot be placed in the regular trash.[4] This action risks fire and exposes sanitation workers to harmful chemicals.

  • DO NOT Allow to Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method.[6] It pollutes the atmosphere and can lead to the accumulation of flammable vapors in the ventilation system.

Adherence to these fundamental rules is the bedrock of a safe laboratory waste management program. All waste must be collected and disposed of through the institution's Environmental Health & Safety (EH&S) program or a licensed hazardous waste contractor.[6][7]

Standard Operating Procedure (SOP) for Waste Collection & Accumulation

This step-by-step protocol ensures that this compound waste is collected, stored, and prepared for disposal in a manner that is safe and compliant.

Step 1: Personal Protective Equipment (PPE)

  • Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:

    • Nitrile gloves

    • Chemical safety goggles or a face shield

    • A flame-retardant lab coat[7]

Step 2: Select a Compatible Waste Container

  • Use a container that is chemically compatible with this compound and any solvents used with it. The original product container is often a suitable choice.[5]

  • Alternatively, use a designated hazardous waste container, preferably made of plastic or glass, with a secure, screw-top cap.[8][9]

  • Ensure the container is in good condition, free from cracks or signs of deterioration.[9]

Step 3: Label the Waste Container Correctly

  • Proper labeling is a critical regulatory requirement.[10] Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must clearly list all chemical constituents by their full name (e.g., "this compound," "Methanol"). Vague descriptions like "Solvent Waste" are unacceptable.[5]

  • Indicate the approximate percentage of each component.

  • Write the date on which the first drop of waste is added to the container.[6]

Step 4: Segregate and Accumulate Waste

  • Segregation is Key: Never mix incompatible waste streams. Store the this compound waste container separately from acids, bases, and oxidizing agents to prevent violent chemical reactions.[9][11]

  • Designated Storage: Keep the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9] Do not transport open waste containers between labs.

  • Keep It Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[5][8] This prevents the release of harmful and flammable vapors.[12]

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.

Step 5: Arrange for Final Disposal

  • Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[9]

  • Once the container is full, or if it has been in the SAA for close to the maximum allowable time (often 12 months, but check local regulations), arrange for pickup.[8]

  • Contact your institution's EH&S department or designated hazardous waste management provider to schedule a collection.[6][8]

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste, from generation to final disposal.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated identify Identify Hazards: Flammable, Toxic, Eco-Toxic start->identify select_container Select Compatible Waste Container identify->select_container label_container Label Container: 'Hazardous Waste' + Full Chemical Names & Date select_container->label_container add_waste Add Waste to Labeled Container label_container->add_waste close_container Securely Close Container add_waste->close_container segregate Segregate from Incompatible Wastes (Acids, Oxidizers) close_container->segregate store_saa Store in Designated Satellite Accumulation Area (SAA) segregate->store_saa check_full Is Container Full? store_saa->check_full Continue Work request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes end Compliant Disposal request_pickup->end

Caption: Decision workflow for compliant disposal of this compound waste.

Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are not trained to handle it, evacuate and contact your institution's emergency line.

  • For small, manageable spills, use a chemical spill kit with absorbent material appropriate for flammable liquids.

  • Ventilate the area and eliminate all sources of ignition.[3][11]

  • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through the proper channels.[6]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

By integrating these procedures into your laboratory's daily operations, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
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  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Propylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 3-Propylpentane-2,4-dione. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a culture of proactive safety and scientific integrity.

Understanding the Hazard Profile of this compound

This compound, a beta-diketone, is a versatile building block in organic synthesis. However, its utility is matched by a significant hazard profile that necessitates stringent safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Aquatic Hazard (Chronic): May cause long-lasting harmful effects to aquatic life.[1][2]

Furthermore, while not consistently listed in all summaries, some safety data sheets for similar ketones indicate flammability.[3] Prudence dictates treating it as a potentially flammable liquid. The combination of toxicity and potential flammability underscores the critical need for appropriate PPE to create a reliable barrier between the researcher and the chemical.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision-making process that considers the specific tasks being performed, the potential for exposure, and the physical properties of the chemical. For this compound, our primary concerns are skin contact, inhalation of vapors, and eye protection.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure for this compound, which can lead to dermal toxicity and allergic reactions. The choice of glove material is therefore of utmost importance. Ketones can degrade many common glove materials, rendering them ineffective.

Expert Recommendation:

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber exhibits excellent resistance to ketones and esters.[4][5][6] Its low permeability to gases and vapors provides a robust barrier.

  • Alternative: Natural Rubber (Latex) Gloves. While natural rubber offers good resistance to ketones, it is a known allergen for some individuals.[4][6] If latex allergies are not a concern, it can be a suitable alternative.

  • Use with Caution: Nitrile Gloves. Nitrile gloves offer good general chemical resistance but are not consistently recommended for prolonged or high-exposure work with ketones.[4][7] They may be suitable for incidental contact, but breakthrough times should be carefully considered. Always check the manufacturer's specific chemical resistance data.

Field Insight: Double gloving, with a lighter, disposable glove (such as nitrile) worn under a more robust glove (like butyl rubber), can be a prudent practice, especially when handling larger quantities or during procedures with a high risk of splashing. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Eye and Face Protection: Shielding from Splashes and Vapors

The potential for splashes of this compound necessitates robust eye and face protection. Its vapors can also be irritating to the eyes.

Expert Recommendation:

  • Minimum Requirement: Chemical Safety Goggles. These should provide a complete seal around the eyes to protect against splashes from all angles.

  • Recommended for High-Risk Procedures: Face Shield. When handling larger volumes, working with heated solutions, or performing tasks with a significant splash potential, a full-face shield worn over chemical safety goggles is essential. This provides an additional layer of protection for the entire face.

Body Protection: Preventing Contamination of Personal Clothing

A lab coat is the standard for protecting personal clothing from minor spills and contamination.

Expert Recommendation:

  • Standard Lab Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: When Engineering Controls Are Not Enough

This compound is harmful if inhaled.[1][2] Therefore, engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing respiratory exposure. However, in certain situations, respiratory protection may be necessary.

Expert Recommendation:

  • Primary Control: Chemical Fume Hood. All work with this compound that may generate vapors should be conducted in a properly functioning chemical fume hood.

  • Secondary Control (if required): Respirator with Organic Vapor (OV) Cartridges. In the event of a spill, a failure of engineering controls, or during certain maintenance procedures, a NIOSH-approved respirator equipped with organic vapor (OV) cartridges is necessary.[8][9][10] The respirator must be properly fitted to the user, and a formal respiratory protection program should be in place.

Summary of Recommended PPE

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling/Weighing Butyl rubber or natural rubber (latex) glovesChemical safety gogglesLab coatWork in a chemical fume hood
Solution Preparation/Transfer Double gloves (inner nitrile, outer butyl rubber)Chemical safety goggles and face shieldLab coat and chemical-resistant apronWork in a chemical fume hood
High-Temperature Reactions Butyl rubber glovesChemical safety goggles and face shieldLab coat and chemical-resistant apronWork in a chemical fume hood
Spill Cleanup Butyl rubber glovesChemical safety goggles and face shieldChemical-resistant suit or coverallsNIOSH-approved respirator with OV cartridges

Procedural Guidance for Safe Handling and Disposal

A robust safety protocol extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials handling_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handling_weigh Begin Work handling_reaction Perform Reaction/ Procedure in Fume Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Complete Work cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal attire (long pants, closed-toe shoes).

    • Don your lab coat and chemical safety goggles.

    • Select the appropriate gloves (butyl rubber or natural rubber) and inspect them for any signs of damage or degradation.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment and reagents to minimize movement in and out of the handling area.

  • Handling:

    • Perform all manipulations of this compound inside the chemical fume hood.

    • If there is a risk of splashing, wear a face shield over your safety goggles and a chemical-resistant apron over your lab coat.

    • In the event of a spill, immediately alert others in the area and follow your institution's spill response procedures. If necessary, evacuate the area and use a respirator with OV cartridges for re-entry and cleanup.

  • Disposal:

    • Liquid Waste: Collect all waste containing this compound in a designated, labeled, and sealed waste container.[11][12][13][14] Do not pour this chemical down the drain.[12][13]

    • Contaminated Solids: Any disposable items that have come into contact with the chemical (e.g., pipette tips, paper towels) should be placed in a separate, labeled solid waste container.

    • PPE Disposal: Contaminated gloves and other disposable PPE should be disposed of as hazardous waste according to your institution's guidelines.

  • Doffing PPE:

    • Remove your outer gloves first (if double-gloving).

    • Remove your lab coat and apron.

    • Remove your face shield and safety goggles.

    • Remove your inner gloves.

    • Wash your hands thoroughly with soap and water.

Conclusion

The responsible use of this compound in a research setting demands a comprehensive understanding of its hazards and a diligent application of safety protocols. By internalizing the principles outlined in this guide, researchers can protect themselves, their colleagues, and the environment, while advancing the frontiers of science. This commitment to safety is the bedrock of trustworthy and impactful research.

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